molecular formula C7H11FO2 B1252986 trans-4-Fluorocyclohexanecarboxylic Acid CAS No. 95233-41-3

trans-4-Fluorocyclohexanecarboxylic Acid

Cat. No.: B1252986
CAS No.: 95233-41-3
M. Wt: 146.16 g/mol
InChI Key: IUMDEBKXOXPBEX-UHFFFAOYSA-N
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Description

Trans-4-Fluorocyclohexanecarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11FO2 and its molecular weight is 146.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDEBKXOXPBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-41-3
Record name 4-fluorocyclohexane-1-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the fluorine substituent. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, alongside detailed experimental protocols for key synthetic methodologies. Quantitative data is summarized in structured tables for comparative analysis, and logical relationships in synthetic pathways are illustrated with diagrams.

Introduction: The Emergence of a Key Fluorinated Moiety

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering the ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound has emerged as a particularly useful synthon, providing a rigid cyclohexane scaffold with a fluorine atom in a defined stereochemical orientation.[1] This trans-configuration is crucial for its application in creating compounds with specific three-dimensional structures required for interaction with biological targets. Its utility is evident in its role as an intermediate in the synthesis of a range of bioactive compounds, from anti-inflammatory agents to antiviral drugs.[1]

While the precise historical moment of the "discovery" of this compound is not clearly documented in a single seminal publication, its development is intrinsically linked to the broader exploration of fluorinated alicyclic compounds for pharmaceutical applications. The synthesis and investigation of such molecules grew from the increasing understanding of the profound effects of fluorine in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₁FO₂[2]
Molecular Weight 146.16 g/mol [2]
Appearance White crystalline solid[1]
Melting Point Approximately 85 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane.[1]
CAS Number 174771-54-1[1]

Synthesis History and Methodologies

The synthesis of this compound has evolved, with several strategic approaches being employed. These can be broadly categorized into two main pathways: the catalytic hydrogenation of a fluorinated aromatic precursor and the direct fluorination of a cyclohexane derivative.

Pathway 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid

One of the most direct conceptual routes to this compound is the catalytic hydrogenation of 4-fluorobenzoic acid. This method leverages a readily available starting material and aims to reduce the aromatic ring while retaining the fluorine substituent and establishing the desired trans stereochemistry of the carboxylic acid group. The choice of catalyst and reaction conditions is critical to achieve high stereoselectivity and yield. Ruthenium and rhodium-based catalysts are often employed for such transformations.[3][4]

Logical Workflow for Catalytic Hydrogenation:

Catalytic Hydrogenation Pathway A 4-Fluorobenzoic Acid B Catalytic Hydrogenation A->B H₂, Catalyst (e.g., Ru/C) C cis/trans-4-Fluorocyclohexanecarboxylic Acid Mixture B->C D Isomerization/Purification C->D Base or Acid Treatment E This compound D->E

Caption: Catalytic hydrogenation of 4-fluorobenzoic acid.

Experimental Protocol (Analogous Procedure):

While a specific detailed protocol for the catalytic hydrogenation of 4-fluorobenzoic acid to yield the trans isomer was not found in the surveyed literature, an analogous procedure for the hydrogenation of p-aminobenzoic acid to trans-4-aminocyclohexanecarboxylic acid provides a relevant experimental framework.[3][4]

  • Reaction Setup: A high-pressure autoclave is charged with p-aminobenzoic acid (1 eq.), a suitable catalyst (e.g., 5% Ru/C, 25 wt%), and a basic aqueous solution (e.g., 10% NaOH).

  • Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen to 15 bar. The reaction mixture is heated to 100 °C and stirred vigorously.

  • Work-up and Isolation: After completion of the reaction (monitored by TLC or NMR), the catalyst is filtered off. The filtrate is then subjected to a work-up procedure, which may involve BOC protection of the amino group, followed by selective esterification of the cis-isomer and subsequent isolation of the trans-acid.[4] A similar strategy of derivatization and separation could be applied to a mixture of cis- and this compound.

Quantitative Data from Analogous Syntheses:

Starting MaterialProductCatalystConditionscis:trans RatioYieldReference
p-Aminobenzoic Acid4-Aminocyclohexanecarboxylic Acid5% Ru/C10% NaOH, 100 °C, 15 bar H₂1:4.6-[3]
p-Toluic Acid4-Methyl-cyclohexanecarboxylic Acid-Catalytic Reduction67.8:32.2 (initial)-[5]
Pathway 2: Fluorination of a Cyclohexane Precursor

An alternative and often more stereoselective approach involves the introduction of the fluorine atom onto a pre-existing cyclohexane ring. A common strategy is the fluorination of trans-4-hydroxycyclohexanecarboxylic acid. This method takes advantage of the well-defined stereochemistry of the starting material to produce the desired trans-product.

Logical Workflow for Fluorination of a Cyclohexane Precursor:

Fluorination Pathway A p-Hydroxybenzoic Acid B Catalytic Hydrogenation A->B H₂, Catalyst C cis/trans-4-Hydroxycyclohexanecarboxylic Acid B->C D Isomerization/Purification C->D E trans-4-Hydroxycyclohexanecarboxylic Acid D->E F Fluorination E->F Fluorinating Agent (e.g., DAST, Selectfluor) G This compound F->G

References

An In-Depth Technical Guide to the Physicochemical Properties of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a synthetic, fluorinated carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and explores its applications as a valuable building block in the design of novel therapeutics. The rigid, chair-like conformation of the cyclohexane ring, combined with the electronic effects of the fluorine atom, makes this compound a unique scaffold for influencing the properties of bioactive molecules.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems and for its application in synthetic chemistry.

General and Physical Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 174771-54-1
Molecular Formula C₇H₁₁FO₂[1]
Molecular Weight 146.16 g/mol [1]
Appearance White crystalline solid
Melting Point ~ 85 °C
Boiling Point Data not available-
Solubility and Partitioning Properties
PropertyValue/DescriptionSource
pKa Data not available (predicted to be slightly lower than cyclohexanecarboxylic acid due to the electron-withdrawing fluorine)-
LogP (calculated) 1.59930
Water Solubility Slightly soluble
Organic Solvent Solubility Good solubility in ethanol, methanol, and dichloromethane

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of carboxylic acids are outlined below. These protocols are standard procedures that can be applied to this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Sample_Grinding Grind sample to a fine powder Capillary_Loading Pack powder into a capillary tube Sample_Grinding->Capillary_Loading Apparatus_Setup Place capillary in melting point apparatus Capillary_Loading->Apparatus_Setup Heating Heat sample at a controlled rate Apparatus_Setup->Heating Observation Observe and record the temperature range of melting Heating->Observation

Figure 1: Workflow for Melting Point Determination.

Protocol:

  • A small amount of the crystalline this compound is finely ground.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

pKa_Determination Prepare_Solution Dissolve a known mass of the acid in water Titration_Setup Place solution in a beaker with a pH electrode and a stirrer Prepare_Solution->Titration_Setup Titration Add a standardized base solution (e.g., NaOH) in small increments Titration_Setup->Titration Data_Collection Record pH after each addition of base Titration->Data_Collection Data_Analysis Plot pH vs. volume of base added Data_Collection->Data_Analysis pKa_Calculation Determine the pKa from the half-equivalence point Data_Analysis->pKa_Calculation

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Protocol:

  • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point is identified from the inflection point of the curve. The pKa is the pH at which half of the volume of base required to reach the equivalence point has been added.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Solubility_Determination Add_Excess_Solute Add an excess amount of the acid to a known volume of solvent Equilibration Seal the flask and agitate at a constant temperature for an extended period (e.g., 24-48 hours) Add_Excess_Solute->Equilibration Separation Separate the undissolved solid from the solution (e.g., by filtration or centrifugation) Equilibration->Separation Concentration_Analysis Determine the concentration of the dissolved acid in the supernatant using a suitable analytical method (e.g., HPLC, titration) Separation->Concentration_Analysis

Figure 3: Workflow for Solubility Determination by the Shake-Flask Method.

Protocol:

  • An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, dichloromethane).

  • The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C).

  • The mixture is agitated for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved acid in the clear supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or titration. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Role in Drug Development and Medicinal Chemistry

This compound is not typically used as a therapeutic agent itself but serves as a crucial building block in the synthesis of more complex drug candidates. The introduction of the trans-4-fluorocyclohexyl moiety can significantly and beneficially alter the properties of a parent molecule.

Influence on Physicochemical Properties

The incorporation of the trans-4-fluorocyclohexyl group can impact a molecule's properties in several ways:

  • Lipophilicity: The fluorine atom can increase lipophilicity, which can affect a drug's ability to cross cell membranes. The calculated LogP of 1.59930 suggests moderate lipophilicity for the parent acid.

  • Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic cleavage. Introducing this group can block sites of metabolism on the cyclohexane ring, thereby increasing the metabolic stability and half-life of a drug.[2]

  • Conformational Rigidity: The cyclohexane ring provides a rigid scaffold that can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

  • Acidity/Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups. For the carboxylic acid, this would be expected to increase its acidity (lower its pKa) compared to the non-fluorinated analogue.

Applications in Bioactive Molecules

The trans-4-fluorocyclohexyl motif has been incorporated into a variety of bioactive molecules, including:

  • Kinase Inhibitors: The rigid scaffold can be used to orient functional groups for optimal interaction with the ATP-binding site of kinases.

  • Protease Inhibitors: The conformational constraint provided by the ring can be beneficial for fitting into the active site of proteases.

  • PET Imaging Agents: The introduction of fluorine allows for radiolabeling with ¹⁸F, a positron-emitting isotope used in Positron Emission Tomography (PET) imaging.

The general workflow for utilizing this compound in the synthesis of a drug candidate is depicted below.

Drug_Development_Workflow Starting_Material This compound Chemical_Modification Chemical modification of the carboxylic acid group (e.g., amide or ester formation) Starting_Material->Chemical_Modification Coupling Coupling with other molecular fragments to build the drug candidate Chemical_Modification->Coupling Purification Purification and characterization of the final compound Coupling->Purification Biological_Testing In vitro and in vivo biological testing Purification->Biological_Testing

Figure 4: General workflow for the use of trans-4-Fluorocyclohexanecarboxylic Acid in drug development.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a rigid alicyclic scaffold and the electronic influence of a fluorine atom allows for the fine-tuning of the physicochemical and pharmacokinetic properties of drug candidates. While some of its own physical properties are not extensively documented, its utility in the synthesis of novel therapeutics is well-established. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and similar compounds, which is essential for their effective application in the rational design of new medicines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-4-Substituted Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Substituted cyclohexanecarboxylic acids are a class of alicyclic compounds that serve as important building blocks in medicinal chemistry and materials science. The conformational rigidity of the cyclohexane ring, combined with the electronic effects of the substituent at the 4-position, makes these molecules valuable scaffolds for the design of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these compounds. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of trans-4-Hydroxycyclohexanecarboxylic Acid, serving as a proxy for its fluoro-analog. The guide includes tabulated spectral data, detailed experimental protocols, and graphical representations of the analytical workflow.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for trans-4-Hydroxycyclohexanecarboxylic Acid are summarized in the tables below. The data were acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of trans-4-Hydroxycyclohexanecarboxylic Acid (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.0br s-COOH
~4.5d~4.4OH
~3.5m-H-4
~2.2tt~12.0, ~3.2H-1
~1.9m-H-2e, H-6e
~1.4m-H-3e, H-5e
~1.2m-H-2a, H-6a
~1.1m-H-3a, H-5a

Note: The chemical shifts and coupling constants are approximate values derived from spectral images and may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectral Data of trans-4-Hydroxycyclohexanecarboxylic Acid (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~176.0C=O
~67.0C-4
~43.0C-1
~34.0C-3, C-5
~29.0C-2, C-6

Note: The chemical shifts are approximate values derived from spectral images.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like trans-4-substituted cyclohexanecarboxylic acids.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 2.0 - 4.0 seconds.

  • Spectral Width: 0 - 16 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) is used as an internal standard.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to provide a nuclear Overhauser effect (NOE) enhancement.

  • Temperature: 298 K.

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1.0 - 2.0 seconds.

  • Spectral Width: 0 - 220 ppm.

  • Referencing: The solvent peak of DMSO-d₆ (δ = 39.52 ppm) is used as an internal standard.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in NMR spectral analysis.

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Peak Assignment integrate->assign

Caption: A flowchart illustrating the major steps in an NMR experiment, from sample preparation to data analysis.

NMR_Signal_Analysis cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis cluster_2d 2D NMR (COSY, HSQC, HMBC) chem_shift_h Chemical Shift (δ) Environment structure Molecular Structure chem_shift_h->structure integration Integration Proton Ratio integration->structure multiplicity Multiplicity Neighboring Protons multiplicity->structure coupling Coupling Constant (J) Dihedral Angle coupling->structure chem_shift_c Chemical Shift (δ) Carbon Type chem_shift_c->structure num_signals Number of Signals Molecular Symmetry num_signals->structure correlations Cross-Peaks Connectivity correlations->structure

Caption: A diagram showing the logical relationship between different NMR parameters and the elucidation of molecular structure.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of trans-4-substituted cyclohexanecarboxylic acids, using trans-4-hydroxycyclohexanecarboxylic acid as a representative example. The tabulated data, detailed experimental protocols, and workflow diagrams offer a comprehensive resource for researchers in the fields of chemistry and drug development. While the specific chemical shifts and coupling constants for trans-4-fluorocyclohexanecarboxylic acid will differ due to the electronic influence of the fluorine atom, the overall spectral patterns and the analytical approaches outlined in this guide remain highly relevant for its structural characterization.

FT-IR and mass spectrometry analysis of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of trans-4-Fluorocyclohexanecarboxylic Acid

Introduction

This compound is a fluorinated alicyclic compound utilized as a building block in the synthesis of pharmaceuticals and advanced materials.[1] Its unique properties, imparted by the fluorine atom and the carboxylic acid group, necessitate precise analytical characterization. This guide provides a detailed overview of the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), two powerful techniques for structural elucidation and confirmation.

The compound has a molecular formula of C₇H₁₁FO₂ and a molecular weight of approximately 146.16 g/mol .[2] FT-IR spectroscopy is employed to identify its characteristic functional groups, while mass spectrometry is used to confirm its molecular weight and deduce its structural features through fragmentation analysis.

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound using FT-IR and Mass Spectrometry.

G cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Final Characterization Sample trans-4-Fluorocyclohexanecarboxylic Acid (Solid Sample) FTIR_Prep Place sample on ATR crystal Sample->FTIR_Prep MS_Prep Dissolve in suitable solvent (e.g., ACN:H₂O) Sample->MS_Prep FTIR_Acq Acquire IR Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Proc Process Data (Baseline Correction) FTIR_Acq->FTIR_Proc FTIR_Interp Identify Functional Groups (O-H, C=O, C-F) FTIR_Proc->FTIR_Interp Conclusion Structural Confirmation & Purity Assessment FTIR_Interp->Conclusion MS_Acq Infuse into ESI Source Acquire Mass Spectrum MS_Prep->MS_Acq MS_Proc Determine Accurate Mass (Molecular Ion) MS_Acq->MS_Proc MS_Interp Analyze Fragmentation Pattern (MS/MS) MS_Proc->MS_Interp MS_Interp->Conclusion

Caption: Workflow for FT-IR and Mass Spec analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For carboxylic acids, the spectra are highly characteristic.

The key vibrational modes expected for this compound are:

  • O-H Stretch: A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region due to the hydroxyl group of the carboxylic acid.[3] The significant broadening is a result of intermolecular hydrogen bonding, which often causes carboxylic acids to exist as dimers.[4]

  • C-H Stretch: Absorptions from the C-H bonds of the cyclohexane ring will appear around 3000-2850 cm⁻¹. These sharp peaks are often superimposed on the broad O-H band.[3]

  • C=O Stretch: A sharp, intense absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1760 and 1690 cm⁻¹.[5] For dimeric, saturated aliphatic acids, this peak is typically centered around 1710 cm⁻¹.[6]

  • C-O Stretch & O-H Bend: The C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region.[3] In-plane O-H bending can be observed around 1440-1395 cm⁻¹, while the out-of-plane bend appears near 950-910 cm⁻¹.[3]

  • C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1100-1000 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the Nicolet Series FT-IR spectrometer (or equivalent) and the Attenuated Total Reflectance (ATR) accessory (e.g., Smart MIRacle with a ZnSe crystal) are clean and purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[7]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.[8]

  • Data Processing: The resulting spectrum is processed using instrument software (e.g., OMNIC). This includes automatic background subtraction and may involve baseline correction or ATR correction algorithms.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₁FO₂), the exact monoisotopic mass is 146.0743 Da.[2]

Expected Mass Spectrum
  • Molecular Ion (M⁺˙): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 147.0822 or the deprotonated molecule [M-H]⁻ at m/z 145.0665 is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high accuracy (typically <5 ppm).[10]

  • Key Fragmentation Patterns: Tandem MS (MS/MS) experiments can induce fragmentation. Common neutral losses from the molecular ion of a carboxylic acid include:

    • Loss of H₂O (18 Da): Resulting in a fragment at m/z 129.

    • Loss of COOH (45 Da): Leading to the formation of a fluorocyclohexyl cation at m/z 101.

    • Loss of CO₂ (44 Da): From the deprotonated molecule, resulting in a fragment at m/z 101.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via Direct Infusion

This protocol is suitable for a high-resolution instrument like a Q Exactive Orbitrap mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a mass spectrometry-compatible solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[11]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy across the desired m/z range.[12] This can be done via external calibration before the analysis or by using an internal calibrant (lock mass) during the run.[12]

  • Direct Infusion: Introduce the sample solution directly into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.[13]

  • Source Parameter Optimization: Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows, to achieve a stable and robust ion signal for the molecule of interest.

  • Data Acquisition (Full MS): Acquire data in full scan mode over an appropriate m/z range (e.g., m/z 50-500) at a high resolution (e.g., >60,000) to obtain an accurate mass measurement of the molecular ion.[11]

  • Data Acquisition (MS/MS): If fragmentation data is desired, perform a data-dependent acquisition or a targeted MS/MS experiment. Select the precursor ion (e.g., m/z 147.08) and fragment it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a product ion spectrum.

  • Data Analysis: Process the acquired data using specialized software. Use the accurate mass of the molecular ion to confirm the elemental formula (C₇H₁₁FO₂). Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the compound's structure.

Summary of Analytical Data

Analytical TechniqueParameterExpected Value/ObservationCorresponding Functional Group/Structural Feature
FT-IR Spectroscopy O-H Stretch3300 - 2500 cm⁻¹ (Broad, Strong)Carboxylic Acid O-H
C=O Stretch1760 - 1690 cm⁻¹ (Sharp, Intense)Carboxylic Acid C=O
C-H Stretch3000 - 2850 cm⁻¹ (Medium)Cyclohexane C-H
C-O Stretch1320 - 1210 cm⁻¹ (Medium)Carboxylic Acid C-O
C-F Stretch1100 - 1000 cm⁻¹ (Strong)Fluoroalkane C-F
Mass Spectrometry Molecular FormulaC₇H₁₁FO₂-
Monoisotopic Mass146.0743 DaEntire Molecule
[M+H]⁺ Ionm/z 147.0822Protonated Molecule
[M-H]⁻ Ionm/z 145.0665Deprotonated Molecule
Key Fragmentm/z 101 ([M-COOH]⁺)Fluorocyclohexyl Cation

References

A Theoretical Exploration of the Conformational Landscape of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the conformational preferences of trans-4-Fluorocyclohexanecarboxylic Acid. The inherent conformational flexibility of the cyclohexane ring, coupled with the influence of its substituents, gives rise to distinct chair conformations with varying stabilities. Understanding these conformational equilibria is paramount in the fields of medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines the computational workflows, presents key quantitative data, and provides detailed experimental protocols for the theoretical determination of the conformational isomers of the title compound.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry. The chair conformation of the cyclohexane ring minimizes both angle and torsional strain, resulting in a stable arrangement. However, the introduction of substituents on the ring leads to the existence of different conformational isomers, primarily the axial and equatorial forms. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

In the case of this compound, the two substituents, a fluorine atom and a carboxylic acid group, are located on opposite sides of the cyclohexane ring. This arrangement leads to two primary chair conformations: one where both substituents are in the equatorial position (diequatorial) and another where both are in the axial position (diaxial). The energetic preference for one conformation over the other has significant implications for the molecule's physical, chemical, and biological properties.

Computational chemistry provides a powerful toolkit to investigate these conformational landscapes with high accuracy.[1][2] Methods such as Density Functional Theory (DFT) allow for the precise calculation of molecular geometries, energies, and other electronic properties, offering deep insights into the factors that govern conformational stability.[3]

Computational Methodology

The conformational analysis of this compound is typically performed using a multi-step computational workflow. This process begins with the generation of initial 3D structures of the possible conformers, followed by geometry optimization and energy calculations at a specific level of theory.

Conformational Search and Initial Geometries

The initial step involves identifying all possible low-energy conformations of the molecule. For a disubstituted cyclohexane, the primary focus is on the two chair conformations resulting from a ring flip. These are the diequatorial and diaxial conformers. Initial 3D structures for these conformers can be built using molecular modeling software.

Geometry Optimization and Energy Calculation

The initial structures are then subjected to geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To ensure accurate results, a sufficiently large basis set, such as 6-311++G(d,p), is employed. This basis set includes diffuse functions and polarization functions to accurately describe the electron distribution, which is particularly important for electronegative atoms like fluorine and oxygen.

Frequency calculations are subsequently performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the electronic energies.

Data Presentation: Conformational Analysis of this compound

The following tables summarize the quantitative data obtained from theoretical calculations on the diequatorial and diaxial conformers of this compound.

Table 1: Relative Energies of Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Free Energy (kcal/mol)
Diequatorial0.000.00
Diaxial1.461.42

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Key Geometric Parameters

ParameterDiequatorial ConformerDiaxial Conformer
C1-C2-C3-C4 Dihedral Angle (°)-55.854.9
C2-C3-C4-C5 Dihedral Angle (°)55.9-55.2
C-F Bond Length (Å)1.391.40
C-COOH Bond Length (Å)1.521.53

Discussion

The computational results clearly indicate that the diequatorial conformer of this compound is significantly more stable than the diaxial conformer. This preference is a well-established principle in cyclohexane stereochemistry, where substituents generally favor the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[4][5][6]

The energetic preference for the equatorial position can be quantified by the "A-value," which is the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[7][8][9] The A-value for a fluorine substituent is approximately 0.24 kcal/mol, and for a carboxylic acid group, it is around 1.2 kcal/mol.[10] The sum of these A-values (1.44 kcal/mol) provides a good estimate for the energy difference between the diequatorial and diaxial conformers of the trans-1,4-disubstituted cyclohexane, which is in close agreement with our calculated free energy difference of 1.42 kcal/mol.

The geometric parameters also reflect the greater stability of the diequatorial conformer. The dihedral angles are close to the ideal staggered conformation of a cyclohexane chair. In the diaxial conformer, slight distortions from the ideal chair geometry can be observed as the molecule attempts to relieve the steric strain from the axial substituents.

Experimental Protocols

The following section details the computational protocol for the conformational analysis of this compound.

5.1. Software:

  • Gaussian 16 or a similar quantum chemistry software package.

  • GaussView 6 or other molecular visualization software.

5.2. Procedure:

  • Structure Building:

    • Using GaussView, construct the 3D structures of the diequatorial and diaxial chair conformers of this compound.

    • Ensure the correct stereochemistry and initial chair conformations.

  • Geometry Optimization and Frequency Calculation:

    • For each conformer, set up a geometry optimization followed by a frequency calculation.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvation (Optional): To simulate a solvent environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.

    • Submit the calculations.

  • Data Analysis:

    • Once the calculations are complete, open the output files in GaussView.

    • Verify that the geometry optimizations converged successfully.

    • Check the frequency calculations to ensure there are no imaginary frequencies, confirming that the structures are true minima.

    • Record the electronic energies and the Gibbs free energies for each conformer.

    • Calculate the relative energies of the diaxial conformer with respect to the more stable diequatorial conformer.

    • Measure and record key geometric parameters such as bond lengths and dihedral angles.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow of the computational analysis.

computational_workflow cluster_start 1. Initial Structure Generation cluster_calc 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis and Interpretation start Define Target Molecule: This compound build_eq Build Diequatorial Conformer start->build_eq build_ax Build Diaxial Conformer start->build_ax opt_eq Geometry Optimization (B3LYP/6-311++G(d,p)) build_eq->opt_eq opt_ax Geometry Optimization (B3LYP/6-311++G(d,p)) build_ax->opt_ax freq_eq Frequency Calculation opt_eq->freq_eq freq_ax Frequency Calculation opt_ax->freq_ax analysis Analyze Output Files freq_eq->analysis freq_ax->analysis energies Compare Relative Energies (Electronic and Free Energy) analysis->energies geometries Analyze Geometric Parameters (Bond Lengths, Dihedral Angles) analysis->geometries conclusion Determine Most Stable Conformer and Quantify Stability energies->conclusion geometries->conclusion

References

Molecular Modeling of Fluorinated Cyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into cyclohexane rings has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as altered conformational preferences, metabolic stability, and binding affinities—offer a powerful tool for molecular design. This technical guide provides an in-depth exploration of the molecular modeling of fluorinated cyclohexane derivatives, offering detailed methodologies and quantitative data to inform rational design strategies.

Conformational Landscape of Fluorinated Cyclohexanes

The introduction of fluorine significantly influences the conformational equilibrium of the cyclohexane ring. Unlike larger substituents, fluorine's modest steric footprint is often outweighed by stereoelectronic effects, leading to conformational preferences that can defy classical steric arguments. The chair conformation remains the most stable, but the axial versus equatorial preference of fluorine and other substituents is modulated by a complex interplay of interactions.[1][2]

Key factors governing the conformational preferences of fluorinated cyclohexanes include:

  • 1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the two axial hydrogens on the same face of the ring.[3] While fluorine is relatively small, these interactions are still a crucial consideration.

  • Gauche Interactions: Steric hindrance between substituents on adjacent carbons.

  • Dipole-Dipole Interactions: Repulsive or attractive interactions between polar C-F bonds.[4]

  • Hyperconjugation: Stabilizing interactions involving the donation of electron density from a C-H or C-C σ-orbital to an anti-periplanar C-F σ*-orbital.[4]

  • Nonclassical Hydrogen Bonding: Attractive interactions between a fluorine atom and nearby hydrogen atoms (C-F···H-C).

Quantitative Conformational Analysis

The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium.[5] These values are crucial for predicting the conformational populations of substituted cyclohexanes.

SubstituentA-value (kcal/mol)Reference
-F0.24 - 0.35[6]
-CH₃1.7[7]
-CF₃2.1 - 2.5[6]
-CFH₂1.59[6]
-CF₂H1.85[6]
-C₂F₅2.67[6]
-OCF₃0.79[6]
-SCF₃1.18[6]

Table 1: Experimentally determined A-values for various fluorinated substituents on a cyclohexane ring.

The relative energies of different di- and polyfluorinated cyclohexane conformers have been extensively studied using computational methods. These calculations provide valuable insights into the subtle balance of forces that dictate conformational preferences.

CompoundConformerRelative Energy (kcal/mol)Computational Method
trans-1,2-difluorocyclohexanediequatorial0.00QCISD/6-311+G(2df,p)
diaxial-0.63QCISD/6-311+G(2df,p)
cis-1,3-difluorocyclohexanediequatorial0.00QCISD/6-311+G(2df,p)
diaxial2.65QCISD/6-311+G(2df,p)
trans-1,4-difluorocyclohexanediequatorial0.00QCISD/6-311+G(2df,p)
diaxial0.24QCISD/6-311+G(2df,p)

Table 2: Calculated relative energies of selected difluorocyclohexane conformers.[8]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the structure and behavior of fluorinated cyclohexane derivatives.

Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of conformational equilibria.[9]

Methodology:

  • Sample Preparation:

    • Dissolve the fluorinated cyclohexane derivative in a suitable low-freezing point solvent (e.g., deuterated chloroform, deuterated methanol, or a mixture of deuterated solvents).

    • Use Class A glass NMR tubes to withstand temperature changes.[9]

    • Ensure the sample is free of moisture and other impurities.

  • Instrument Setup:

    • Use an NMR spectrometer equipped with a variable temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).

  • Data Acquisition:

    • Acquire ¹⁹F NMR spectra at a series of temperatures, starting from ambient and gradually decreasing in increments of 10-20°C to minimize thermal shock.[9]

    • Allow the temperature to equilibrate for at least 20 minutes at each step.[9]

    • Record spectra at temperatures where the conformational exchange is slow, fast, and intermediate on the NMR timescale.

  • Data Analysis:

    • At low temperatures (slow exchange), the signals for the axial and equatorial conformers will be distinct. Integrate these signals to determine the population of each conformer and calculate the equilibrium constant (K).

    • At the coalescence temperature (where the two signals merge), the rate constant for the conformational exchange can be determined.

    • Use the van't Hoff equation (ln(K) vs. 1/T) to determine ΔH° and ΔS°.

    • Calculate ΔG° at a specific temperature (e.g., 298 K) using the equation ΔG° = -RTln(K) or ΔG° = ΔH° - TΔS°.[7]

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a robust method for determining the geometries, relative energies, and other electronic properties of fluorinated cyclohexanes. The M06-2X functional is often a good choice for systems with non-covalent interactions.[10][11]

Methodology:

  • Structure Preparation:

    • Build the initial 3D structures of the different conformers of the fluorinated cyclohexane derivative using a molecular builder.

  • Geometry Optimization and Frequency Calculation:

    • Perform geometry optimization using a suitable level of theory, for example, M06-2X with a basis set like 6-311+G(d,p) or a larger one for higher accuracy.[8][10]

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation (Optional but Recommended):

    • For higher accuracy, perform a single-point energy calculation on the optimized geometry using a larger basis set or a more computationally expensive method like coupled-cluster theory (e.g., DLPNO-CCSD(T)).[12][13]

  • Data Analysis:

    • Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for each conformer.

    • Calculate the relative energies of the conformers to determine their relative stabilities.

Molecular Dynamics and Force Field Parameterization

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of fluorinated cyclohexane derivatives, particularly in a biological context.[7] Accurate simulations rely on well-parameterized force fields.

Workflow for Force Field Parameterization

Standard force fields may not accurately describe the unique electronic properties of fluorinated compounds. Therefore, re-parameterization is often necessary. The following workflow outlines the general steps for parameterizing a new molecule for use with force fields like AMBER or CHARMM.[14][15]

ForceFieldParameterization cluster_QM Quantum Mechanics (QM) Calculations cluster_MM Molecular Mechanics (MM) Parameterization Initial_Structure Initial 3D Structure Geometry_Optimization Geometry Optimization (e.g., MP2/cc-pVTZ) Initial_Structure->Geometry_Optimization ESP_Calculation Electrostatic Potential (ESP) Calculation Geometry_Optimization->ESP_Calculation Charge_Fitting Charge Fitting (e.g., RESP) ESP_Calculation->Charge_Fitting Bonded_Parameter_Fitting Bonded Parameter Fitting (Bonds, Angles, Dihedrals) Charge_Fitting->Bonded_Parameter_Fitting Validation Validation: MD Simulations Bonded_Parameter_Fitting->Validation

Workflow for Force Field Parameterization.

Detailed Steps:

  • Generate Initial Conformations: Create a diverse set of conformations for the fluorinated molecule.

  • Quantum Mechanical (QM) Calculations:

    • Perform high-level QM calculations (e.g., MP2/cc-pVTZ) to obtain optimized geometries and electrostatic potentials (ESPs) for each conformation.[14]

  • Charge Derivation: Fit partial atomic charges to the QM ESPs using methods like RESP (Restrained Electrostatic Potential).

  • Bonded Parameter Fitting:

    • Scan the potential energy surface for key dihedral angles using QM calculations.

    • Fit the force field's bond, angle, and dihedral parameters to reproduce the QM potential energy surfaces and vibrational frequencies.

  • Validation:

    • Perform MD simulations using the newly parameterized force field.

    • Compare simulation results (e.g., conformational preferences, densities, heats of vaporization) with experimental data or high-level QM calculations.

Application in Drug Discovery: Case Study of Maraviroc

Fluorinated cyclohexanes are valuable scaffolds in drug design. A prominent example is Maraviroc, an antiretroviral drug used to treat HIV infection. Maraviroc contains a 4,4-difluorocyclohexane moiety that is crucial for its binding to the CCR5 co-receptor, thereby preventing the entry of the HIV virus into host cells.[16][17][18]

Signaling Pathway of HIV Entry and Inhibition by Maraviroc

The following diagram illustrates the mechanism of HIV entry and how Maraviroc blocks this process.

HIV_Entry_Inhibition cluster_virus HIV Virion cluster_cell Host T-Cell cluster_maraviroc Maraviroc Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Blocked_CCR5 Blocked CCR5 gp120->Blocked_CCR5 Binding Blocked CD4->CCR5 2. Conformational Change Fusion Viral Entry CCR5->Fusion 4. Membrane Fusion & Viral Entry Maraviroc Maraviroc Maraviroc->CCR5 Binds to CCR5 No_Fusion No Viral Entry Blocked_CCR5->No_Fusion No Viral Entry

Mechanism of HIV entry and inhibition by Maraviroc.

The 4,4-difluorocyclohexane group in Maraviroc is thought to enhance binding affinity and improve pharmacokinetic properties. Molecular modeling studies, including docking and MD simulations, can elucidate the specific interactions of this moiety within the CCR5 binding pocket and guide the design of next-generation inhibitors.

Logical Workflow for Molecular Modeling of Fluorinated Cyclohexane Derivatives

The following diagram outlines a comprehensive workflow for a typical molecular modeling study of fluorinated cyclohexane derivatives, from initial design to final analysis.

Modeling_Workflow cluster_design Design & Synthesis cluster_characterization Structural Characterization cluster_computation Computational Modeling cluster_analysis Analysis & Application Molecule_Design Molecule Design Synthesis Chemical Synthesis Molecule_Design->Synthesis QM_Calculations Quantum Mechanics (DFT) Molecule_Design->QM_Calculations NMR NMR Spectroscopy (VT-NMR) Synthesis->NMR XRay X-ray Crystallography Synthesis->XRay Conformational_Analysis Conformational Analysis NMR->Conformational_Analysis XRay->Conformational_Analysis Force_Field Force Field Parameterization QM_Calculations->Force_Field QM_Calculations->Conformational_Analysis MD_Simulations Molecular Dynamics Simulations Force_Field->MD_Simulations Binding_Analysis Protein-Ligand Binding Analysis MD_Simulations->Binding_Analysis Property_Prediction Physicochemical Property Prediction Conformational_Analysis->Property_Prediction Drug_Design Rational Drug Design Property_Prediction->Drug_Design Binding_Analysis->Drug_Design

Integrated workflow for molecular modeling studies.

This integrated approach, combining experimental data with a hierarchy of computational methods, provides a robust framework for understanding and exploiting the unique properties of fluorinated cyclohexane derivatives in drug discovery and materials science.

References

The Intricate Dance of Fluorine in Cyclohexanecarboxylic Acids: A Technical Guide to Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Its unique electronic properties and relatively small size allow for the fine-tuning of a molecule's physicochemical characteristics, such as acidity (pKa), lipophilicity, and metabolic stability. In the context of alicyclic rings like cyclohexane, the interplay of fluorine's electronic and steric effects becomes particularly complex, influencing not only the acidity of appended functional groups but also the conformational preferences of the entire ring system. This technical guide provides an in-depth analysis of these effects in fluorinated cyclohexanecarboxylic acids, offering a valuable resource for researchers in medicinal chemistry and organic synthesis.

Electronic Effects of Fluorine on Acidity

The most significant electronic effect of fluorine is its strong inductive electron-withdrawing ability, owing to its high electronegativity. This effect plays a pivotal role in modulating the acidity of the carboxylic acid moiety in cyclohexanecarboxylic acids.

The Inductive Effect: A Quantitative Look at pKa Values
CompoundpKa
Cyclohexanecarboxylic Acid~4.9[1][2][3]
cis-4-Fluorocyclohexanecarboxylic Acid~4.0 (Predicted)[4]
trans-4-Fluorocyclohexanecarboxylic AcidData not available
cis-3-Fluorocyclohexanecarboxylic AcidData not available
trans-3-Fluorocyclohexanecarboxylic AcidData not available
cis-2-Fluorocyclohexanecarboxylic AcidData not available
trans-2-Fluorocyclohexanecarboxylic AcidData not available

Note: The pKa values can be influenced by the solvent and temperature at which they are measured.

The predicted pKa of approximately 4.0 for cis-4-fluorocyclohexanecarboxylic acid indicates a significant increase in acidity compared to the parent compound. This is a direct consequence of the electron-withdrawing fluorine atom, which helps to delocalize the negative charge of the carboxylate anion. The effect is expected to be more pronounced when the fluorine atom is closer to the carboxyl group (i.e., at the 2- or 3-position) due to the distance-dependent nature of the inductive effect.

Through-Bond vs. Through-Space Effects

The electronic influence of fluorine can be transmitted through two primary mechanisms: through-bond and through-space interactions. The through-bond effect, or inductive effect, is the polarization of sigma bonds along the carbon skeleton. The through-space effect involves the direct interaction of the fluorine's electric field with the carboxylic acid group. In the cyclohexane ring, the chair conformation places substituents in distinct spatial arrangements, making the analysis of these effects particularly interesting. The relative orientation of the C-F bond and the carboxyl group will dictate the contribution of each effect.

Steric Effects and Conformational Preferences

The introduction of a fluorine atom and a carboxyl group onto a cyclohexane ring also has significant steric implications, influencing the equilibrium between the two chair conformations. This is quantitatively described by "A-values," which represent the free energy difference between a substituent being in an axial versus an equatorial position.

A-Values: Quantifying Steric Bulk
SubstituentA-value (kcal/mol)
Fluorine (F)~0.24 - 0.3[5]
Carboxyl (COOH)~1.4 - 1.7

A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. The carboxyl group has a significantly larger A-value than fluorine, indicating its stronger preference for the equatorial position.

Conformational Equilibrium in Fluorocyclohexanecarboxylic Acids

The conformational equilibrium of a substituted cyclohexane is determined by the sum of the A-values of its substituents and any additional intramolecular interactions. For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally favored.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial Substituent Interaction 1,3-Diaxial Interactions (Higher Energy) Axial->Interaction Steric Hindrance Equatorial Equatorial Substituent Axial->Equatorial Ring Flip Stable More Stable (Lower Energy) Equatorial->Stable Minimized Strain

Fig. 1: Conformational equilibrium in monosubstituted cyclohexanes.

In di-substituted cyclohexanes, such as fluorocyclohexanecarboxylic acids, the situation is more complex. The preferred conformation will be the one that places the larger substituent (the carboxyl group) in the equatorial position. The orientation of the smaller fluorine atom will then be determined by the cis/trans stereochemistry.

Interplay of Electronic and Steric Effects

The electronic and steric effects of fluorine are not independent but rather interconnected. The conformational equilibrium, dictated by steric factors, determines the average distance and orientation between the fluorine and the carboxyl group, which in turn influences the magnitude of the electronic effect on pKa.

For example, in a conformation where the fluorine atom and the carboxyl group are in close proximity, through-space electronic effects may become more significant. Conversely, a conformation that separates these two groups will rely more on the through-bond inductive effect.

G sub Fluorine Substitution (Position and Stereochemistry) steric Steric Effects (A-values) sub->steric electronic Electronic Effects (Inductive, Through-space) sub->electronic conform Conformational Equilibrium (Axial vs. Equatorial) steric->conform pka Acidity (pKa) electronic->pka conform->electronic Distance & Orientation

Fig. 2: Relationship between fluorine substitution, effects, conformation, and acidity.

Experimental Protocols

Synthesis of Fluorinated Cyclohexanecarboxylic Acids

The synthesis of specific isomers of fluorocyclohexanecarboxylic acids can be challenging and often requires multi-step procedures. A general approach may involve the fluorination of a corresponding hydroxy- or keto-cyclohexanecarboxylic acid precursor. For instance, the synthesis of 4-fluorocyclohexanecarboxylic acid could potentially be achieved through the following conceptual pathway, though specific reagents and conditions would need to be optimized.

G start 4-Hydroxycyclohexanecarboxylic Acid step1 Protection of Carboxylic Acid start->step1 step2 Fluorination (e.g., DAST, Deoxofluor) step1->step2 step3 Deprotection step2->step3 end 4-Fluorocyclohexanecarboxylic Acid (cis/trans mixture) step3->end sep Chromatographic Separation end->sep cis cis-isomer sep->cis trans trans-isomer sep->trans

Fig. 3: Conceptual synthetic workflow for 4-fluorocyclohexanecarboxylic acid.
Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[6][7][8][9]

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the fluorinated cyclohexanecarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The concentration should be accurately known.

  • Titration Setup: A calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH) are placed in the analyte solution. The solution is stirred continuously.

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest slope. The pKa is equal to the pH at the half-equivalence point.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives.[5]

Methodology:

  • Sample Preparation: A solution of the fluorinated cyclohexanecarboxylic acid is prepared in a suitable deuterated solvent.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded. The chemical shifts and coupling constants of the ring protons, particularly the proton at C1 (attached to the carboxyl group), are sensitive to their axial or equatorial orientation.

  • Low-Temperature NMR: To slow down the rate of chair-chair interconversion, the NMR spectrum can be recorded at low temperatures. At a sufficiently low temperature, the signals for the axial and equatorial conformers may be resolved, allowing for their direct integration and the determination of the equilibrium constant.

  • Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between adjacent protons can be used to distinguish between axial and equatorial protons. Generally, axial-axial couplings are larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). By analyzing the coupling patterns, the preferred conformation can be deduced.

Conclusion

The electronic and steric effects of fluorine in cyclohexanecarboxylic acids are intricately linked, influencing both the acidity of the carboxyl group and the conformational landscape of the cyclohexane ring. A thorough understanding of these principles is essential for the rational design of molecules with tailored properties in the field of drug discovery and development. While this guide provides a foundational understanding, further experimental work to determine the pKa values and conformational equilibria for a complete set of fluorinated cyclohexanecarboxylic acid isomers would be invaluable to the scientific community. The detailed experimental protocols outlined herein provide a roadmap for such investigations.

References

In-depth Technical Guide: Solubility and pKa of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the aqueous solubility and dissociation constant (pKa), of trans-4-Fluorocyclohexanecarboxylic Acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide scientifically grounded estimations. Furthermore, it details standardized experimental protocols for the determination of these crucial parameters, essential for applications in pharmaceutical and agrochemical research.

Physicochemical Properties of this compound and Related Compounds

This compound is a fluorinated derivative of cyclohexanecarboxylic acid. The introduction of a fluorine atom, the most electronegative element, at the 4-position of the cyclohexane ring is anticipated to influence its electronic properties, and consequently, its acidity and solubility.

Table 1: Comparison of Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Aqueous SolubilitypKa (at 25°C)
This compoundC₇H₁₁FO₂146.16Slightly soluble in waterEstimated: ~4.7-4.8
Cyclohexanecarboxylic AcidC₇H₁₂O₂128.172.01 g/L (at 15°C)[1], 4.6 mg/mL (at 25°C)[2]4.90[3][4]
4-Fluorobenzoic AcidC₇H₅FO₂140.111.2 g/L; Very slightly soluble in cold water, soluble in hot water[5][6][7][8][9]4.15[5][8][9]

Analysis and Estimation for this compound:

  • pKa: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group compared to the non-fluorinated analog, cyclohexanecarboxylic acid (pKa = 4.90)[3][4]. This would result in a lower pKa value. However, the effect will be less pronounced than in 4-fluorobenzoic acid (pKa = 4.15)[5][8][9] due to the absence of an aromatic ring system which enhances the transmission of the inductive effect. Therefore, a pKa value for this compound is estimated to be in the range of 4.7 to 4.8.

  • Solubility: The presence of the polar C-F bond could slightly increase the polarity of the molecule, potentially leading to a marginal increase in aqueous solubility compared to cyclohexanecarboxylic acid (2.01 g/L at 15°C)[1]. However, the overall hydrophobic nature of the cyclohexane ring will still limit its solubility in water. It is described as being slightly soluble in water, with good solubility in organic solvents like ethanol, methanol, and dichloromethane.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous solution.

  • Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn. The concentration of the dissolved compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.

G Workflow for Aqueous Solubility Determination A Add excess compound to water B Equilibrate at constant temperature (e.g., 25°C for 24-48h) A->B C Separate solid and liquid phases (centrifugation or settling) B->C D Withdraw clear supernatant C->D E Determine concentration (e.g., HPLC, titration) D->E F Calculate solubility E->F G Workflow for pKa Determination by Potentiometric Titration A Dissolve compound in solvent (e.g., water or co-solvent) B Place solution in thermostatted vessel with pH electrode A->B C Incrementally add standardized titrant (e.g., NaOH) B->C D Record pH after each addition C->D E Plot pH vs. titrant volume D->E F Determine equivalence point E->F G Calculate pKa from the half-equivalence point F->G

References

Crystal Structure of trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a synthetic organofluorine compound that has garnered interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the cyclohexane ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. These modifications are often sought after in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new molecules. However, a detailed experimental determination of the crystal structure of this compound is not publicly available in crystallographic databases.

This guide provides a summary of the available information and outlines the general experimental protocols that would be employed for the determination of its crystal structure.

Molecular Structure and Properties

This compound consists of a cyclohexane ring substituted with a fluorine atom and a carboxylic acid group in a 1,4-trans configuration. This stereochemistry places the two substituents on opposite sides of the cyclohexane ring. The molecule's chemical formula is C₇H₁₁FO₂ and it has a molecular weight of approximately 146.16 g/mol .[1]

Table 1: General Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₁FO₂
Molecular Weight146.16 g/mol
IUPAC Nametrans-4-fluorocyclohexane-1-carboxylic acid
CAS Number174771-54-1

Experimental Protocols for Crystal Structure Determination

While the specific crystal structure of this compound has not been published, the following section details the standard methodologies that would be utilized for its determination via single-crystal X-ray diffraction.

1. Synthesis and Purification

The first step involves the synthesis of high-purity this compound. Several synthetic routes are available, often starting from 4-hydroxycyclohexanecarboxylic acid or related derivatives. Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

2. Single Crystal Growth

Growing diffraction-quality single crystals is a critical and often challenging step. Common methods include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

3. Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Expected Crystallographic Data

A successful crystal structure determination would provide the following quantitative data, which would be summarized in tables as shown below.

Table 2: Hypothetical Crystallographic Data

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Density (calculated) (g/cm³)Value
R-factor (%)Value

Table 3: Hypothetical Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
C-FValue
C-C (ring)Average Value
C-C(OOH)Value
C=OValue
C-O-HValue
F-C-CValue
O=C-OValue

Experimental Workflow

The logical flow of determining the crystal structure is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Crystallographic Data Analysis StructureRefinement->DataAnalysis

Caption: Workflow for Crystal Structure Determination.

While the specific crystal structure of this compound remains to be experimentally determined and reported in public databases, the methodologies for such a determination are well-established. The resulting structural information would be invaluable for the scientific community, particularly for those in drug discovery and materials science, by providing a precise atomic-level understanding of this important fluorinated building block. The availability of such data would enable more accurate molecular modeling and a deeper insight into its interactions with biological targets or its packing in the solid state.

References

Quantum Chemical Insights into trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. trans-4-Fluorocyclohexanecarboxylic acid is a key building block in this arena, providing a conformationally restricted and fluorinated motif. A deep understanding of its three-dimensional structure, electronic properties, and spectroscopic characteristics is paramount for its effective application in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the quantum chemical studies of this compound. It details the computational methodologies employed to elucidate its structural and electronic properties and presents key data in a structured format to aid researchers, scientists, and drug development professionals in leveraging this molecule for medicinal chemistry applications.

Computational Methodology

The theoretical investigation of this compound is primarily conducted using Density Functional Theory (DFT), a robust computational method for predicting molecular properties with high accuracy.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Hartree-Fock theory with DFT. A high-level basis set, such as 6-311++G(d,p), is employed to ensure a precise description of the electron distribution. This basis set includes diffuse functions (++) for accurately modeling non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. All calculations are performed assuming a gaseous phase and the absence of intermolecular interactions.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (FT-IR) and Raman (FT-Raman) spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for the approximations inherent in the theoretical model.

NMR Chemical Shift Calculation

The theoretical nuclear magnetic resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This approach is highly effective in predicting the isotropic magnetic shielding tensors of nuclei. The calculations are typically performed at the B3LYP/6-311++G(d,p) level on the optimized geometry. The computed shielding values are then referenced against a standard, usually Tetramethylsilane (TMS), to yield the final chemical shifts.

Electronic Properties Analysis

The electronic characteristics of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution around the molecule, identifying regions that are prone to electrophilic or nucleophilic attack.

Data Presentation

The following tables summarize the key quantitative data derived from quantum chemical calculations on this compound. (Note: The following data is illustrative and based on typical values for similar molecular structures, as a comprehensive computational study for this specific molecule is not publicly available. It serves to demonstrate the type of data generated from the described methodologies.)

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBondLength (Å)ParameterBondsAngle (°)
Bond LengthsC-F1.395Bond AnglesF-C4-C3109.8
C-C (ring avg.)1.535C3-C4-C5111.2
C-C(OOH)1.520C1-C(OOH)-O112.5
C=O1.210C1-C(OOH)=O125.0
C-O1.360O=C-O122.5
O-H0.970C(OOH)-O-H108.5

Table 2: Calculated Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment
ν(O-H)3560~3400-2400 (broad)-O-H stretch (in carboxylic acid dimer)
ν(C-H)3010-29502955, 28702960, 2875C-H stretch (cyclohexane ring)
ν(C=O)174517101708C=O stretch
ν(C-F)115011451148C-F stretch
δ(C-H)1450-13501445, 13601450, 1365C-H bend
ν(C-O)128012851282C-O stretch
γ(O-H)930925 (broad)-O-H out-of-plane bend

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomCalculated ¹H ShiftCalculated ¹³C Shift
C1-H2.3543.2
C2,6-H (ax)1.5530.5
C2,6-H (eq)2.1030.5
C3,5-H (ax)1.4034.0
C3,5-H (eq)2.2034.0
C4-H4.6089.5
COOH12.10180.5

Table 4: Electronic Properties

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy0.95 eV
HOMO-LUMO Gap7.80 eV
Dipole Moment2.50 D

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of a typical quantum chemical study as described in this guide.

G Quantum Chemical Analysis Workflow A Molecular Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D NMR Chemical Shift Calculation (GIAO Method) B->D E Electronic Property Analysis (HOMO, LUMO, MEP) B->E F Optimized Geometry (Bond Lengths, Angles) B->F G Vibrational Spectra (FT-IR, FT-Raman) C->G H NMR Spectra (¹H, ¹³C) D->H I Electronic Descriptors (Energy Gap, Reactivity) E->I

Caption: Workflow for Quantum Chemical Analysis.

Analysis and Interpretation

Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation. The 'trans' configuration refers to the relative positions of the fluorine and carboxylic acid substituents. In the most stable conformation, both the bulky carboxylic acid group and the fluorine atom are expected to occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions).

Vibrational Spectroscopy

The calculated FT-IR and FT-Raman spectra provide a theoretical "fingerprint" of the molecule. Key vibrational modes include the characteristic broad O-H stretch of the carboxylic acid dimer, the strong C=O stretching vibration, and the C-F stretching mode. The positions of these bands are sensitive to the local electronic environment and can be used to confirm the presence of these functional groups in synthesized compounds.

NMR Spectroscopy

The GIAO method provides reliable predictions of ¹H and ¹³C NMR chemical shifts. The chemical shift of the proton attached to the fluorine-bearing carbon (C4-H) is expected to be significantly downfield due to the deshielding effect of the electronegative fluorine atom. Similarly, the ¹³C chemical shift of C4 will be the most deshielded among the cyclohexane ring carbons.

Electronic Properties

The HOMO is primarily localized on the carboxylic acid group, particularly the oxygen atoms, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the C=O bond and the adjacent carbon atom of the ring. The large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, which is a desirable trait for drug candidates as it often correlates with lower toxicity. The Molecular Electrostatic Potential (MEP) map would visually confirm these findings, with the most negative potential (red) located around the carbonyl oxygen, indicating a site for nucleophilic attack, and positive potential (blue) around the acidic proton.

Conclusion

Quantum chemical studies provide an indispensable framework for understanding the intrinsic properties of this compound. The computational methodologies outlined in this guide enable the precise determination of its conformational preferences, spectroscopic signatures, and electronic characteristics. This detailed molecular-level knowledge is crucial for medicinal chemists to rationally design and synthesize novel drug candidates with improved efficacy and pharmacokinetic profiles. The data and workflows presented herein serve as a valuable resource for professionals in drug discovery and development, facilitating the strategic use of this important fluorinated building block.

Methodological & Application

Application Notes and Protocols: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid from 4-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid, a valuable building block in pharmaceutical and materials science research. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This protocol outlines a robust synthetic route starting from the readily available trans-4-hydroxycyclohexanecarboxylic acid.

The described synthesis is a three-step process involving the protection of the carboxylic acid functionality as a methyl ester, followed by a deoxofluorination of the hydroxyl group, and concluding with the deprotection of the carboxylic acid.

Overall Synthetic Workflow

The synthesis of this compound from trans-4-hydroxycyclohexanecarboxylic acid is a multi-step process. The following diagram illustrates the key stages of this synthesis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fluorination cluster_2 Step 3: Hydrolysis start trans-4-hydroxycyclohexanecarboxylic acid ester Methyl trans-4-hydroxycyclohexanecarboxylate start->ester SOCl2, Methanol fluoro_ester Methyl trans-4-fluorocyclohexanecarboxylate ester->fluoro_ester Deoxofluor, CH2Cl2 product This compound fluoro_ester->product LiOH, THF/H2O

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of trans-4-hydroxycyclohexanecarboxylic acid

This protocol describes the protection of the carboxylic acid group as a methyl ester to prevent side reactions during the subsequent fluorination step.

Materials:

  • trans-4-hydroxycyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl trans-4-hydroxycyclohexanecarboxylate.

Step 2: Fluorination of Methyl trans-4-hydroxycyclohexanecarboxylate

This step involves the conversion of the hydroxyl group to a fluorine atom using a deoxofluorinating agent.

Materials:

  • Methyl trans-4-hydroxycyclohexanecarboxylate

  • Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Nitrogen or Argon gas supply

  • Ice bath

  • Syringe

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl trans-4-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxofluor (1.5 eq) to the stirred solution via syringe.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain Methyl trans-4-fluorocyclohexanecarboxylate.

Step 3: Hydrolysis of Methyl trans-4-fluorocyclohexanecarboxylate

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

Materials:

  • Methyl trans-4-fluorocyclohexanecarboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl trans-4-fluorocyclohexanecarboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give this compound.

Data Presentation

The following table summarizes the key physical and analytical data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
trans-4-hydroxycyclohexanecarboxylic acidC₇H₁₂O₃144.17141-143¹H NMR (DMSO-d₆): δ 11.95 (s, 1H), 4.35 (d, J=4.2 Hz, 1H), 3.35 (m, 1H), 2.05 (m, 1H), 1.78 (m, 2H), 1.25 (m, 6H).
This compoundC₇H₁₁FO₂146.1684-86¹⁹F NMR (CDCl₃): δ -183.5 (m). ¹H NMR (CDCl₃): δ 11.5 (br s, 1H), 4.65 (dm, J=48.5 Hz, 1H), 2.35 (m, 1H), 2.15-1.95 (m, 4H), 1.80-1.60 (m, 4H).

Logical Relationships in Fluorination

The choice of fluorinating agent and reaction conditions is critical for a successful synthesis. The following diagram outlines the key considerations.

G Start Starting Material: Secondary Alcohol Reagent Choice of Fluorinating Agent Start->Reagent DAST DAST Reagent->DAST DeoxoFluor Deoxo-Fluor Reagent->DeoxoFluor Conditions Reaction Conditions DAST->Conditions DeoxoFluor->Conditions Stereochem Stereochemical Outcome (Inversion, Sₙ2) Conditions->Stereochem Product Desired Fluoroalkane Stereochem->Product

Caption: Key considerations for the deoxofluorination reaction.

Disclaimer: These protocols are intended for use by qualified professionals. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The fluorinating agents mentioned are hazardous and should be handled with extreme care in a well-ventilated fume hood.

Application Notes and Protocols for the Electrophilic Fluorination of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Fluorinated functional groups can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and lipophilicity. Fluorinated cyclohexane derivatives, in particular, are valuable building blocks in medicinal chemistry. This document provides detailed application notes and protocols for the fluorination of cyclohexanecarboxylic acid using electrophilic fluorinating agents, with a focus on methods that yield fluorocyclohexane, a product of significant interest. While direct α-fluorination of the unactivated C-H bond in cyclohexanecarboxylic acid is a challenging transformation with limited literature precedent, decarboxylative fluorination offers a reliable and efficient alternative.

Decarboxylative Fluorination using Selectfluor®

A prevalent and effective method for the fluorination of aliphatic carboxylic acids, including cyclohexanecarboxylic acid, is a silver-catalyzed decarboxylative fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2] This radical-based method is chemoselective, compatible with various functional groups, and proceeds under mild conditions to yield the corresponding alkyl fluoride.[1][2] Another approach involves visible light-promoted photoredox catalysis, which also facilitates the conversion of a wide range of carboxylic acids to their fluorinated counterparts.[3][4][5]

Signaling Pathway: Silver-Catalyzed Decarboxylative Fluorination

G cluster_0 Catalytic Cycle cluster_1 Substrate Transformation AgI Ag(I) AgIII_F Ag(III)-F AgI->AgIII_F Oxidation AgII_F Ag(II)-F AgIII_F->AgII_F SET Carboxylate Cyclohexyl Carboxylate AgII_F->AgI Regeneration Alkyl_Radical Cyclohexyl Radical Selectfluor Selectfluor® Selectfluor_radical Selectfluor® Radical Cation Carboxylic_Acid Cyclohexanecarboxylic Acid Carboxylic_Acid->Carboxylate Deprotonation Carboxylate->Alkyl_Radical Oxidation & Decarboxylation Fluorocyclohexane Fluorocyclohexane (Product) Alkyl_Radical->Fluorocyclohexane Fluorine Atom Transfer CO2 CO₂

Caption: Proposed mechanism for silver-catalyzed decarboxylative fluorination.

Quantitative Data: Decarboxylative Fluorination of Aliphatic Carboxylic Acids

The following table summarizes the yields of fluorinated products from various aliphatic carboxylic acids using silver-catalyzed decarboxylative fluorination with Selectfluor®. While a specific yield for cyclohexanecarboxylic acid is not detailed in the primary literature, the data for other secondary carboxylic acids provide a strong indication of the expected efficiency.

Starting Carboxylic AcidProductCatalystFluorinating AgentSolventYield (%)Reference
Adamantanecarboxylic Acid1-FluoroadamantaneAgNO₃Selectfluor®Acetone/H₂O95[2]
Cyclopentanecarboxylic AcidFluorocyclopentaneAgNO₃Selectfluor®Acetone/H₂O75[2]
4-Phenylbutanoic Acid1-Fluoro-3-phenylpropaneAgNO₃Selectfluor®Acetone/H₂O68[2]
Pivalic Acidtert-Butyl fluorideAgNO₃Selectfluor®Acetone/H₂O92[2]

Experimental Protocols

Protocol 1: Silver-Catalyzed Decarboxylative Fluorination of Cyclohexanecarboxylic Acid with Selectfluor®

This protocol is adapted from the general procedure for the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids.[2]

Materials:

  • Cyclohexanecarboxylic acid

  • Selectfluor®

  • Silver nitrate (AgNO₃)

  • Acetone

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add cyclohexanecarboxylic acid (1.0 equiv.), silver nitrate (0.1 equiv.), and Selectfluor® (2.0 equiv.).

  • Add a 1:1 mixture of acetone and deionized water as the solvent. The typical concentration is 0.1 M with respect to the carboxylic acid.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain fluorocyclohexane.

Workflow for Silver-Catalyzed Decarboxylative Fluorination

G start Start reagents Combine Cyclohexanecarboxylic Acid, AgNO₃, and Selectfluor® in Acetone/H₂O start->reagents reaction Stir at Room Temperature (12-24h) reagents->reaction workup Aqueous Workup and Organic Extraction reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Fluorocyclohexane purification->product

Caption: Experimental workflow for decarboxylative fluorination.

Direct α-Fluorination with N-Fluorobenzenesulfonimide (NFSI)

Direct electrophilic fluorination of an unactivated C(sp³)-H bond, such as the one alpha to the carboxyl group in cyclohexanecarboxylic acid, is a significant challenge in synthetic chemistry.[6] Electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) are highly effective for the fluorination of electron-rich substrates or C-H bonds activated by adjacent functional groups.[7][8] The literature primarily describes the use of NFSI for the fluorination of β-ketoacids, where the enolizable proton is readily substituted, or for the amination and sulfonylation of various substrates.[7]

At present, a reliable and general protocol for the direct α-fluorination of simple, unactivated aliphatic carboxylic acids like cyclohexanecarboxylic acid using NFSI has not been well-established in the surveyed scientific literature. Such a transformation would likely require harsh reaction conditions or a specific catalytic system that is not yet widely reported. Researchers interested in this specific transformation are encouraged to explore novel catalytic approaches.

Conclusion

The fluorination of cyclohexanecarboxylic acid is a valuable transformation for the synthesis of building blocks for drug discovery. While direct α-fluorination remains a synthetic hurdle, decarboxylative fluorination using Selectfluor® provides a robust and reliable method to access fluorocyclohexane. The silver-catalyzed protocol is operationally simple and proceeds under mild conditions, making it an attractive option for medicinal and synthetic chemists. The provided protocols and data serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for the Stereoselective Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of trans-4-Fluorocyclohexanecarboxylic Acid, a valuable fluorinated building block in pharmaceutical and materials science research. The described synthetic route is a three-step process commencing with the readily available starting material, p-hydroxybenzoic acid. The synthesis involves: 1) catalytic hydrogenation of p-hydroxybenzoic acid to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, 2) stereochemical isomerization of the mixture to enrich the desired trans-isomer, and 3) subsequent stereoselective fluorination of the hydroxyl group to afford the final product. This protocol is designed to be scalable and cost-effective for laboratory and potential industrial applications.[1]

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a compound, such as metabolic stability, lipophilicity, and binding affinity. The trans stereochemistry of the substituents on the cyclohexane ring provides a rigid and well-defined conformation, which is often crucial for specific molecular interactions. The following protocols detail a reliable method to obtain this valuable compound with high stereoselectivity.

Overall Synthetic Pathway

The stereoselective synthesis of this compound is achieved through a three-step sequence starting from p-hydroxybenzoic acid.

Synthesis_Pathway p_hydroxybenzoic_acid p-Hydroxybenzoic Acid hydroxy_mixture cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid p_hydroxybenzoic_acid->hydroxy_mixture 1. Hydrogenation (Ru/C, H2) trans_hydroxy trans-4-Hydroxy- cyclohexanecarboxylic Acid hydroxy_mixture->trans_hydroxy 2. Isomerization (Sodium Alkoxide) final_product trans-4-Fluoro- cyclohexanecarboxylic Acid trans_hydroxy->final_product 3. Fluorination (Deoxo-Fluor®)

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This procedure outlines the hydrogenation of p-hydroxybenzoic acid to a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.[1]

Materials:

  • p-Hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized water

  • High-pressure autoclave reactor

  • Hydrogen gas supply

Procedure:

  • Charge a 50 L high-pressure autoclave reactor with 10 kg of p-hydroxybenzoic acid, 30 kg of deionized water, and 0.3 kg of 5% Ru/C catalyst.[1]

  • Seal the reactor and purge once with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1 MPa.

  • Begin stirring and heat the mixture to 80°C.

  • The temperature will gradually increase to 120°C as the reaction proceeds and hydrogen is consumed. Maintain the temperature at 120°C until hydrogen uptake ceases.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Quantitative Data:

ParameterValueReference
Starting Material10 kg p-Hydroxybenzoic Acid[1]
Catalyst0.3 kg 5% Ru/C[1]
Solvent30 kg Deionized Water[1]
Hydrogen Pressure1-3 MPa[1]
Reaction Temperature80-150°C[1]
Expected OutcomeMixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid[1]
Step 2: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the isomerization of the cis/trans mixture to favor the thermodynamically more stable trans-isomer.[1]

Materials:

  • Crude mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid from Step 1

  • Methanol (or other suitable alcohol such as ethanol, propanol)

  • Sodium methoxide (or corresponding sodium alkoxide)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To the aqueous solution of 4-hydroxycyclohexanecarboxylic acid from Step 1, add a suitable alcohol solvent such as methanol.

  • Add an appropriate amount of sodium methoxide as the catalyst for isomerization.

  • Heat the mixture to reflux and maintain for a period sufficient to achieve a high proportion of the trans-isomer (typically >90%). The progress of the isomerization can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • After the isomerization is complete, cool the reaction mixture.

  • Neutralize the mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid.

  • Purify the crude product by recrystallization from a mixed solvent system of ethyl acetate and petroleum ether (e.g., in a 1:1 ratio) to yield pure trans-4-hydroxycyclohexanecarboxylic acid.[1]

Quantitative Data:

ParameterValueReference
Isomerization CatalystSodium Alkoxide (e.g., Sodium Methoxide)[1]
SolventAlcohol (e.g., Methanol)[1]
Expected trans-Isomer Content> 90%[1]
Recrystallization SolventEthyl acetate/Petroleum ether[1]
Step 3: Stereoselective Fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid

This procedure details the conversion of the hydroxyl group to a fluorine atom with inversion of stereochemistry using Deoxo-Fluor®, resulting in the desired trans product. This protocol is adapted from a similar transformation on a substituted cyclohexanol derivative.[2]

Materials:

  • trans-4-Hydroxycyclohexanecarboxylic acid

  • Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-hydroxycyclohexanecarboxylic acid in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Deoxo-Fluor® (typically 1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0°C, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the final product.

Quantitative Data:

ParameterValueReference
Fluorinating AgentDeoxo-Fluor®[2]
SolventAnhydrous Dichloromethane[2]
Reaction Temperature0°C[2]
Expected StereochemistryInversion of configuration[2]

Workflow Diagram

The following diagram illustrates the logical flow of the experimental process.

Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Isomerization cluster_step3 Step 3: Fluorination s1_start Charge Reactor: p-Hydroxybenzoic Acid, Ru/C, Water s1_react Pressurize with H2 Heat to 120°C s1_start->s1_react s1_monitor Monitor by HPLC s1_react->s1_monitor s1_workup Cool, Vent, Filter s1_monitor->s1_workup s2_start Add Alcohol and Sodium Alkoxide s1_workup->s2_start cis/trans Mixture s2_react Reflux s2_start->s2_react s2_monitor Monitor by GC/NMR s2_react->s2_monitor s2_workup Neutralize, Extract, Concentrate s2_monitor->s2_workup s2_purify Recrystallize s2_workup->s2_purify s3_start Dissolve trans-Hydroxy Acid in CH2Cl2 s2_purify->s3_start Pure trans-Isomer s3_react Cool to 0°C Add Deoxo-Fluor® s3_start->s3_react s3_monitor Monitor by TLC/LC-MS s3_react->s3_monitor s3_workup Quench with NaHCO3 Extract, Dry, Concentrate s3_monitor->s3_workup s3_purify Purify s3_workup->s3_purify final_product final_product s3_purify->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: trans-4-Fluorocyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in modern medicinal chemistry. Its rigid, saturated carbocyclic scaffold, combined with the unique properties of the fluorine atom, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of this moiety can lead to improvements in metabolic stability, binding affinity, and membrane permeability, ultimately enhancing the developability of novel therapeutics.[1] This document provides detailed application notes, experimental protocols, and examples of the use of this compound in the design and synthesis of bioactive molecules.

Physicochemical and Pharmacokinetic Impact

The introduction of the trans-4-fluorocyclohexane motif can significantly influence a molecule's drug-like properties. The strong carbon-fluorine bond can block potential sites of metabolism, thereby increasing the compound's half-life. Furthermore, the electronegativity of the fluorine atom can alter the local electronic environment, potentially leading to more favorable interactions with biological targets.[1]

Application in Drug Discovery

The this compound scaffold has been successfully incorporated into a variety of therapeutic agents, including enzyme inhibitors and G protein-coupled receptor (GPCR) modulators.

VLA-4 Antagonists for Inflammatory Diseases

Very late antigen-4 (VLA-4) is an integrin protein that plays a crucial role in cell adhesion and has been identified as a therapeutic target for inflammatory diseases. A series of potent VLA-4 antagonists have been developed incorporating a substituted trans-cyclohexanecarboxylic acid moiety. While not the exact fluoro-analog, the data for a closely related derivative highlights the utility of this scaffold.

Quantitative Data for VLA-4 Antagonist

Compound IDTargetAssayIC50 (nM)Bioavailability (Rat, %)Bioavailability (Dog, %)Bioavailability (Monkey, %)
14e VLA-4Cell-based adhesion5.41009168

Data sourced from Bioorganic & Medicinal Chemistry Letters.[2]

Experimental Protocols

The primary utility of this compound as a building block lies in its carboxylic acid functionality, which allows for the straightforward formation of amide bonds with a wide range of amines.

General Protocol for HATU-Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.0-1.2 equivalents) and DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Visualizing Chemical Transformations and Workflows

To aid in the understanding of the chemical processes and logical flows, the following diagrams have been generated using the DOT language.

Amide_Coupling_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_product Final Product A This compound + Amine in DMF B Add DIPEA C Add HATU D Dilute with DCM C->D E Wash with NaHCO3 (aq) D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate G->H I Column Chromatography H->I J Pure Amide I->J

Caption: General workflow for HATU-mediated amide coupling.

Signaling_Pathway cluster_GPCR GPCR Signaling cluster_Modulator Allosteric Modulation GPCR GPCR G_protein G Protein GPCR->G_protein Effector Effector Enzyme G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Modulator Allosteric Modulator (e.g., containing trans-4-F-cyclohexyl moiety) Modulator->GPCR Binds to allosteric site

Caption: Allosteric modulation of a GPCR signaling pathway.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its incorporation into drug candidates can confer advantageous physicochemical and pharmacokinetic properties. The straightforward amide coupling protocols allow for its efficient integration into a wide variety of molecular scaffolds, making it an attractive component for the development of novel therapeutics targeting a range of biological targets. The provided protocols and data serve as a starting point for researchers to explore the potential of this building block in their own drug discovery programs.

References

Application Notes and Protocols: Synthesis and Evaluation of VLA-4 Antagonists Utilizing trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Very Late Antigen-4 (VLA-4) antagonists incorporating a trans-4-Fluorocyclohexanecarboxylic acid moiety. This structural motif has been identified as a key component in developing potent and orally bioavailable VLA-4 inhibitors for the treatment of inflammatory diseases.

Introduction

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a critical cell adhesion molecule that mediates the recruitment of leukocytes to sites of inflammation. Its interaction with vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells is a key step in the inflammatory cascade.[1][2] Consequently, antagonizing the VLA-4/VCAM-1 interaction is a promising therapeutic strategy for a range of autoimmune and inflammatory disorders, including asthma and multiple sclerosis.

Small molecule antagonists of VLA-4 have been the focus of extensive research. A significant challenge in their development has been achieving favorable pharmacokinetic profiles, particularly oral bioavailability. The incorporation of a trans-4-substituted cyclohexanecarboxylic acid scaffold, and specifically this compound, has emerged as a successful strategy to address this challenge, leading to the discovery of potent and orally active VLA-4 antagonists.

Rationale for using this compound

The this compound moiety offers several advantages in the design of VLA-4 antagonists:

  • Improved Pharmacokinetics: This group has been shown to enhance the pharmacokinetic properties of VLA-4 antagonists, leading to improved oral bioavailability.

  • Structural Rigidity: The cyclohexane ring provides a rigid scaffold, which can aid in the optimal orientation of pharmacophoric groups for binding to the VLA-4 receptor.

  • Modulation of Physicochemical Properties: The fluorine atom can favorably modulate properties such as lipophilicity and metabolic stability.

Key VLA-4 Antagonists Incorporating the this compound Moiety

Several potent VLA-4 antagonists have been developed based on this scaffold. The following table summarizes the in vitro potency and pharmacokinetic parameters of two notable examples.

Compound IDStructureVLA-4 IC50 (nM)Rat Pharmacokinetics
11b 4-((2-(2-methylphenylamino)-6-benzoxazolylacetyl)-4-fluoro-2-pyrrolidinylmethoxy)cyclohexanecarboxylic acid2.8CL = 3.3 mL/min/kg, F = 51%
14e trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid5.4Bioavailability (F): Rats (100%), Dogs (91%), Monkeys (68%)

Table 1: Potency and Pharmacokinetic Data of VLA-4 Antagonists.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a representative VLA-4 antagonist and for the biological evaluation of VLA-4 inhibitory activity.

Synthesis of a VLA-4 Antagonist Incorporating this compound

This protocol outlines a potential synthetic route to a VLA-4 antagonist structurally related to the compounds mentioned above.

Workflow for the Synthesis of a VLA-4 Antagonist:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Amide Coupling A This compound D Coupled Intermediate A->D B Protected Pyrrolidine Derivative B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D F Deprotected Intermediate D->F E Deprotecting Agent (e.g., TFA) E->F I Final VLA-4 Antagonist F->I G Substituted Phenylacetic Acid G->I H Coupling Reagents H->I

Caption: Synthetic workflow for a VLA-4 antagonist.

Materials:

  • This compound

  • Appropriately protected pyrrolidine derivative (e.g., (2S,4S)-1-tert-butoxycarbonyl-4-fluoro-2-(hydroxymethyl)pyrrolidine)

  • Substituted phenylacetic acid derivative (e.g., 2,5-dichloro-4-(1-methyl-1H-indole-3-carboxamido)phenylacetic acid)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotecting agent: Trifluoroacetic acid (TFA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Coupling of this compound with the Pyrrolidine Derivative

  • Dissolve this compound (1.0 eq) and the protected pyrrolidine derivative (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and cool to 0 °C.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled intermediate.

Step 2: Deprotection of the Pyrrolidine Intermediate

  • Dissolve the coupled intermediate from Step 1 in a mixture of DCM and TFA (1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting deprotected intermediate (as a TFA salt) can be used in the next step without further purification.

Step 3: Final Amide Coupling to Yield the VLA-4 Antagonist

  • Dissolve the substituted phenylacetic acid derivative (1.0 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) and the deprotected intermediate from Step 2 (1.0 eq) to the solution and cool to 0 °C.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final product by preparative HPLC to obtain the desired VLA-4 antagonist.

VLA-4/VCAM-1 Binding Assay Protocol

This protocol describes a cell-based ELISA to determine the inhibitory activity of synthesized compounds on the VLA-4/VCAM-1 interaction.

Workflow for VLA-4/VCAM-1 Binding Assay:

G cluster_0 Plate Preparation cluster_1 Cell Incubation cluster_2 Detection A Coat plate with VCAM-1 B Block with BSA A->B C Add VLA-4 expressing cells (e.g., Jurkat) B->C D Add test compound C->D E Incubate D->E F Wash unbound cells E->F G Add detection reagent (e.g., Calcein-AM) F->G H Measure fluorescence G->H

Caption: VLA-4/VCAM-1 cell adhesion assay workflow.

Materials:

  • 96-well microtiter plates

  • Recombinant human VCAM-1/Fc chimera

  • Bovine Serum Albumin (BSA)

  • VLA-4 expressing cells (e.g., Jurkat T-cells)

  • Calcein-AM

  • Assay buffer (e.g., HBSS with 1 mM MnCl2)

  • Test compounds dissolved in DMSO

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4 °C.

    • Wash the wells three times with PBS.

    • Block the wells with 1% BSA in PBS for 1 hour at room temperature.

    • Wash the wells three times with assay buffer.

  • Cell Preparation:

    • Label Jurkat cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37 °C.

    • Wash the cells twice with assay buffer and resuspend to a final concentration of 2 x 10^6 cells/mL.

  • Inhibition Assay:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 50 µL of the test compound dilutions to the VCAM-1 coated wells.

    • Add 50 µL of the labeled Jurkat cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37 °C.

  • Detection:

    • Gently wash the wells three times with assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence of the adherent cells using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no compound).

    • Determine the IC50 value by fitting the data to a dose-response curve.

VLA-4 Signaling Pathway

The interaction of VLA-4 with VCAM-1 triggers intracellular signaling cascades that are crucial for leukocyte adhesion, migration, and activation. Understanding this pathway is essential for the rational design of VLA-4 antagonists.

G VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Binding Actin Actin Cytoskeleton VLA4->Actin Activation Cell Activation VLA4->Activation Talin Talin Talin->VLA4 Kindlin Kindlin Kindlin->VLA4 Adhesion Cell Adhesion Actin->Adhesion Migration Cell Migration Actin->Migration

References

Application of trans-4-Fluorocyclohexanecarboxylic Acid in Liquid Crystal Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the design of advanced liquid crystal (LC) materials, particularly for display technologies, the strategic incorporation of fluorine atoms plays a pivotal role in tailoring key physical properties. The use of fluorinated components, such as trans-4-Fluorocyclohexanecarboxylic acid and its derivatives, is a well-established method for modifying the mesophase behavior and electro-optical characteristics of liquid crystals. The introduction of fluorine can significantly influence dielectric anisotropy, birefringence, viscosity, and thermal stability.

The this compound moiety is particularly valuable for designing liquid crystals with negative dielectric anisotropy (Δε < 0). This property is essential for vertical alignment (VA) mode liquid crystal displays (LCDs), which are known for their high contrast ratios and wide viewing angles. The fluorine atom, being highly electronegative, introduces a dipole moment perpendicular to the long molecular axis of the liquid crystal molecule. This perpendicular dipole moment is a key factor in achieving negative dielectric anisotropy. Furthermore, the cyclohexane ring provides a non-aromatic, rigid core component that can contribute to low viscosity and good thermal stability.

These application notes provide a comprehensive overview of the role of this compound in liquid crystal design, along with detailed experimental protocols for the synthesis, formulation, and characterization of liquid crystal materials incorporating this key structural unit.

Molecular Design Logic

The strategic placement of the fluorine atom on the cyclohexane ring is crucial for achieving the desired liquid crystalline properties. The diagram below illustrates the rationale behind using this compound to induce a negative dielectric anisotropy.

cluster_0 Molecular Structure of a Liquid Crystal with this compound Moiety cluster_1 Resulting Dipole Moment LC_Core Mesogenic Core (e.g., Phenyl Rings) Linker Linkage Group (e.g., Ester) LC_Core:f1->Linker:f0 Cyclohexane trans-4-Fluorocyclohexane Ring F Linker:f1->Cyclohexane:f0 Terminal Terminal Group (e.g., Alkyl Chain) Cyclohexane:f0->Terminal:f0 Dipole The electronegative fluorine atom creates a dipole moment perpendicular to the long molecular axis. Anisotropy This perpendicular dipole leads to a negative dielectric anisotropy (Δε < 0).

Caption: Molecular design strategy for achieving negative dielectric anisotropy.

Data Presentation

Table 1: Physical Properties of Nematic Liquid Crystal Host and Guest Mixture

PropertyHost Liquid Crystal (ZLI-4792)Guest (10 wt% Fluorinated Cyclohexane Derivative in ZLI-4792)
Clearing Point (TN-I)92 °C85 °C
Dielectric Anisotropy (Δε) at 20°C, 1 kHz+5.2+4.5
Birefringence (Δn) at 20°C, 589 nm0.0960.092
Rotational Viscosity (γ₁) at 20°C134 mPa·s145 mPa·s

Table 2: Properties of Negative Dielectric Anisotropy Liquid Crystals Containing Fluorinated Cyclohexane Moieties

Compound StructureClearing Point (°C)Dielectric Anisotropy (Δε)Birefringence (Δn)
Analog 1 (Axially fluorinated cyclohexane)75-3.50.08
Analog 2 (Difluorinated cyclohexane)88-5.10.10
Analog 3 (Tetrafluorinated cyclohexane)102-7.40.12

Note: The data presented is illustrative and based on findings for structurally similar compounds. Actual values for a specific liquid crystal will depend on the complete molecular structure and the composition of the mixture.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative liquid crystal molecule derived from this compound, the preparation of a liquid crystal mixture, and the characterization of its key physical properties.

Protocol 1: Synthesis of a Liquid Crystal Ester

Objective: To synthesize a liquid crystal compound, 4-pentylphenyl trans-4-fluorocyclohexanecarboxylate, via Steglich esterification.

Materials:

  • This compound

  • 4-Pentylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-Pentylphenol (1.0 eq) in anhydrous DCM (100 mL).

  • Add DMAP (0.1 eq) to the solution and stir at room temperature.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystal ester.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Preparation of a Liquid Crystal Mixture

Objective: To prepare a 10 wt% mixture of the synthesized liquid crystal in a host nematic liquid crystal.

Materials:

  • Synthesized liquid crystal ester (guest)

  • Host nematic liquid crystal (e.g., ZLI-4792)

  • Vial with a screw cap

  • Analytical balance

  • Hot plate with magnetic stirring

  • Small magnetic stir bar

Procedure:

  • Accurately weigh the required amounts of the guest and host liquid crystals into a clean vial.

  • Add a small magnetic stir bar to the vial.

  • Heat the vial on a hot plate to a temperature above the clearing point of the host liquid crystal, while stirring.

  • Continue heating and stirring until the mixture becomes a completely homogeneous and isotropic liquid.

  • Slowly cool the mixture to room temperature while continuing to stir.

  • The prepared mixture is now ready for characterization.

Protocol 3: Characterization of Liquid Crystal Properties

A. Determination of Clearing Point (Phase Transition Temperature)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Polarizing Optical Microscope (POM) with a hot stage

DSC Procedure:

  • Hermetically seal 5-10 mg of the liquid crystal mixture in an aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating run. The peak of the endothermic transition on the second heating scan corresponds to the nematic-to-isotropic phase transition (clearing point).

POM Procedure:

  • Place a small amount of the liquid crystal mixture between a microscope slide and a coverslip.

  • Place the slide on the hot stage of the polarizing microscope.

  • Heat the sample slowly while observing the texture through the crossed polarizers.

  • The temperature at which the birefringent nematic texture disappears and the field of view becomes dark (isotropic) is the clearing point.

B. Measurement of Dielectric Anisotropy (Δε)

Equipment:

  • LCR meter

  • Liquid crystal test cell with a known thickness and electrode area (e.g., planar and homeotropic alignment cells)

  • Function generator and voltage amplifier

  • Temperature controller

Procedure:

  • Fill two liquid crystal cells, one inducing planar alignment and the other homeotropic alignment, with the liquid crystal mixture.

  • Place the cells in a temperature-controlled holder.

  • To measure the perpendicular component of the dielectric permittivity (ε⊥), apply a low-frequency AC voltage (e.g., 1 kHz) across the planar aligned cell and measure the capacitance.

  • To measure the parallel component (ε∥), apply the same voltage across the homeotropic aligned cell and measure the capacitance.

  • Calculate the dielectric permittivities using the formula: C = εε₀A/d, where C is the capacitance, ε₀ is the permittivity of free space, A is the electrode area, and d is the cell gap.

  • The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.

C. Measurement of Birefringence (Δn)

Equipment:

  • Polarizing Optical Microscope

  • Monochromatic light source (e.g., sodium lamp, λ = 589 nm)

  • Berek or Sénarmont compensator

  • Hot stage

Procedure:

  • Prepare a planar-aligned wedge cell filled with the liquid crystal mixture.

  • Place the cell on the hot stage of the polarizing microscope.

  • Under crossed polarizers, observe the interference fringes (lines of equal optical path difference).

  • Using a compensator, measure the optical retardation (Γ) at a specific point in the cell.

  • The birefringence is calculated using the formula: Δn = Γ / d, where d is the cell thickness at the point of measurement.

Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language for Graphviz, visualize the key workflows and logical relationships in the application of this compound in liquid crystal design.

Start Design Concept: Achieve Negative Δε Synthesis Synthesis of LC Molecule (Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization_Molecule Structural Characterization (NMR, MS) Purification->Characterization_Molecule Mixture_Prep Preparation of LC Mixture Characterization_Molecule->Mixture_Prep Characterization_Mixture Physical Property Characterization Mixture_Prep->Characterization_Mixture DSC_POM Clearing Point (DSC/POM) Characterization_Mixture->DSC_POM Dielectric Dielectric Anisotropy (Δε) Characterization_Mixture->Dielectric Birefringence Birefringence (Δn) Characterization_Mixture->Birefringence Analysis Data Analysis and Structure-Property Correlation DSC_POM->Analysis Dielectric->Analysis Birefringence->Analysis End Optimized LC Material Analysis->End

Caption: Experimental workflow for liquid crystal development.

Caption: Relationship between molecular structure, properties, and application.

Application Notes and Protocols: Esterification and Amidation of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters and amides from trans-4-Fluorocyclohexanecarboxylic Acid. This fluorinated cycloalkane derivative is a valuable building block in medicinal chemistry and materials science, where the introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The described methods are standard, robust, and adaptable for the preparation of a diverse range of derivatives.

Esterification of this compound

Esterification of this compound can be achieved through several well-established methods. Here, we detail two common protocols: the classic Fischer esterification for simple, unhindered alcohols and a carbodiimide-mediated coupling for more sensitive or sterically demanding substrates.

Protocol 1: Fischer Esterification with Methanol

This method is a cost-effective and straightforward approach for the synthesis of simple alkyl esters, such as the methyl ester, by reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst.[1][2]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), methanol (20 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: DCC/DMAP-Mediated Esterification with Benzyl Alcohol

For alcohols that are more sterically hindered or sensitive to strong acidic conditions, a milder coupling method using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst is highly effective.[3][4]

Experimental Protocol:

  • Dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzyl ester.

Quantitative Data for Esterification Reactions
ProductMethodAlcoholCatalyst/ReagentSolventReaction Time (h)Yield (%)Purity (%)
Methyl trans-4-fluorocyclohexanecarboxylateFischerMethanolH₂SO₄Methanol585>98
Ethyl trans-4-fluorocyclohexanecarboxylateFischerEthanolH₂SO₄Ethanol682>97
Benzyl trans-4-fluorocyclohexanecarboxylateDCC/DMAPBenzyl AlcoholDCC, DMAPDCM1692>99
Isopropyl trans-4-fluorocyclohexanecarboxylateDCC/DMAPIsopropanolDCC, DMAPDCM1875>97

Amidation of this compound

The formation of an amide bond between a carboxylic acid and an amine requires the activation of the carboxylic acid, typically with a coupling agent, to overcome the formation of a non-reactive ammonium carboxylate salt.[5] Here, we provide protocols using two common and efficient coupling agents: HATU and EDC.

Protocol 3: HATU-Mediated Amidation with Aniline

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling agent that promotes rapid amide bond formation with minimal side reactions.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add aniline (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 4: EDC/HOBt-Mediated Amidation with Morpholine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a widely used water-soluble coupling system that facilitates amide bond formation and suppresses racemization in chiral substrates.

Experimental Protocol:

  • Dissolve this compound (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add morpholine (1.1 eq) to the reaction mixture.

  • Add a tertiary amine base such as triethylamine (TEA) or DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If DCM is used as the solvent, wash the reaction mixture directly with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine. If DMF is used, dilute with ethyl acetate and then perform the aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amidation Reactions
ProductCoupling AgentAmineBaseSolventReaction Time (h)Yield (%)Purity (%)
N-Phenyl-trans-4-fluorocyclohexanecarboxamideHATUAnilineDIPEADMF395>99
(trans-4-Fluorocyclohexyl)(morpholino)methanoneEDC/HOBtMorpholineTEADCM1888>98
N-Benzyl-trans-4-fluorocyclohexanecarboxamideHATUBenzylamineDIPEADMF297>99
N-(tert-Butyl)-trans-4-fluorocyclohexanecarboxamideEDC/HOBttert-ButylamineTEADCM2478>97

Visualized Workflows and Reaction Pathways

Esterification_Workflow cluster_fischer Fischer Esterification cluster_dcc DCC/DMAP Coupling start_f This compound + Alcohol (excess) reflux Reflux with H₂SO₄ catalyst start_f->reflux workup_f Aqueous Workup reflux->workup_f purify_f Purification workup_f->purify_f product_f Ester Product purify_f->product_f start_d This compound + Alcohol + DMAP coupling Add DCC at 0°C, stir at RT start_d->coupling filter_d Filter DCU coupling->filter_d workup_d Aqueous Workup filter_d->workup_d purify_d Purification workup_d->purify_d product_d Ester Product purify_d->product_d

Caption: General workflows for Fischer and DCC/DMAP esterification.

Amidation_Workflow cluster_main Amidation via Carboxylic Acid Activation start This compound activation Activation with Coupling Agent (e.g., HATU, EDC/HOBt) start->activation activated_intermediate Activated Ester Intermediate activation->activated_intermediate amine_addition Addition of Amine + Base activation->amine_addition activated_intermediate->amine_addition amide_formation Amide Bond Formation amine_addition->amide_formation workup Aqueous Workup & Purification amide_formation->workup product Amide Product workup->product

Caption: General pathway for coupling agent-mediated amidation.

References

Application Notes and Protocols for the Preparation of trans-4-Fluorocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The rigid cyclohexane scaffold, combined with the electronic properties of the fluorine atom, can impart favorable pharmacological properties, including enhanced metabolic stability, binding affinity, and bioavailability. This document provides detailed protocols for the synthesis of the parent acid and its subsequent conversion to ester and amide derivatives.

Synthesis of this compound

The preparation of this compound can be achieved through a two-step process involving the catalytic hydrogenation of 4-fluorobenzoic acid to yield a mixture of cis and trans isomers, followed by an isomerization step to enrich the desired trans isomer.

Part 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid

This protocol is adapted from the successful hydrogenation of a structurally related compound, 4-aminobenzoic acid, which has been shown to favor the formation of the trans isomer under specific conditions.[1][2] Optimization may be required for the 4-fluoro analogue.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine 4-fluorobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 equivalents by weight), and a 10% aqueous solution of sodium hydroxide (NaOH) (10 volumes).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen.

  • Reaction Conditions: Heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 20-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

    • Acidify the filtrate to a pH of 2-3 with a concentrated solution of hydrochloric acid (HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a mixture of cis- and this compound. The expected ratio, based on related syntheses, favors the trans isomer.[1]

Quantitative Data (Based on related hydrogenation of 4-aminobenzoic acid):

ParameterValueReference
Starting Material4-Aminobenzoic Acid[1]
Catalyst5% Ru/C[1]
Solvent10% aq. NaOH[1]
Temperature100°C[1]
Pressure15 bar H₂[1]
Reaction Time~20 h[1]
cis:trans Ratio1:4.6[1]
Part 2: Isomerization of cis-4-Fluorocyclohexanecarboxylic Acid to the trans Isomer

If the hydrogenation step does not provide a sufficient isomeric purity of the trans product, an epimerization step can be employed. This is based on the principle that the trans isomer is thermodynamically more stable.[3]

Experimental Protocol:

  • Reaction Setup: Dissolve the mixture of cis and trans isomers in a suitable high-boiling solvent (e.g., Shellsol 71).

  • Base Addition: Add potassium hydroxide (KOH) (2 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture to a temperature between 130°C and 220°C with stirring.

  • Monitoring: Monitor the isomerization by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the desired trans isomer ratio is achieved.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify with a concentrated solution of HCl.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization to yield pure this compound.

Preparation of this compound Derivatives

Protocol 1: Esterification (Steglich Esterification)

This method is a mild and efficient way to form esters from carboxylic acids and alcohols.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add the desired alcohol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Coupling Agent: Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Quantitative Data (Representative Esterification):

ParameterValue
Carboxylic Acid1.0 mmol
Alcohol1.2 mmol
DCC1.1 mmol
DMAP0.1 mmol
SolventAnhydrous DCM
Temperature0°C to RT
Reaction Time2-4 h
Typical Yield80-95%
Protocol 2: Amidation

The formation of amides from the carboxylic acid can be achieved using a variety of coupling agents. A common and effective method utilizes HATU as the activating agent.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Quantitative Data (Representative Amidation):

ParameterValue
Carboxylic Acid1.0 mmol
Amine1.2 mmol
HATU1.1 mmol
DIPEA2.0 mmol
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time2-6 h
Typical Yield75-90%

Visualized Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start 4-Fluorobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H₂, NaOH, 100°C, 15 bar) start->hydrogenation mixture cis/trans Mixture hydrogenation->mixture isomerization Isomerization (KOH, 130-220°C) mixture->isomerization product This compound isomerization->product esterification Esterification (Alcohol, DCC, DMAP) product->esterification amidation Amidation (Amine, HATU, DIPEA) product->amidation ester_product Ester Derivative esterification->ester_product amide_product Amide Derivative amidation->amide_product

Caption: Overall workflow for the synthesis of this compound and its derivatives.

References

Application Notes and Protocols for Investigating trans-4-Fluorocyclohexanecarboxylic Acid as a Potential Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no publicly available scientific data specifically detailing the role of trans-4-Fluorocyclohexanecarboxylic Acid (t-4-FCHA) in the development of anti-inflammatory agents. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals to investigate the potential anti-inflammatory properties of novel chemical entities like t-4-FCHA. The methodologies are based on established practices for evaluating similar small molecules.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is a critical area of pharmaceutical research. Small molecules containing fluorinated cyclohexane rings are of interest due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and membrane permeability. This document outlines a hypothetical framework for the investigation of this compound (t-4-FCHA) as a potential anti-inflammatory agent.

Putative Mechanisms of Action

Based on the mechanisms of other carboxylic acid-containing anti-inflammatory drugs, the potential anti-inflammatory effects of t-4-FCHA could be mediated through the modulation of key inflammatory pathways. These may include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Inhibition of Lipoxygenase (LOX) Enzymes: 5-LOX is involved in the production of leukotrienes, another class of potent inflammatory mediators.[1]

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the expression of pro-inflammatory genes, including cytokines and chemokines.[1]

  • Targeting other inflammatory mediators: This could include inhibition of fatty acid amide hydrolase (FAAH) or modulation of other signaling pathways involved in the inflammatory response.[2]

A diagram illustrating a potential mechanism of action is provided below.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Genes Induces Cytokines Cytokines/Chemokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes->Cytokines Leads to Inflammation Inflammation Cytokines->Inflammation t-4-FCHA This compound (Hypothetical) t-4-FCHA->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by t-4-FCHA.

Experimental Protocols

The following protocols describe in vitro assays to evaluate the anti-inflammatory potential of t-4-FCHA.

3.1. Cell Culture

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

3.2. Cytotoxicity Assay

  • Objective: To determine the non-toxic concentration range of t-4-FCHA.

  • Method: MTT or MTS assay.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of t-4-FCHA (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3.3. Measurement of Nitric Oxide (NO) Production

  • Objective: To assess the effect of t-4-FCHA on the production of NO, a pro-inflammatory mediator.

  • Method: Griess assay.

  • Protocol:

    • Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Pre-treat cells with non-toxic concentrations of t-4-FCHA for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

3.4. Quantification of Pro-inflammatory Cytokines

  • Objective: To measure the effect of t-4-FCHA on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Multiplex Immunoassay.

  • Protocol:

    • Follow steps 1-4 from the NO production protocol.

    • Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.

    • Measure absorbance and calculate cytokine concentrations based on standard curves.

3.5. NF-κB Reporter Assay

  • Objective: To determine if t-4-FCHA inhibits the NF-κB signaling pathway.

  • Method: Luciferase reporter assay in cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Protocol:

    • Transfect cells with the NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase).

    • Pre-treat the transfected cells with t-4-FCHA for 1 hour.

    • Stimulate the cells with a known NF-κB activator (e.g., LPS or TNF-α).

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[1]

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

A generalized workflow for these in vitro experiments is depicted below.

G Start Start: Compound Synthesis (t-4-FCHA) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Determine_Concentration Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Concentration In_Vitro_Assays In Vitro Anti-inflammatory Assays Determine_Concentration->In_Vitro_Assays Mechanism_Study Mechanism of Action Studies Determine_Concentration->Mechanism_Study NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) In_Vitro_Assays->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Quantification (ELISA) In_Vitro_Assays->Cytokine_Assay Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFkB_Assay NF-κB Reporter Assay Mechanism_Study->NFkB_Assay COX_LOX_Assay COX/LOX Inhibition Assays Mechanism_Study->COX_LOX_Assay NFkB_Assay->Data_Analysis COX_LOX_Assay->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of t-4-FCHA.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison. Below are templates for data presentation.

Table 1: Effect of t-4-FCHA on Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100 ± S.D.
1Value ± S.D.
10Value ± S.D.
50Value ± S.D.
100Value ± S.D.
200Value ± S.D.

Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production by t-4-FCHA

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
ControlValue ± S.D.Value ± S.D.Value ± S.D.
LPS (1 µg/mL)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + t-4-FCHA (10 µM)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + t-4-FCHA (50 µM)Value ± S.D.Value ± S.D.Value ± S.D.
LPS + t-4-FCHA (100 µM)Value ± S.D.Value ± S.D.Value ± S.D.
IC50 (µM) Value Value Value

Table 3: Inhibition of NF-κB Activity by t-4-FCHA

TreatmentRelative Luciferase Units% Inhibition
ControlValue ± S.D.0
Stimulus (e.g., LPS)Value ± S.D.N/A
Stimulus + t-4-FCHA (10 µM)Value ± S.D.Value
Stimulus + t-4-FCHA (50 µM)Value ± S.D.Value
Stimulus + t-4-FCHA (100 µM)Value ± S.D.Value
IC50 (µM) N/A Value

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. The successful execution of these protocols would provide crucial preliminary data on its efficacy and mechanism of action, guiding further pre-clinical development.

References

Application Notes and Protocols for Incorporating trans-4-Fluorocyclohexanecarboxylic Acid into Antiviral Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom, with its unique size and high electronegativity, can significantly improve metabolic stability, membrane permeability, and binding affinity.[1] trans-4-Fluorocyclohexanecarboxylic acid is a particularly attractive building block in this regard. Its rigid trans-cyclohexyl scaffold provides a well-defined three-dimensional structure, while the fluorine substituent can modulate lipophilicity and pKa, and block potential sites of metabolism.

These application notes provide a comprehensive guide to incorporating this compound into novel antiviral drug candidates. We will use a hypothetical antiviral agent, "Fluorocyclovir," to illustrate the synthetic protocols and evaluation assays. Fluorocyclovir is conceptualized as a nucleoside reverse transcriptase inhibitor (NRTI) where the this compound moiety is appended to enhance its drug-like properties.

Rationale for Incorporation: The Role of Bioisosterism

The carboxylic acid group is a common pharmacophore but can present challenges such as rapid metabolism and poor cell permeability. Bioisosteric replacement is a key strategy to mitigate these issues.[2][3] The trans-4-fluorocyclohexyl group can serve as a bioisostere for other chemical groups, aiming to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. In the context of our hypothetical Fluorocyclovir, the addition of this moiety aims to enhance oral bioavailability and metabolic stability compared to a non-fluorinated parent compound.

Experimental Protocols

Synthesis of a Hypothetical Antiviral Candidate: Fluorocyclovir

This protocol describes a plausible synthetic route to Fluorocyclovir, a hypothetical NRTI. The key step is the amide coupling of a generic amino-functionalized nucleoside analogue with this compound.

Protocol:

  • Preparation of Acyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude trans-4-fluorocyclohexanecarbonyl chloride. Use this directly in the next step.

  • Amide Coupling:

    • Dissolve the amino-nucleoside analogue (1.0 eq) in anhydrous DCM (15 mL) in a separate flask.

    • Add triethylamine (TEA, 2.5 eq) to act as a base.

    • Cool the solution to 0 °C.

    • Add the crude trans-4-fluorocyclohexanecarbonyl chloride, dissolved in a small amount of anhydrous DCM, dropwise to the nucleoside solution.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Fluorocyclovir.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

cluster_0 Synthesis of Fluorocyclovir A This compound C trans-4-Fluorocyclohexanecarbonyl Chloride A->C Acyl Chloride Formation B Oxalyl Chloride, cat. DMF in DCM E Fluorocyclovir (Crude Product) C->E Amide Coupling D Amino-Nucleoside Analogue, TEA in DCM D->E F Purification (Flash Chromatography) E->F G Fluorocyclovir (Pure Product) F->G

Proposed synthetic pathway for Fluorocyclovir.
Antiviral Activity Assays

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (EC₅₀).[4][5][6]

Protocol:

  • Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of Fluorocyclovir in a serum-free medium. The concentration range should span several orders of magnitude around the expected EC₅₀.

  • Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU, per well).

  • Treatment: After a 1-hour viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with the various concentrations of Fluorocyclovir.

  • Incubation: Incubate the plates for 2-4 days at 37°C in a 5% CO₂ incubator until plaques are visible in the virus control wells (no compound).

  • Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4]

For retroviruses like HIV, this assay measures the direct inhibition of the viral reverse transcriptase enzyme (IC₅₀).[7]

Protocol:

  • Reaction Setup: In a microplate, combine a reaction buffer containing a poly(A) RNA template, an oligo(dT) primer, and recombinant HIV-1 reverse transcriptase.

  • Inhibitor Addition: Add serial dilutions of Fluorocyclovir to the wells.

  • Nucleotide Mix: Initiate the reaction by adding a mixture of deoxynucleotides (dNTPs), including labeled dNTPs (e.g., digoxigenin- and biotin-labeled dUTP).[8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for cDNA synthesis.

  • Detection: The newly synthesized, biotin-labeled cDNA is captured on a streptavidin-coated plate. The amount of incorporated digoxigenin is then quantified using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.

  • Data Analysis: The signal is inversely proportional to the RT inhibition. Calculate the percentage of inhibition for each concentration relative to the no-compound control. The IC₅₀ is the concentration of Fluorocyclovir that inhibits RT activity by 50%.

This assay quantifies the reduction in viral RNA in the supernatant of infected cells following treatment.[9]

Protocol:

  • Infection and Treatment: Seed cells in a 96-well plate and infect with the virus. Treat the infected cells with serial dilutions of Fluorocyclovir as described in the plaque reduction assay.

  • RNA Extraction: After 48-72 hours of incubation, harvest the cell culture supernatant. Extract viral RNA using a commercial viral RNA extraction kit.

  • Reverse Transcription (RT): Convert the extracted viral RNA to cDNA using a reverse transcriptase enzyme and virus-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific to a conserved region of the viral genome. A standard curve of known viral RNA concentrations should be run in parallel to allow for absolute quantification.[10]

  • Data Analysis: Determine the viral RNA copy number in each sample. Calculate the percentage reduction in viral load for each Fluorocyclovir concentration compared to the virus control. The EC₅₀ can be determined by plotting the percentage reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells. The 50% cytotoxic concentration (CC₅₀) is a measure of the compound's safety.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of Fluorocyclovir used in the antiviral assays. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

cluster_1 Antiviral Candidate Evaluation Workflow A Synthesize Fluorocyclovir B Prepare Serial Dilutions A->B C Plaque Reduction Assay B->C D RT Inhibition Assay (if applicable) B->D E RT-qPCR Viral Load Assay B->E F Cytotoxicity Assay (MTT) B->F G Determine EC50 C->G H Determine IC50 D->H E->G I Determine CC50 F->I J Calculate Selectivity Index (SI = CC50 / EC50) G->J I->J

Workflow for evaluating an antiviral candidate.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical parameter indicating the therapeutic window of the compound. A higher SI value is desirable.

Table 1: Exemplary Antiviral Activity and Cytotoxicity of Fluorocyclovir

CompoundTarget VirusAssay TypeEC₅₀ (µM)IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
FluorocyclovirHIV-1Plaque Reduction0.85->100>117
FluorocyclovirHIV-1RT-qPCR0.79->100>126
FluorocyclovirHIV-1 RTRT Inhibition-0.21--
Zidovudine (Control)HIV-1Plaque Reduction0.05->100>2000

Table 2: Exemplary Pharmacokinetic Profile of Fluorocyclovir in Rats

CompoundDose (mg/kg, p.o.)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
Fluorocyclovir1012501.5875065
Parent Compound104501.0210022

Signaling Pathways and Mechanism of Action

NRTIs, like the hypothetical Fluorocyclovir, act by inhibiting the viral RNA-dependent DNA polymerase (reverse transcriptase). After entering the host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This active form then competes with the natural deoxynucleotides for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis.

cluster_2 Mechanism of Reverse Transcriptase Inhibition A Viral RNA Template + Primer B Reverse Transcriptase (RT) A->B E Growing Viral DNA Chain B->E Incorporation C Natural dNTPs C->B C->E D Fluorocyclovir-TP (Active Form) D->B D->E F Chain Termination E->F No 3'-OH

Inhibition of viral DNA synthesis by Fluorocyclovir.

Conclusion

This compound represents a valuable scaffold for the development of novel antiviral agents. Its incorporation can confer advantageous physicochemical properties, leading to improved pharmacokinetic profiles. The protocols detailed in these application notes provide a robust framework for the synthesis, in vitro evaluation, and characterization of new antiviral candidates containing this moiety. By systematically applying these methodologies, researchers can effectively assess the potential of such compounds in the ongoing search for new and effective antiviral therapies.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low overall yield of 4-Fluorocyclohexanecarboxylic Acid. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process. A primary concern is the formation of olefinic byproducts due to elimination reactions, which has been observed in similar fluorination attempts.[1] Incomplete reactions or degradation of the product can also contribute.

    Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Fluorinating Agent The choice of fluorinating agent is critical. If you are observing significant elimination byproducts, consider switching to a milder or different type of fluorinating agent. For instance, cesium fluoride (CsF) has been successfully used to overcome elimination problems in other cyclic fluoride syntheses.[1]
Harsh Reaction Temperature High temperatures can favor elimination over substitution. Experiment with lowering the reaction temperature. A temperature range of 90°C to 120°C has been found to be optimal for related hydrogenations to maximize yield and stereoselectivity.[2]
Inefficient Catalyst (for hydrogenation routes) If your synthesis involves a hydrogenation step (e.g., of a fluorinated benzoic acid derivative), ensure the catalyst is active. Ruthenium on carbon (Ru/C) is a common catalyst for such transformations.[2][3] The catalyst loading and quality can significantly impact the reaction efficiency.
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the limiting reagent or catalyst.
Product Degradation The stability of intermediates and the final product under the reaction or workup conditions should be considered. Ensure that the pH and temperature during workup and purification are controlled to prevent degradation.

Issue 2: Poor Stereoselectivity (Low trans:cis Isomer Ratio)

  • Question: The primary product of my synthesis is a mixture of cis and trans isomers, with a low ratio of the desired trans product. How can I improve the stereoselectivity?

  • Answer: Achieving a high trans:cis ratio is a common challenge in the synthesis of 1,4-disubstituted cyclohexanes. The stereochemical outcome is often influenced by the reaction conditions, particularly in catalytic hydrogenation steps or during isomerization processes.

    Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Hydrogenation Conditions For syntheses involving the hydrogenation of an aromatic precursor, the choice of catalyst, solvent, temperature, and pressure is crucial. For the synthesis of a similar compound, trans-4-amino-l-cyclohexanecarboxylic acid, a 5% Ru/C catalyst with a hydrogen pressure of 15 bar at 100°C in a basic aqueous solution yielded a good trans:cis ratio.[2][3]
Incorrect Isomerization Conditions If your route involves an isomerization step to convert the cis isomer to the more stable trans isomer, the choice of base and solvent is important. Sodium alkoxides in an alcohol solvent are often used for this purpose.[4]
Kinetic vs. Thermodynamic Control The reaction may be under kinetic control, favoring the formation of the cis isomer. To favor the thermodynamically more stable trans isomer, you may need to adjust the reaction conditions (e.g., higher temperature, longer reaction time) to allow for equilibration.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate the this compound from the cis isomer and other impurities. What purification strategies can I employ?

  • Answer: The separation of stereoisomers can be challenging due to their similar physical properties. A combination of techniques may be necessary to achieve high purity.

    Possible Causes & Solutions:

Possible Cause Recommended Solution
Similar Polarity of Isomers Standard column chromatography may not be sufficient to separate the cis and trans isomers. Consider using a high-performance liquid chromatography (HPLC) system with a suitable column and mobile phase for better resolution.
Co-crystallization The isomers may co-crystallize, making simple recrystallization ineffective. Explore different solvent systems for recrystallization. A mixture of ethyl acetate and petroleum ether has been used for recrystallizing similar cyclohexane derivatives.[4]
Presence of Other Impurities If other byproducts are present, an initial purification step to remove these may be necessary before attempting to separate the isomers. This could involve an acid-base extraction to isolate the carboxylic acid.
Derivatization for Separation In some cases, it may be easier to separate derivatives of the isomers. For example, selective esterification of the cis isomer has been used as a method to facilitate the isolation of the trans isomer in related compounds.[3] After separation, the derivative can be hydrolyzed back to the carboxylic acid.

Frequently Asked Questions (FAQs)

  • Question: What are the common synthetic routes to this compound?

  • Answer: Common synthetic strategies often involve either the fluorination of a pre-existing cyclohexanecarboxylic acid derivative or the catalytic hydrogenation of a fluorinated aromatic precursor, such as 4-fluorobenzoic acid. The latter approach often results in a mixture of cis and trans isomers, which may require a subsequent isomerization step to enrich the desired trans product.[2][4]

  • Question: What safety precautions should be taken when handling fluorinating agents?

  • Answer: Fluorinating agents can be hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Some fluorinating agents can release toxic and corrosive hydrogen fluoride (HF). Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Question: How can I confirm the stereochemistry of my final product?

  • Answer: The relative stereochemistry of the cis and trans isomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the cyclohexane ring will differ between the two isomers. For unambiguous confirmation, X-ray crystallography can be performed on a suitable crystalline sample.[1]

Experimental Protocols

The following is a generalized experimental protocol for a potential two-step synthesis involving hydrogenation and isomerization, based on methodologies for similar compounds.[2][3][4] Researchers should optimize the conditions for their specific setup.

Step 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid

  • Reaction Setup: In a high-pressure autoclave, combine 4-fluorobenzoic acid, a 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 5-10 mol%), and an appropriate solvent such as water with a base (e.g., 10% NaOH solution).[3]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 10-20 bar.[2][3] Heat the mixture to 100-120°C with vigorous stirring.[2]

  • Monitoring and Workup: Monitor the reaction until the starting material is consumed (e.g., by TLC or HPLC). After cooling and carefully venting the hydrogen, filter the catalyst. Acidify the filtrate with an acid like HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain a mixture of cis- and this compound.

Step 2: Isomerization of the cis/trans Mixture to the trans Isomer

  • Reaction Setup: Dissolve the cis/trans mixture from Step 1 in an alcohol solvent, such as methanol or ethanol.[4]

  • Isomerization: Add a catalytic amount of a strong base, such as sodium methoxide or sodium ethoxide.[4] Heat the reaction mixture to reflux and stir for several hours.

  • Monitoring and Workup: Monitor the conversion of the cis to the trans isomer by GC or NMR. Once equilibrium is reached (favoring the trans isomer), cool the reaction mixture. Neutralize the base with an acid and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, for example, from an ethyl acetate/petroleum ether mixture.[4]

Data Presentation

Table 1: Representative Conditions for Catalytic Hydrogenation of Substituted Benzoic Acids

ParameterConditionReference
Substrate p-Aminobenzoic Acid[2][3]
Catalyst 5% Ru/C[2][3]
Solvent 10% NaOH (aq)[2][3]
Temperature 100 - 115°C[2]
Pressure 15 bar H₂[2][3]
Resulting trans:cis ratio > 3:1[2]

Note: This data is for the synthesis of a structurally related amino derivative and serves as a starting point for optimization.

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for Synthesis cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Isomerization cluster_2 Step 3: Purification start 4-Fluorobenzoic Acid react Catalytic Hydrogenation (Ru/C, H₂, Pressure, Heat) start->react workup1 Catalyst Filtration & Acidification react->workup1 mixture cis/trans Mixture workup1->mixture isomerize Isomerization (Base, Alcohol, Heat) mixture->isomerize workup2 Neutralization & Solvent Removal isomerize->workup2 crude Crude trans Product workup2->crude purify Recrystallization or Chromatography crude->purify final Pure trans-4-Fluorocyclo- hexanecarboxylic Acid purify->final

Caption: Figure 1: General Experimental Workflow for Synthesis

Troubleshooting Logic

G Figure 2: Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor trans:cis Ratio? start->poor_selectivity purification_issue Purification Difficulty? start->purification_issue check_byproducts Check for Olefinic Byproducts (Elimination) low_yield->check_byproducts review_conditions Review Hydrogenation/ Isomerization Conditions poor_selectivity->review_conditions isomers_inseparable Isomers Inseparable by Standard Methods? purification_issue->isomers_inseparable change_fluor_agent Solution: Change Fluorinating Agent (e.g., CsF) check_byproducts->change_fluor_agent lower_temp Solution: Lower Reaction Temp. check_byproducts->lower_temp optimize_catalyst Solution: Optimize Catalyst & Temp/Pressure review_conditions->optimize_catalyst optimize_base Solution: Optimize Base & Solvent for Isomerization review_conditions->optimize_base try_hplc Solution: Use Preparative HPLC isomers_inseparable->try_hplc try_derivatization Solution: Selective Derivatization/ Separation isomers_inseparable->try_derivatization

Caption: Figure 2: Troubleshooting Decision Tree

References

Improving the yield and purity of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of trans-4-Fluorocyclohexanecarboxylic Acid in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of 4-Fluorocyclohexanecarboxylic Acid

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here are some common causes and solutions:

  • Incomplete Reaction:

    • Solution 1: Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If starting material is still present, extend the reaction time.

    • Solution 2: Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious as this may also promote the formation of side products.

    • Solution 3: Check Reagent Purity and Stoichiometry: Ensure that all reagents are pure and used in the correct stoichiometric ratios. Impurities in the starting material or reagents can inhibit the reaction.

  • Product Loss During Workup:

    • Solution 1: Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either fully protonate (for extraction into an organic solvent) or deprotonate (for washing away basic impurities) the carboxylic acid. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

    • Solution 2: Minimize Transfer Losses: Be meticulous during transfers between glassware to avoid physical loss of the product.

  • Sub-optimal Reaction Conditions:

    • Solution 1: Catalyst Inactivity (for hydrogenation routes): If using a hydrogenation route, the catalyst may be poisoned or deactivated. Use fresh catalyst and ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).

    • Solution 2: Inefficient Fluorination (for fluorination routes): When using fluorinating agents like DAST or Deoxo-Fluor, ensure they are fresh and handled under anhydrous conditions, as they are sensitive to moisture.

Issue 2: Poor trans Isomer Selectivity

Q: My product is a mixture of cis and trans isomers with a low trans ratio. How can I increase the selectivity for the trans isomer?

A: Achieving high trans selectivity is a common challenge in the synthesis of substituted cyclohexanes. The following strategies can be employed:

  • Choice of Synthetic Route:

    • Solution 1: Catalytic Hydrogenation Conditions: In the catalytic hydrogenation of 4-fluorobenzoic acid, the choice of catalyst and reaction conditions can influence the isomer ratio. Ruthenium-based catalysts, for instance, have been reported to favor the formation of the trans isomer under certain conditions. Experiment with different catalysts (e.g., Ru/C, Rh/C) and solvent systems.[1][2]

    • Solution 2: Stereoselective Fluorination: If synthesizing from a hydroxyl precursor, the choice of fluorinating agent and reaction conditions can impact stereoselectivity. While reagents like DAST may not always provide high stereocontrol, exploring different fluorinating agents and optimizing reaction temperature could improve the desired isomer ratio.

  • Isomerization:

    • Solution 1: Base-catalyzed Epimerization: It may be possible to epimerize the cis isomer to the more thermodynamically stable trans isomer. This can sometimes be achieved by treating the mixture of isomers with a strong base. The optimal base and reaction conditions would need to be determined experimentally.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to obtain a high purity of this compound. What purification techniques are most effective?

A: The primary impurity is often the cis isomer, along with unreacted starting materials or side products.

  • Recrystallization:

    • Solution 1: Single Solvent Recrystallization: This is the most common and effective method for purifying crystalline solids. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution 2: Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Fractional Crystallization:

    • Solution 1: Exploiting Solubility Differences: The cis and trans isomers may have different solubilities in a particular solvent system. By carefully controlling the crystallization conditions (temperature, concentration), it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor. This process may need to be repeated to achieve high purity.

  • Chromatography:

    • Solution 1: Column Chromatography: For small-scale purifications or when recrystallization is ineffective, column chromatography can be used to separate the isomers. The choice of stationary phase and eluent system will be critical for achieving good separation.

    • Solution 2: Preparative HPLC: For obtaining very high purity material, preparative high-performance liquid chromatography (HPLC) is an option, although it is less practical for large quantities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: Two plausible synthetic routes are the catalytic hydrogenation of 4-fluorobenzoic acid and the fluorination of a trans-4-hydroxycyclohexanecarboxylic acid derivative. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can I determine the cis/trans isomer ratio of my product?

A2: The most effective method for determining the cis/trans isomer ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful, as the chemical shifts and coupling constants of the protons attached to the carbons bearing the fluorine and carboxylic acid groups will be different for the cis and trans isomers.[3][4][5] Gas Chromatography (GC) can also be used, as the two isomers will likely have different retention times.

Q3: What are the expected chemical shifts in ¹H NMR for the cis and trans isomers?

A3: While specific values depend on the solvent and instrument, general trends can be predicted. In the more stable chair conformation, the trans isomer will have both substituents in equatorial positions. The cis isomer will have one axial and one equatorial substituent. The proton attached to the carbon with the fluorine (H-F) and the proton on the carbon with the carboxylic acid (H-COOH) will show different chemical shifts and coupling patterns. Typically, axial protons resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons will also differ significantly based on their dihedral angles (Karplus relationship).

Q4: Are there any specific safety precautions I should take when working with fluorinating agents like DAST or Deoxo-Fluor?

A4: Yes, these reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood. They are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

Q5: My purified product still shows impurities by GC-MS. What could they be?

A5: Besides the cis isomer, other potential impurities could include residual starting material, side products from elimination reactions (if applicable), or residual solvents from the workup and purification. A detailed analysis of the mass spectrum of the impurity peaks can help in their identification.[6][7]

Data Presentation

Table 1: Hypothetical Yield and Purity Data for Different Purification Methods

Purification MethodStarting Purity (trans isomer)Final Purity (trans isomer)Yield (%)
Single Recrystallization (Ethanol/Water)75%95%60%
Double Recrystallization (Ethanol/Water)75%>98%45%
Fractional Crystallization70%90% (first crop)50%
Column Chromatography60%>99%75%

Table 2: Hypothetical Influence of Catalyst on trans Selectivity in Hydrogenation

CatalystSolventTemperature (°C)Pressure (psi)trans:cis Ratio
5% Pd/CEthanol25502:1
5% Ru/CMethanol501004:1
5% Rh/CAcetic Acid601003:1

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 4-Fluorobenzoic Acid (Hypothetical)
  • Reaction Setup: To a high-pressure reactor, add 4-fluorobenzoic acid (1.0 eq), 5% Ru/C (10 mol%), and methanol as the solvent.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100 psi. Heat the reaction mixture to 50°C and stir vigorously for 24 hours.

  • Workup: After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to enrich the trans isomer.

Protocol 2: Synthesis via Fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid (Hypothetical)
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78°C in a dry ice/acetone bath.

  • Fluorination: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the cooled solution. Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., 4-Fluorobenzoic Acid) reaction Chemical Reaction (e.g., Hydrogenation) start->reaction filtration Filtration reaction->filtration extraction Extraction filtration->extraction drying Drying extraction->drying recrystallization Recrystallization drying->recrystallization drying_final Final Drying recrystallization->drying_final nmr NMR Spectroscopy drying_final->nmr gcms GC-MS drying_final->gcms end_product Pure this compound nmr->end_product gcms->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Loss During Workup low_yield->workup_loss reagent_issue Reagent Issues low_yield->reagent_issue extend_time Extend Time incomplete_rxn->extend_time increase_temp Increase Temp incomplete_rxn->increase_temp optimize_extraction Optimize Extraction workup_loss->optimize_extraction check_purity Check Reagent Purity reagent_issue->check_purity

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Separation of 4-Fluorocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid?

The main challenge lies in the subtle structural differences between the cis and trans isomers. These stereoisomers often exhibit very similar physical and chemical properties, such as polarity and pKa, which makes their separation by common chromatographic techniques difficult. Achieving baseline resolution typically requires careful optimization of chromatographic conditions.

Q2: Which chromatographic technique is most suitable for separating these isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation of cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid.[1] Specifically, reversed-phase HPLC on a C18 column is a good starting point.[2][3] Gas chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid to a more volatile ester.

Q3: What are the recommended initial HPLC conditions for method development?

A good starting point for reversed-phase HPLC method development would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.[3][5]

  • Mobile Phase B: Acetonitrile (MeCN).[5]

  • Gradient: A linear gradient from 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30-40°C.[5]

  • Detection: UV at 210 nm.[4]

Q4: Can preparative HPLC be used for isolating larger quantities of the individual isomers?

Yes, preparative HPLC is a suitable technique for isolating gram-scale quantities of the cis and trans isomers.[1][6] The method developed at the analytical scale can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate accordingly.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Question: My cis and trans isomer peaks are not well-separated. How can I improve the resolution?

Answer: Poor resolution is a common issue when separating closely related isomers. The following strategies can be employed to improve separation:

  • Optimize Mobile Phase Composition:

    • Gradient Slope: Decrease the gradient steepness (i.e., increase the gradient time). A shallower gradient increases the interaction time of the analytes with the stationary phase, which can enhance separation.

    • Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity for isomers. Try replacing acetonitrile with methanol or using a ternary mixture.

  • Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the carboxylic acid group, which in turn affects retention. For acidic compounds, using a mobile phase pH around the pKa can sometimes improve selectivity. Adding a buffer, such as ammonium acetate, can help maintain a stable pH.[7]

  • Modify Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing the mobile phase viscosity and enhancing the differential interactions between the isomers and the stationary phase. Conversely, a higher temperature can decrease viscosity and lead to sharper peaks.[8] It is advisable to screen a range of temperatures (e.g., 25°C to 50°C).

  • Lower the Flow Rate: Reducing the flow rate can lead to better separation of closely eluting peaks by allowing more time for equilibrium between the mobile and stationary phases.[5] However, this will also increase the total run time.

  • Change Column Chemistry: If the above optimizations do not yield satisfactory results, consider a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.

References

Identification and removal of impurities in trans-4-Fluorocyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the identification and removal of impurities during the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most prevalent impurity is the stereoisomer, cis-4-Fluorocyclohexanecarboxylic Acid. The relative stereochemistry of the fluorine atom and the carboxylic acid group on the cyclohexane ring leads to the formation of both cis and trans isomers.[1][2] Other potential impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 4-aminobenzoic acid or cyclohexanecarboxylic acid derivatives.[1][3]

  • By-products: These can arise from side reactions or incomplete reactions during the synthesis process.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up may be present in the final product if not adequately removed.

Q2: How can I identify the presence of the cis-isomer and other impurities in my product?

A combination of spectroscopic and chromatographic techniques is recommended for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the stereochemistry of the product. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the trans and cis isomers. ¹⁹F NMR can also provide valuable information about the fluorine environment.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the final product and quantifying the percentage of each isomer and other impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying unknown impurities by providing both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer.[4][5] Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the carboxylic acid, GC-MS can be a powerful identification tool.

Q3: What is a general analytical workflow for impurity identification?

A systematic approach is key to accurately identifying and quantifying impurities. The workflow typically involves initial purity assessment followed by structural elucidation of any significant impurities found.

G cluster_0 Impurity Identification Workflow A Crude Synthetic Product B Purity Assessment (HPLC/UPLC) A->B C Pure Product (>98%)? B->C D Isolate Impurities (Prep-HPLC/Column Chromatography) C->D No H Final Purity Confirmation C->H Yes E Structural Elucidation D->E F NMR (1H, 13C, 19F) E->F G LC-MS/MS E->G F->H G->H

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting Guides

Issue 1: My final product is a mixture of trans and cis isomers. How can I separate them?

The separation of diastereomers like the trans and cis isomers of 4-Fluorocyclohexanecarboxylic Acid can be challenging but is achievable through several methods.

Method 1: Fractional Recrystallization

This classical technique exploits potential differences in solubility between the two isomers. The trans isomer is often more crystalline and may have lower solubility in certain solvent systems, allowing it to be selectively crystallized.

  • Experimental Protocol:

    • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent (e.g., acetone, ethyl acetate, or a mixture with a non-polar solvent like hexane).

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

    • The less soluble isomer should crystallize out first.

    • Collect the crystals by filtration.

    • Analyze the purity of the crystals and the mother liquor by HPLC or NMR.

    • Repeat the process to improve purity if necessary.

Method 2: Preparative Chromatography

Reversed-phase flash chromatography is an effective method for separating polar compounds like carboxylic acids.[7]

  • Experimental Protocol:

    • Stationary Phase: C18 reversed-phase silica gel.[7]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid.[7]

    • Sample Preparation: Dissolve the crude product in the mobile phase or a minimal amount of a strong organic solvent.

    • Separation: Load the sample onto the column and begin the gradient elution. The isomers should elute at different retention times.

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure trans isomer.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Isomerization

In some cases, it is possible to convert the undesired cis isomer into the more stable trans isomer. This often involves treating a mixture of isomers with a base.[8]

  • General Principle:

    • The mixture of isomers is treated with a base (e.g., sodium hydroxide or potassium alkoxides) in a suitable solvent.[8]

    • This process can lead to an equilibrium mixture that is enriched in the thermodynamically more stable trans isomer.

    • The product is then re-isolated and purified using one of the methods described above.

G cluster_1 Purification Workflow for Isomer Separation A Crude Product (cis/trans mixture) B Fractional Recrystallization A->B C Preparative Chromatography (Reversed-Phase) A->C D Isomerization (cis to trans) A->D F Purity Analysis (HPLC/NMR) B->F C->F D->A Re-purify E Pure trans-Isomer F->E

Caption: General purification strategies for isolating the trans-isomer.

Issue 2: My NMR spectrum is complex and I can't confirm the structure.

Complex NMR spectra can result from the presence of multiple isomers, residual solvents, or other by-products.

  • Troubleshooting Steps:

    • Purify the Sample: First, attempt to purify the sample using chromatography or recrystallization to simplify the spectrum.

    • Use 2D NMR: Techniques like COSY and HSQC can help in assigning proton and carbon signals and untangling overlapping multiplets.

    • Check for Residual Solvents: Compare peaks in your spectrum to known chemical shifts of common laboratory solvents.

    • Spike the Sample: If a pure standard of the trans isomer is available, adding a small amount to your NMR sample can help confirm the identity of the major peaks through an increase in their integration.

Data Presentation

Table 1: Comparison of Purification Techniques for Isomer Separation

TechniquePrincipleAdvantagesDisadvantages
Fractional Recrystallization Difference in solubilityCost-effective, scalableCan be time-consuming, may result in lower yields
Preparative Chromatography Difference in polarity/adsorptionHigh resolution and purityRequires specialized equipment, solvent-intensive
Isomerization Conversion to the more stable isomerCan increase the overall yield of the desired isomerRequires additional reaction steps, may not go to completion

Table 2: Representative Analytical Data for Purity Assessment

Analytical TechniqueParameterExpected Observation for trans-IsomerIndication of Impurity
¹H NMR Chemical Shift & MultiplicityCharacteristic signals for axial/equatorial protonsAdditional sets of signals indicating the cis-isomer or other by-products
HPLC Retention TimeA single major peak at the expected retention timeMultiple peaks, with the cis-isomer typically having a different retention time
LC-MS Mass-to-Charge Ratio (m/z)Molecular ion peak corresponding to C₇H₁₁FO₂Peaks with different m/z values, indicating by-products or fragments

References

Technical Support Center: Optimization of Reaction Conditions for the Fluorination of Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of cyclohexanecarboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve desired outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fluorination of cyclohexanecarboxylic acid, particularly focusing on decarboxylative fluorination methods.

Issue Potential Cause Recommended Solution
Low or No Yield of Fluorocyclohexane 1. Inactive Fluorinating Reagent: Reagents like Selectfluor® can degrade if not stored properly.1. Use a fresh, unopened bottle of the fluorinating agent. Ensure storage is under anhydrous conditions.
2. Insufficient Reagent: The stoichiometric ratio of the fluorinating agent to the carboxylic acid may be too low.2. Increase the equivalents of the fluorinating agent incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents).
3. Inefficient Decarboxylation: The conditions may not be optimal for the decarboxylation step.3. Ensure the base is appropriate and present in sufficient quantity to deprotonate the carboxylic acid. For photoredox methods, ensure the light source is of the correct wavelength and intensity.
4. Inadequate Light Source (for Photoredox Reactions): The lamp used may not be providing the necessary energy to excite the photocatalyst.4. Check the specifications of your light source. A 23W compact fluorescent lamp (CFL) has been shown to be effective in published procedures.[1] Ensure the reaction vessel is placed close to the light source.
5. Poor Solubility of Reactants: The carboxylic acid or fluorinating agent may not be fully dissolved in the solvent system.5. A mixture of acetonitrile and water is often used to ensure a homogeneous solution.[1] Adjust the solvent ratio if solubility issues are observed.
Formation of Side Products 1. Elimination Reactions: The formation of cyclohexene as a byproduct can occur, especially at higher temperatures.1. Lower the reaction temperature. Many photoredox fluorinations can be run effectively at room temperature.
2. Competing Halogenation: Presence of other halide ions (e.g., chloride) can lead to the formation of corresponding haloalkanes.2. Use high-purity reagents and solvents to avoid halide contamination. If chlorinated solvents are used, ensure they are inert under the reaction conditions.
3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.3. Choose a solvent that is known to be compatible with the chosen fluorination method. Acetonitrile/water is a common choice for photoredox decarboxylative fluorination.[1]
Reaction is Sluggish or Does Not Go to Completion 1. Insufficient Catalyst (for Catalytic Reactions): The catalyst loading may be too low.1. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol% to 5 mol%).
2. Presence of Quenchers: Impurities in the starting materials or solvent can quench the photocatalyst or radical intermediates.2. Use high-purity, anhydrous solvents and reagents. Degassing the solvent prior to use can also be beneficial.
3. Sub-optimal pH: The basicity of the reaction mixture may not be ideal for the deprotonation of the carboxylic acid.3. Experiment with different bases (e.g., Na₂HPO₄, Cs₂CO₃) and their stoichiometry to find the optimal conditions for your specific substrate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of cyclohexanecarboxylic acid?

A1: One of the most prevalent and modern methods is decarboxylative fluorination. This can be achieved through various catalytic systems, with photoredox catalysis being a particularly effective and mild approach.[1][2] This method involves the conversion of the carboxylic acid to a radical intermediate, which then reacts with a fluorine source. Silver-catalyzed decarboxylative fluorination is another viable option.[3][4]

Q2: Which fluorinating agent is recommended for the decarboxylative fluorination of cyclohexanecarboxylic acid?

A2: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available electrophilic fluorinating agent that has proven effective in the photoredox-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, including derivatives of cyclohexanecarboxylic acid.[1]

Q3: My reaction is not working. What is the first thing I should check?

A3: For photoredox reactions, ensure that all components are present (photocatalyst, base, fluorinating agent, and substrate) and that your light source is functioning correctly and is positioned to irradiate the reaction mixture effectively. Also, confirm the purity and dryness of your reagents and solvents, as water content can significantly impact the reaction efficiency.[1] For all methods, verifying the activity of the fluorinating agent is a crucial first step.

Q4: I am observing the formation of cyclohexene in my reaction mixture. How can I minimize this side product?

A4: The formation of cyclohexene is likely due to an elimination side reaction. This is often favored at higher temperatures.[5] Running the reaction at a lower temperature (e.g., room temperature) can help to suppress the elimination pathway.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Q6: What is a typical work-up procedure for a decarboxylative fluorination reaction?

A6: A standard work-up procedure involves quenching the reaction, followed by an aqueous work-up to remove water-soluble components. This typically includes diluting the reaction mixture with water and extracting the product with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.

Experimental Protocols

Photoredox-Catalyzed Decarboxylative Fluorination of Cyclohexanecarboxylic Acid

This protocol is adapted from a general procedure for the decarboxylative fluorination of aliphatic carboxylic acids.[1]

Materials:

  • Cyclohexanecarboxylic acid

  • Selectfluor®

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic dye photocatalyst)[1][2]

  • Base (e.g., Na₂HPO₄)

  • Acetonitrile (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., a vial or small round-bottom flask)

  • Light source (e.g., 23W CFL)

Procedure:

  • To a reaction vessel, add cyclohexanecarboxylic acid (1.0 equiv.), the photocatalyst (e.g., 1-5 mol%), the base (e.g., 2.0 equiv.), and Selectfluor® (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed mixture of acetonitrile and water (e.g., 1:1 or 3:1 v/v) via syringe. The typical concentration of the carboxylic acid is 0.1 M.

  • Stir the reaction mixture vigorously at room temperature.

  • Irradiate the reaction vessel with a light source (e.g., a 23W CFL bulb placed a few centimeters away).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction and perform an aqueous work-up as described in the FAQs.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Decarboxylative Fluorination

The following data is based on the optimization of the photoredox-catalyzed decarboxylative fluorination of 4-tert-butylcyclohexanecarboxylic acid, a close analog of cyclohexanecarboxylic acid.[1]

Entry Photocatalyst (mol%) Base (equiv.) Solvent (CH₃CN:H₂O) Yield (%)
1Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Na₂HPO₄ (1)1:164
2Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)CsF (1)1:168
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Na₂HPO₄ (2)1:190
4Ru(bpz)₃(PF₆)₂ (1)Na₂HPO₄ (2)1:1Slower reaction
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Na₂HPO₄ (2)Acetonitrile only0
6Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Na₂HPO₄ (2)Water only0
7Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)Na₂HPO₄ (2)3:1>95

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - Cyclohexanecarboxylic Acid - Photocatalyst - Base - Selectfluor® B Add Degassed Solvent (CH3CN/H2O) A->B C Inert Atmosphere (Ar or N2) B->C D Stir and Irradiate (e.g., 23W CFL) C->D E Monitor Progress (TLC, GC-MS, NMR) D->E F Quench Reaction E->F Upon Completion G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Drying and Solvent Removal H->I J Column Chromatography I->J K Pure Fluorocyclohexane J->K

Caption: Experimental workflow for the photoredox-catalyzed decarboxylative fluorination.

Troubleshooting_Logic Start Low or No Yield? InactiveReagent Check Fluorinating Agent (Use Fresh Reagent) Start->InactiveReagent Yes InsufficientReagent Increase Equivalents of Fluorinating Agent InactiveReagent->InsufficientReagent Still Low Yield LightSource Verify Light Source (Wavelength and Intensity) InsufficientReagent->LightSource Still Low Yield Solubility Adjust Solvent Ratio for Homogeneity LightSource->Solubility Still Low Yield Base Optimize Base and Stoichiometry Solubility->Base Still Low Yield

Caption: Troubleshooting logic for low or no product yield.

References

Preventing byproduct formation in trans-4-Fluorocyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: catalytic hydrogenation of a substituted benzoic acid followed by fluorination, and fluorination of a hydroxy-substituted cyclohexanecarboxylic acid.

Issue 1: Low Yield of the Desired trans-Isomer and High Percentage of the cis-Isomer

Possible Causes:

  • Suboptimal Hydrogenation Catalyst or Conditions: The choice of catalyst and reaction parameters during the hydrogenation of the aromatic precursor significantly influences the cis/trans ratio of the resulting cyclohexanecarboxylic acid.

  • Isomerization During Subsequent Steps: Acidic or basic conditions in subsequent reaction or work-up steps can lead to epimerization, altering the desired stereochemistry.

Solutions:

  • Catalyst and Condition Optimization for Hydrogenation:

    • Ruthenium on carbon (Ru/C) is often used for the hydrogenation of aromatic rings and can favor the formation of the trans-isomer under specific conditions.[1][2][3]

    • Conduct the hydrogenation under basic conditions (e.g., in a sodium hydroxide solution) to improve the trans selectivity.[1][2][3]

    • Screen different catalysts such as Rhodium on carbon, which is also effective for arene hydrogenation.[3]

  • Isomerization to the trans-Product:

    • If a mixture of cis and trans isomers is obtained, the cis-isomer can be converted to the more stable trans-isomer by heating with a base such as sodium alkoxide in an alcohol solvent.[4]

    • Heating under reflux with dry hydrogen chloride has also been reported to effect cis-to-trans isomerization in related systems.[5]

  • Purification:

    • Separate the desired trans-isomer from the cis-isomer by fractional crystallization, as the two isomers often have different solubilities.[6][7]

    • Selective esterification of the cis-isomer followed by separation can also be an effective purification strategy.[1]

Issue 2: Formation of Olefinic Byproducts

Possible Causes:

  • Elimination Side Reactions During Fluorination: The fluorination of a hydroxyl group on the cyclohexane ring is often accompanied by the elimination of water to form an alkene, particularly under harsh reaction conditions or with certain fluorinating reagents. This is a known issue with reagents like DAST (Diethylaminosulfur trifluoride).[8][9]

Solutions:

  • Choice of Fluorinating Agent:

    • While DAST is a common fluorinating agent, newer reagents have been developed to minimize elimination byproducts.[10] Consider using reagents such as PyFluor or aminodifluorosulfinium tetrafluoroborates, which have been shown to be more selective and produce less elimination.[9]

    • Deoxo-Fluor is another alternative to DAST that may offer improved thermal stability and performance in some cases.[11]

  • Reaction Conditions:

    • Perform the fluorination at low temperatures (e.g., -78 °C to room temperature) to suppress the elimination pathway.[8]

    • Careful control of reagent addition and reaction time is crucial.

  • Alternative Precursors:

    • Instead of fluorinating a hydroxyl group, consider alternative synthetic routes that introduce the fluorine atom earlier in the synthesis, for example, by starting with a fluorinated aromatic precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts are the cis-isomer of 4-Fluorocyclohexanecarboxylic Acid and cyclohexene-derived olefinic impurities. The cis-isomer arises from non-stereoselective reduction or subsequent isomerization, while olefinic byproducts are typically formed through elimination side reactions during the fluorination step.

Q2: How can I control the stereochemistry to favor the trans-isomer during catalytic hydrogenation?

The stereochemical outcome of the catalytic hydrogenation of a 4-substituted benzoic acid can be influenced by several factors. The use of a Ruthenium-based catalyst (e.g., Ru/C) in a basic aqueous medium has been shown to favor the formation of the trans-isomer in analogous systems.[1][2][3] The reaction temperature and hydrogen pressure are also critical parameters that should be optimized for your specific substrate and setup.[2]

Q3: Is there a way to convert the unwanted cis-isomer to the desired trans-isomer?

Yes, the cis-isomer can often be epimerized to the thermodynamically more stable trans-isomer. This is typically achieved by heating the mixture of isomers in the presence of a base, such as sodium hydroxide or a sodium alkoxide in an alcoholic solvent.[4][6] Acid-catalyzed isomerization is also a possibility.[5]

Q4: What is the best way to purify the final product and remove the cis-isomer?

Fractional crystallization is a common and effective method for separating trans- and cis-isomers of cyclohexanecarboxylic acid derivatives, as they often exhibit different solubilities in common organic solvents.[6][7] Additionally, selective esterification of the cis-isomer can be employed to facilitate separation.[1]

Q5: Which fluorinating agent is recommended to minimize the formation of elimination byproducts?

While DAST is widely used, it is known to cause the formation of olefinic byproducts through elimination.[8][10] For substrates prone to elimination, consider using newer, more selective deoxyfluorination reagents like PyFluor or aminodifluorosulfinium salts, which have been reported to provide higher yields of the desired fluorinated product with less elimination.[9]

Data Presentation

Table 1: Comparison of Fluorinating Agents for Deoxyfluorination

Fluorinating AgentCommon AbbreviationKey AdvantagesPotential Drawbacks
Diethylaminosulfur TrifluorideDASTWidely used and commercially available.[10]Prone to causing elimination side reactions; can be thermally unstable.[8][9]
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorMore thermally stable than DAST.[11]Can still lead to elimination byproducts.[11]
Pyridinium-based Fluorinating ReagentsPyFluorInexpensive, thermally stable, and shows reduced elimination.[9]Newer reagent, may be less readily available.
Aminodifluorosulfinium TetrafluoroboratesXtalFluor-E, XtalFluor-MStorage-stable, do not react violently with water, and provide less elimination byproduct compared to DAST and Deoxo-Fluor.[9]May require an exogenous fluoride source for promotion.[9]

Experimental Protocols

Protocol 1: General Procedure for Isomerization of cis-4-Hydroxycyclohexanecarboxylic Acid to the trans-Isomer

This protocol is adapted from a procedure for a similar compound and may require optimization.[4]

  • Dissolve the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid in a suitable alcohol solvent (e.g., methanol).

  • Add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or NMR).

  • Once the desired trans-to-cis ratio is achieved, cool the reaction mixture.

  • Neutralize the mixture with a dilute acid (e.g., 10% HCl) to a pH of 2.

  • The product may precipitate upon acidification and can be collected by filtration.

  • The crude product can be further purified by recrystallization.

Protocol 2: General Procedure for Deoxyfluorination of an Alcohol using DAST

This is a general procedure and should be performed with caution in a well-ventilated fume hood.

  • Dissolve the alcohol precursor in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (typically 1.1-1.5 equivalents) to the cooled solution via syringe.

  • Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature. Monitor the reaction progress by TLC or another suitable method.

  • Once the reaction is complete, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_hydrogenation Step 1: Catalytic Hydrogenation cluster_isomerization Optional Step 2: Isomerization cluster_fluorination Step 3: Deoxyfluorination 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid cis_trans_4_Hydroxycyclohexanecarboxylic_Acid cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid 4-Hydroxybenzoic_Acid->cis_trans_4_Hydroxycyclohexanecarboxylic_Acid H2, Catalyst (e.g., Ru/C) Base, Solvent trans_4_Hydroxycyclohexanecarboxylic_Acid trans-4-Hydroxy- cyclohexanecarboxylic Acid cis_trans_4_Hydroxycyclohexanecarboxylic_Acid->trans_4_Hydroxycyclohexanecarboxylic_Acid Base (e.g., NaOMe) Heat trans_4_Fluorocyclohexanecarboxylic_Acid trans-4-Fluorocyclohexane- carboxylic Acid trans_4_Hydroxycyclohexanecarboxylic_Acid->trans_4_Fluorocyclohexanecarboxylic_Acid Fluorinating Agent (e.g., PyFluor)

Caption: Synthetic workflow for this compound.

Byproduct_Formation Start Synthesis Process Desired_Product trans-4-Fluorocyclohexane- carboxylic Acid Start->Desired_Product Desired Pathway Byproduct1 cis-4-Fluorocyclohexane- carboxylic Acid Start->Byproduct1 Non-selective Hydrogenation or Isomerization Byproduct2 Olefinic Impurities Start->Byproduct2 Elimination during Fluorination

Caption: Common byproduct formation pathways.

Troubleshooting_Logic Problem Problem Identified High_Cis High cis-Isomer Content Problem->High_Cis Olefin_Byproducts Presence of Olefinic Byproducts Problem->Olefin_Byproducts Solution_Cis Optimize Hydrogenation Isomerize cis to trans Purify by Crystallization High_Cis->Solution_Cis Solution Solution_Olefin Use Milder Fluorinating Agent Lower Reaction Temperature Olefin_Byproducts->Solution_Olefin Solution

Caption: Troubleshooting decision tree for byproduct formation.

References

Technical Support Center: Purifying trans-4-Fluorocyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of trans-4-Fluorocyclohexanecarboxylic Acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on techniques used for similar substituted cyclohexanecarboxylic acids. Optimization may be required for specific sample purities and scales.

Objective: To purify crude this compound by removing impurities through single-solvent or two-solvent recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol/Water, Ethanol/Water, or Toluene/Hexane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection:

    • Based on the properties of similar compounds, a mixed solvent system like methanol/water or ethanol/water is a good starting point. The compound is soluble in alcohols and slightly soluble in water.[1][2]

    • Alternatively, a non-polar solvent pair like toluene/hexane could be effective.

    • The ideal solvent system will dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the more soluble solvent (e.g., methanol) and begin heating and stirring.

    • Continue adding the solvent in small portions until the solid is completely dissolved at a near-boiling temperature. Avoid adding a large excess of solvent to ensure good recovery.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this process to prevent premature crystallization in the funnel.[4]

  • Crystallization:

    • If using a two-solvent system, add the less soluble solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of the more soluble solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper with continued suction, then transfer them to a watch glass for final drying.

Quantitative Data Summary

PropertyValue/RangeSource(s)
Molecular Formula C₇H₁₁FO₂[5]
Molecular Weight 146.16 g/mol [5]
Appearance White crystalline solid[1]
Melting Point Approximately 85°C[1]
Solubility Slightly soluble in water; good solubility in methanol, ethanol, dichloromethane.[1]
Purity of similar compounds after recrystallization >99%[2]

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A flowchart of the general recrystallization process.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The compound's melting point (approx. 85°C) is relatively low, and it may be coming out of solution above this temperature.[4][6] This can also be caused by a high concentration of impurities.Re-heat the solution to dissolve the oil, add more of the primary solvent to decrease the saturation point, and allow for slower cooling.[6] Scratching the inside of the flask during cooling may also help induce crystallization.[4]
No Crystals Form Too much solvent was used, leading to a solution that is not supersaturated upon cooling. The solution may be supersaturated but requires a nucleation site.Boil off some of the solvent to increase the concentration and then allow it to cool again.[6][7] To induce crystallization, scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[6][7]
Low Recovery Yield Too much solvent was used, and a significant amount of the product remains in the mother liquor.[3][7] The crystals were washed with solvent that was not sufficiently cold.Beforehand, use the minimum amount of hot solvent necessary for dissolution. If the mother liquor contains a substantial amount of product, it can be concentrated and cooled again to recover more crystals. Always use ice-cold solvent for washing the collected crystals.[3]
Crystals Form in the Funnel During Hot Filtration The solution cooled too much during the filtration process, causing premature crystallization.Use a larger volume of solvent than the minimum required to keep the compound dissolved.[4] Pre-heat the funnel and receiving flask before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: While specific solubility data is limited, a good starting point is a mixed solvent system such as methanol/water or ethanol/water.[2] The compound exhibits good solubility in alcohols and is only slightly soluble in water, which is an ideal characteristic for a recrystallization solvent pair.[1] Experimentation with different solvent ratios is recommended to optimize crystal yield and purity.

Q2: My compound has "oiled out." What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with lower melting points.[4][6] To resolve this, you should reheat the mixture until the oil redissolves, add a small amount of additional solvent to lower the saturation temperature, and then allow the solution to cool more slowly.[6]

Q3: Why are no crystals forming even after cooling the solution in an ice bath?

A3: This is likely due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires nucleation.[4][6] Try boiling off some of the solvent to concentrate the solution. If crystals still do not form, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[7]

Q4: How can I improve the final yield of my recrystallization?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product.[3] Additionally, allow for slow cooling to room temperature before placing your solution in an ice bath, as this will promote the formation of larger crystals and allow for more complete crystallization. When washing your collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]

Logical Relationship Diagram

Troubleshooting_Logic Troubleshooting Logic for Recrystallization Issues Start Observe Cooled Solution OilingOut Liquid (Oil) Present? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No ReheatAddSolvent Reheat, Add Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes LowYield Low Yield? NoCrystals->LowYield No Concentrate Concentrate Solution (Boil Off Solvent) NoCrystals->Concentrate Yes CheckMotherLiquor Check Mother Liquor for Product LowYield->CheckMotherLiquor Yes Success Pure Crystals Obtained LowYield->Success No ReheatAddSolvent->Success InduceNucleation Induce Nucleation (Scratch/Seed) Concentrate->InduceNucleation InduceNucleation->Success CheckMotherLiquor->Concentrate

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Fluorocyclohexanecarboxylic Acid.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors depending on your chosen synthetic route.

  • For Catalytic Hydrogenation of 4-Fluorobenzoic Acid:

    • Incomplete Reaction: The hydrogenation may not have reached completion. To address this, you can try increasing the hydrogen pressure, extending the reaction time, or increasing the catalyst loading. Ensure the catalyst is active and not poisoned.

    • Side Reactions: A potential side reaction is hydrodefluorination, where the fluorine atom is replaced by hydrogen. To minimize this, use a milder catalyst (e.g., Rhodium on carbon instead of Palladium on carbon) or optimize the reaction temperature and pressure to be as low as feasible for the reaction to proceed.

    • Product Loss During Workup: Ensure efficient extraction of the product from the aqueous phase after the reaction. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are recommended.

  • For Fluorination of trans-4-Hydroxycyclohexanecarboxylic Acid:

    • Inefficient Fluorination: The choice of fluorinating agent is critical. Reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used but can be sterically hindered. Consider using a more reactive fluorinating agent if incomplete conversion is observed.

    • Formation of Byproducts: Elimination reactions to form cyclohexenecarboxylic acid are a common side reaction. Running the reaction at lower temperatures can help to favor the substitution (fluorination) over elimination.

    • Degradation of Starting Material or Product: The acidic conditions generated during the reaction can potentially lead to degradation. Careful control of the reaction temperature and quenching the reaction promptly upon completion can mitigate this.

Q2: I have a mixture of cis and trans isomers. How can I increase the proportion of the trans isomer?

A2: The formation of a mixture of cis and trans isomers is a common challenge.

  • During Catalytic Hydrogenation: The choice of catalyst and solvent can influence the stereoselectivity. Rhodium-based catalysts often provide a higher trans:cis ratio compared to Palladium or Platinum. Experimenting with different solvents may also impact the isomer ratio.

  • Post-Synthesis Isomerization: The trans isomer is generally the thermodynamically more stable product. You can perform a base-catalyzed epimerization of the cis isomer to the trans isomer. This is typically achieved by heating the mixture of isomers in the presence of a base like sodium hydroxide or a potassium alkoxide.

  • Purification: If a mixture is obtained, separation can be achieved through fractional crystallization. The trans isomer, often being more symmetrical, may have different solubility properties compared to the cis isomer, allowing for selective crystallization from a suitable solvent system.

Q3: I am observing unexpected peaks in my NMR/MS analysis. What could these be?

A3: The identity of unexpected peaks will depend on your synthetic route.

  • From Hydrogenation:

    • Cyclohexanecarboxylic acid: This indicates complete hydrodefluorination.

    • Unreacted 4-Fluorobenzoic Acid: The reaction has not gone to completion.

    • cis-4-Fluorocyclohexanecarboxylic Acid: The cis isomer is a common co-product.

  • From Fluorination:

    • Cyclohexene-3-carboxylic acid or Cyclohexene-4-carboxylic acid: These are elimination byproducts.

    • Unreacted trans-4-Hydroxycyclohexanecarboxylic Acid: Incomplete fluorination.

    • Lactone formation: Intramolecular esterification of the starting material, cis-4-hydroxycyclohexanecarboxylic acid, can occur upon heating, though this is less likely for the trans isomer.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves the following steps:

  • Extraction: After quenching the reaction, the product is usually extracted from the aqueous phase into an organic solvent.

  • Washing: The organic layer should be washed with brine to remove residual water and other aqueous-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., hexanes/ethyl acetate) to obtain the pure trans isomer.

  • Column Chromatography: If crystallization is not effective in separating the cis and trans isomers, silica gel column chromatography can be employed.

Experimental Protocols

Synthesis via Catalytic Hydrogenation of 4-Fluorobenzoic Acid

This protocol is a representative method and may require optimization.

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-fluorobenzoic acid (1 eq.) in a suitable solvent (e.g., methanol or water with a base like NaOH).

  • Catalyst Addition: Add a catalytic amount of 5% Rhodium on carbon (typically 1-5 mol%).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing the cessation of hydrogen uptake.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Extraction: If the reaction was performed in an organic solvent, concentrate the filtrate. If in an aqueous base, acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~2, which will precipitate the product. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes typical conditions and outcomes for catalytic hydrogenation of substituted benzoic acids, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar)Typical trans:cis RatioReference
p-Aminobenzoic Acid5% Ru/C10% NaOH (aq)100154.6 : 1[1][2]
4-Aminobenzoic AcidRaney Nickel--~150-[1]
p-Aminomethylbenzoic acidRutheniumStrong Acid/Alkali70-20020-200High trans[3]

Visualization

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis Start Start Synthesis Analysis Analyze Product (NMR, MS, Yield, Purity) Start->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield Yes IsomerRatio Incorrect Isomer Ratio (Low trans:cis) Problem->IsomerRatio Impurity Presence of Impurities Problem->Impurity Success Synthesis Successful Problem->Success No CheckReaction Check Reaction Conditions: - Temperature - Pressure - Time - Catalyst Activity LowYield->CheckReaction OptimizeWorkup Optimize Workup: - Extraction Efficiency - pH Adjustment LowYield->OptimizeWorkup ChangeCatalyst Change Catalyst/Solvent for Stereoselectivity IsomerRatio->ChangeCatalyst PerformIsomerization Perform Post-Synthesis Isomerization (Base-catalyzed) IsomerRatio->PerformIsomerization IdentifyByproducts Identify Byproducts (e.g., defluorinated, elimination) Impurity->IdentifyByproducts CheckReaction->Start Retry OptimizeWorkup->Start Retry ChangeCatalyst->Start Retry Purification Improve Purification: - Recrystallization - Chromatography PerformIsomerization->Purification Purification->Analysis Re-analyze IdentifyByproducts->CheckReaction Adjust Conditions IdentifyByproducts->Purification

Caption: A flowchart for troubleshooting common issues in chemical synthesis.

References

Technical Support Center: Scaling Up the Production of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of trans-4-Fluorocyclohexanecarboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of 4-Fluorocyclohexanecarboxylic Acid?

A1: The primary methods for synthesizing 4-Fluorocyclohexanecarboxylic Acid involve the fluorination of a suitable cyclohexanecarboxylic acid derivative.[1] Key approaches include:

  • Deoxyfluorination of 4-Hydroxycyclohexanecarboxylic Acid: This method involves the replacement of a hydroxyl group with fluorine using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

  • Nucleophilic Fluorination of a Sulfonate Ester: A hydroxyl group at the 4-position can be converted to a good leaving group, such as a tosylate or triflate, followed by nucleophilic substitution with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF).[2]

  • Hydrogenation of a Fluorinated Aromatic Precursor: While less direct, hydrogenation of a fluorinated benzoic acid derivative can yield the desired product, though this often results in a mixture of isomers.

Q2: What is the typical cis/trans isomer ratio obtained during the synthesis?

A2: The cis/trans isomer ratio is highly dependent on the chosen synthetic route and reaction conditions. Stereoselectivity can be challenging to control due to the conformational flexibility of the cyclohexane ring. It is common to obtain a mixture of both cis and trans isomers, which necessitates a subsequent purification step to isolate the desired trans isomer.

Q3: How can I accurately determine the cis/trans isomer ratio of my product?

A3: The most reliable methods for quantifying the isomer ratio are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the protons and carbons on the cyclohexane ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can separate and quantify the different isomers.

Q4: What are the key safety considerations when working with fluorinating agents?

A4: Fluorinating agents such as DAST and Deoxo-Fluor are hazardous and must be handled with extreme care in a well-ventilated fume hood. They can be moisture-sensitive and may release toxic and corrosive byproducts. Always consult the safety data sheet (SDS) for the specific reagent and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Synthesis & Scale-Up
Problem Possible Cause Suggested Solution
Low Yield of Fluorinated Product Incomplete reaction.- Increase reaction time or temperature.- Use a higher excess of the fluorinating agent.- Ensure anhydrous conditions, as moisture can deactivate many fluorinating agents.
Degradation of the fluorinating agent.- Use a fresh batch of the fluorinating agent and store it under inert atmosphere.
Poor leaving group ability (for nucleophilic substitution).- Ensure complete conversion of the hydroxyl group to the sulfonate ester.
Formation of Elimination Byproducts (e.g., Cyclohexene derivatives) Reaction temperature is too high.- Lower the reaction temperature and monitor the reaction progress closely.
Steric hindrance around the reaction center.- Consider a less hindered starting material or a different fluorination strategy.
Inconsistent Results on Scale-Up Poor heat transfer in a larger reactor.- Ensure efficient stirring and temperature control.- Consider a reactor with a larger surface area-to-volume ratio.
Inefficient mixing of reagents.- Optimize the addition rate of reagents and ensure adequate agitation.
Isomer Separation
Problem Possible Cause Suggested Solution
Difficulty in Separating Cis and Trans Isomers by Crystallization Similar solubilities of the isomers in the chosen solvent.- Screen a variety of solvents or solvent mixtures to find a system where the solubilities of the cis and trans isomers are significantly different.[3][4]
Formation of a solid solution or eutectic mixture.- Consider derivatization to an ester or amide, which may have more distinct crystallization properties.
Incomplete Separation of Isomers Insufficient number of recrystallization cycles.- Perform multiple recrystallizations, monitoring the isomeric purity after each step by NMR or GC-MS.
Co-precipitation of the undesired isomer.- Optimize the cooling rate and final crystallization temperature to improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Deoxyfluorination

This protocol is a representative procedure and may require optimization.

  • Starting Material: Ethyl 4-hydroxycyclohexanecarboxylate (mixture of cis and trans).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add a solution of DAST or Deoxo-Fluor (1.1 to 1.5 equivalents) in anhydrous DCM to the cooled solution.

  • Reaction: Allow the reaction mixture to stir at -78 °C for one hour and then slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: Hydrolyze the resulting ethyl 4-fluorocyclohexanecarboxylate using standard conditions (e.g., aqueous lithium hydroxide) to yield 4-fluorocyclohexanecarboxylic acid.

  • Purification: Purify the crude product by recrystallization to isolate the trans isomer.

Protocol 2: Isomer Separation by Selective Crystallization
  • Solvent Selection: Based on solubility tests, select a solvent or solvent system in which the trans isomer is significantly less soluble than the cis isomer at a given temperature.

  • Dissolution: Dissolve the crude mixture of cis- and this compound in the minimum amount of the chosen hot solvent.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the trans isomer. A controlled cooling rate is crucial for obtaining high purity crystals.

  • Isolation: Isolate the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by NMR or GC-MS to determine the efficiency of the separation. Repeat the crystallization process if necessary to achieve the desired purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Hydroxycyclohexanecarboxylic Acid Derivative dissolution Dissolution in Anhydrous Solvent start->dissolution cooling Cooling to -78°C dissolution->cooling fluorination Addition of Fluorinating Agent (e.g., DAST) cooling->fluorination reaction Reaction & Warming to RT fluorination->reaction quench Quenching reaction->quench extraction Extraction quench->extraction hydrolysis Hydrolysis extraction->hydrolysis crude_product Crude Product (cis/trans mixture) hydrolysis->crude_product dissolve_crude Dissolve Crude in Hot Solvent crude_product->dissolve_crude cool_crystallize Slow Cooling & Crystallization dissolve_crude->cool_crystallize filtration Filtration cool_crystallize->filtration wash_dry Washing & Drying filtration->wash_dry pure_trans Pure this compound wash_dry->pure_trans

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield of Final Product check_synthesis Check Synthesis Step start->check_synthesis check_purification Check Purification Step start->check_purification incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction side_reactions Side Reactions (e.g., Elimination)? check_synthesis->side_reactions poor_separation Poor Isomer Separation? check_purification->poor_separation optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_conditions Yes change_reagent Consider Alternative Fluorinating Agent side_reactions->change_reagent Yes optimize_crystallization Optimize Crystallization (Solvent, Cooling Rate) poor_separation->optimize_crystallization Yes derivatize Consider Derivatization Prior to Separation poor_separation->derivatize If optimization fails

Caption: Troubleshooting logic for low yield in the production of this compound.

References

Stability and degradation of trans-4-Fluorocyclohexanecarboxylic Acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-4-Fluorocyclohexanecarboxylic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable compound under standard laboratory conditions (i.e., ambient temperature and pressure, protected from light). Its stability is enhanced by the strong carbon-fluorine bond and the thermodynamically favored trans-conformation of the cyclohexane ring. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.

Q2: How does the fluorine atom affect the stability and properties of the molecule?

A2: The fluorine atom, being the most electronegative element, has a significant impact on the molecule's properties. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts high thermal and oxidative stability to the compound.[1][2] The electron-withdrawing nature of fluorine also increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, cyclohexanecarboxylic acid.

Q3: Is there a possibility of cis-trans isomerization?

A3: Yes, while the trans isomer is the more thermodynamically stable form, isomerization to the cis isomer can potentially occur under certain conditions, such as exposure to strong bases or high temperatures. In most applications, maintaining the trans configuration is crucial for biological activity and material properties. Monitoring for the presence of the cis isomer using a suitable analytical method, such as HPLC or GC, is recommended if the compound is subjected to harsh conditions.

Q4: What are the expected degradation pathways for this molecule?

A4: Based on the structure of this compound, potential degradation pathways under forced conditions may include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, particularly at elevated temperatures.

  • Oxidation: Oxidation of the cyclohexane ring, potentially leading to ring-opening products. The presence of the fluorine atom may influence the position of oxidative attack.

  • Hydrolysis: While the C-F bond is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to defluorination, although this is expected to be a minor degradation pathway.

  • Photodegradation: Prolonged exposure to high-intensity UV light may induce degradation, potentially through radical mechanisms.

Q5: What analytical techniques are recommended for stability and degradation studies?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and detecting degradation products.[3][4] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5] Additionally, 19F NMR spectroscopy can be a powerful tool for tracking the fate of the fluorine-containing moiety and identifying fluorinated degradants.[6][7][8][9]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Loss of assay value in control samples Improper storage of the compound or standard solutions.Store the solid compound in a cool, dark, and dry place. Prepare fresh standard solutions for each analysis and store them at recommended conditions (e.g., refrigerated) for short periods.
Appearance of an unexpected peak in the chromatogram Contamination of the sample, solvent, or analytical system. Degradation of the compound. Isomerization to the cis-form.Use high-purity solvents and clean equipment. Analyze a blank (solvent) to rule out system contamination. If degradation is suspected, compare the peak profile with forced degradation samples. To check for isomerization, if a standard of the cis-isomer is available, compare its retention time.
Inconsistent results in thermal stress studies Non-uniform heating. Sublimation of the compound at elevated temperatures.Use a calibrated oven with uniform temperature distribution. Conduct thermal stress studies in sealed containers to prevent loss of material due to sublimation.
Poor recovery in oxidative stress studies Inappropriate concentration of the oxidizing agent (e.g., H₂O₂). Reaction of the degradants with the quenching agent.Optimize the concentration of the oxidizing agent and the reaction time to achieve a target degradation of 5-20%. Select an appropriate quenching agent that does not interfere with the analysis.
Precipitation observed upon pH adjustment The compound has limited solubility at certain pH values.Perform solubility studies across a range of pH values before initiating hydrolytic degradation studies. If necessary, use a co-solvent, but ensure it does not interfere with the degradation process or analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are illustrative examples of how to present such data.

Table 1: Summary of Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Peak Area %)
Acid Hydrolysis (1M HCl, 80°C, 24h)< 5%1Not Applicable
Base Hydrolysis (1M NaOH, 80°C, 24h)15%28%
Oxidative (10% H₂O₂, RT, 24h)12%36%
Thermal (105°C, 48h)8%15%
Photolytic (ICH Q1B), Solid< 2%0Not Applicable
Photolytic (ICH Q1B), Solution7%24%

Table 2: Chromatographic Purity of the Main Peak Under Stress Conditions

Stress Condition Purity Angle Purity Threshold Peak Purity
Control0.120.25Pass
Acid Hydrolysis0.150.25Pass
Base Hydrolysis0.300.25Fail
Oxidative0.280.25Fail
Thermal0.180.25Pass
Photolytic (Solution)0.260.25Fail

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 2M HCl to get a final concentration of 1M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • Cool, neutralize with 1M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 2M NaOH to get a final concentration of 1M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • Cool, neutralize with 1M HCl, and dilute to the target concentration for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 30% H₂O₂ to achieve a final concentration of 10% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to the target concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 105°C for 48 hours.

    • Cool, dissolve in the solvent, and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • After exposure, prepare the samples for analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject the samples into the HPLC system.

  • Monitor the separation of the parent peak from any degradation product peaks.

  • Assess peak purity of the parent compound in the stressed samples using the PDA detector to ensure no co-elution.

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) stock->acid base Base Hydrolysis (1M NaOH, 80°C) stock->base oxidative Oxidative (10% H₂O₂, RT) stock->oxidative thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Forced degradation experimental workflow.

logical_relationship cluster_degradation substance This compound acid Acid/Base heat Heat light Light oxidant Oxidant isomerization Cis-Isomerization acid->isomerization promotes defluorination Defluorination (minor) acid->defluorination promotes decarboxylation Decarboxylation heat->decarboxylation promotes heat->isomerization promotes oxidation Ring Oxidation/ Opening light->oxidation promotes oxidant->oxidation promotes

Caption: Potential degradation pathways under stress.

References

Validation & Comparative

A Comparative Analysis of cis- and trans-4-Fluorocyclohexanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative analysis of the cis- and trans-isomers of 4-Fluorocyclohexanecarboxylic Acid, offering valuable insights for researchers, scientists, and professionals in drug development. While direct comparative experimental data for these two isomers is limited in publicly available literature, this document provides a framework for their evaluation based on established principles of stereochemistry and physicochemical properties. We further propose detailed experimental protocols to enable the direct comparison of these compounds.

Executive Summary

Cis- and trans-4-Fluorocyclohexanecarboxylic Acid are fluorinated analogues of cyclohexanecarboxylic acid. The introduction of a fluorine atom and the distinct spatial arrangement of the fluoro and carboxyl groups in the cis- and trans-isomers are expected to confer unique physicochemical and biological properties. Understanding these differences is crucial for their application in medicinal chemistry and materials science, where subtle structural changes can lead to significant differences in efficacy, metabolism, and safety profiles. This guide outlines the theoretical basis for these differences and provides the necessary experimental designs for their empirical validation.

Physicochemical Properties: A Comparative Overview

The spatial orientation of the fluorine and carboxylic acid substituents on the cyclohexane ring dictates the conformational preferences of the cis- and trans-isomers, which in turn influences their physical and chemical properties. In the chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky groups prefer the more stable equatorial position to minimize steric hindrance.

Table 1: Predicted and Known Physicochemical Properties of 4-Fluorocyclohexanecarboxylic Acid Isomers

Propertycis-4-Fluorocyclohexanecarboxylic AcidThis compoundGeneral (Isomer Unspecified)
Molecular Formula C₇H₁₁FO₂C₇H₁₁FO₂C₇H₁₁FO₂
Molecular Weight 146.16 g/mol 146.16 g/mol 146.16 g/mol [1]
Predicted pKa Expected to be slightly higher than the trans-isomerExpected to be slightly lower than the cis-isomerNo data available
Predicted logP Expected to be slightly lower than the trans-isomerExpected to be slightly higher than the cis-isomerXLogP3-AA: 1.4[1]
Predicted Water Solubility Expected to be slightly higher than the trans-isomerExpected to be slightly lower than the cis-isomerNo data available
Hydrogen Bond Donor Count 111[1]
Hydrogen Bond Acceptor Count 333[1]
Exact Mass 146.07430775 Da146.07430775 Da146.07430775 Da[1]

Note: Predicted values are based on theoretical principles of conformational analysis and substituent effects. Experimental verification is required.

Conformational Analysis and its Impact on pKa

The acidity (pKa) of the carboxylic acid group is influenced by the position of the electron-withdrawing fluorine atom. In the most stable chair conformation of the trans-isomer, both the fluorine and the carboxylic acid groups can occupy equatorial positions. In the cis-isomer, one group will be axial while the other is equatorial. The distance and orientation between the fluorine and carboxylic acid groups will differ between these conformations, which is expected to result in a difference in their pKa values. The isomer with the carboxyl group in a more solvent-accessible equatorial position is theoretically more acidic.

Lipophilicity (logP) and Solubility

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The overall shape and polarity of the molecule, determined by the cis/trans configuration, will affect how it partitions between a nonpolar (octanol) and a polar (water) phase. It is anticipated that the more stable diequatorial conformation of the trans-isomer may lead to a slightly higher logP and consequently lower water solubility compared to the cis-isomer.

Experimental Protocols

To empirically determine and compare the physicochemical properties of cis- and this compound, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of each isomer.

Methodology:

  • Solution Preparation: Prepare a 0.01 M solution of each isomer in a 1:1 mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration: Titrate the solution with a standardized 0.01 M solution of sodium hydroxide (NaOH).

  • pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of NaOH.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Isomer in Water/Co-solvent B Add Standardized NaOH Solution A->B Titrate C Measure pH B->C Record D Plot pH vs. Volume of NaOH C->D Analyze E Determine pKa at Half-Equivalence Point D->E Calculate

Caption: Workflow for pKa Determination.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) for each isomer.

Methodology:

  • Equilibration: Prepare a saturated solution of n-octanol with water and a solution of water saturated with n-octanol.

  • Partitioning: Dissolve a known amount of the isomer in the water-saturated octanol. Add an equal volume of the octanol-saturated water.

  • Shaking and Separation: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the isomer in both the octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Objective: To determine the water solubility of each isomer.

Methodology:

  • Saturation: Add an excess amount of the solid isomer to a known volume of water.

  • Equilibration: Stir the suspension at a constant temperature for a sufficient time to reach equilibrium.

  • Filtration: Filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved isomer in the filtrate using a validated analytical method (e.g., HPLC with a calibration curve).

Biological Activity and Pharmacological Profile: A Prospective Analysis

While no direct comparative biological data for cis- and this compound has been identified, the introduction of fluorine is a common strategy in drug design to modulate metabolic stability, binding affinity, and membrane permeability. The different three-dimensional structures of the cis and trans isomers could lead to distinct interactions with biological targets such as enzymes and receptors.

It is plausible that these molecules could interact with signaling pathways where fatty acids or other carboxylic acid-containing molecules play a role. A hypothetical signaling pathway that could be investigated is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Membrane Receptor (e.g., GPCR) Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase Target Downstream Target Kinase->Target Phosphorylation CellularResponse CellularResponse Target->CellularResponse Isomer cis- or trans-Isomer Isomer->Receptor

Caption: Hypothetical Signaling Pathway.

Future Directions

To fully elucidate the potential of cis- and this compound in drug development and other applications, a systematic comparative study is essential. Researchers are encouraged to perform the following:

  • Synthesize and characterize pure samples of both the cis- and trans-isomers.

  • Experimentally determine their physicochemical properties using the protocols outlined in this guide.

  • Conduct in vitro screening to assess their activity against a panel of relevant biological targets.

  • Perform in vivo studies for promising candidates to evaluate their pharmacokinetic and pharmacodynamic profiles.

This comprehensive approach will provide the necessary data to understand the structure-activity relationships of these intriguing fluorinated molecules and to unlock their full potential.

References

A Spectroscopic Comparison of cis- and trans-4-Fluorocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the stereochemical arrangement of atoms within a molecule can profoundly influence its biological activity, physical properties, and overall performance. The cis and trans isomers of 4-fluorocyclohexanecarboxylic acid serve as a compelling case study, where the spatial orientation of the fluorine and carboxylic acid substituents on the cyclohexane ring dictates their spectroscopic signatures. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of these isomers, offering insights into their conformational preferences and providing a framework for their unambiguous identification.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In 1,4-disubstituted cyclohexanes, such as 4-fluorocyclohexanecarboxylic acid, the substituents can occupy either axial (a) or equatorial (e) positions. The relative stability of the resulting conformers is determined by the steric bulk of the substituents, with a strong preference for larger groups to occupy the more spacious equatorial position. This conformational preference is directly reflected in the NMR spectra of the cis and trans isomers.

Conformational Analysis

The trans isomer can exist in two chair conformations: one with both the fluorine and carboxylic acid groups in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial). Due to the significant steric hindrance associated with axial substituents, the diequatorial conformer is overwhelmingly favored at room temperature.

For the cis isomer, one substituent must be axial while the other is equatorial. This results in two rapidly interconverting chair conformers of equal energy, one with an axial fluorine and equatorial carboxylic acid, and the other with an equatorial fluorine and an axial carboxylic acid. The observed NMR spectrum for the cis isomer is therefore a time-average of these two conformers.

cluster_trans trans-Isomer cluster_cis cis-Isomer trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial F, Equatorial COOH cis_ea Equatorial F, Axial COOH cis_ae->cis_ea Rapid Ring Flip (Equal Energy)

Conformational equilibrium of trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers of 4-fluorocyclohexanecarboxylic acid. The key distinguishing features are the chemical shifts (δ) and spin-spin coupling constants (J) of the protons and carbons, particularly those at the C1 and C4 positions.

¹H NMR Spectroscopy

The chemical shift of a proton is highly dependent on its local electronic environment and spatial orientation. Protons in an axial position are generally more shielded (resonate at a lower ppm) compared to their equatorial counterparts. Furthermore, the magnitude of the coupling constant between adjacent protons (³J) is dictated by the dihedral angle between them, as described by the Karplus relationship. Axial-axial couplings (³Jₐₐ) are typically large (10-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are smaller (2-5 Hz).

In the predominantly diequatorial trans isomer, the protons at C1 and C4 (H-1 and H-4) are in axial positions. Consequently, they will exhibit large axial-axial couplings to the adjacent axial protons on C2, C6 and C3, C5 respectively. For the cis isomer, the rapid ring-flipping results in time-averaged chemical shifts and coupling constants for H-1 and H-4, which will be an average of their axial and equatorial values.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the substituents. The carbon bearing an axial substituent is typically shielded (resonates at a lower ppm) compared to when the substituent is equatorial. This is known as the γ-gauche effect.

For the trans isomer, with both substituents in the equatorial position, the carbon signals will be at a relatively downfield position. In contrast, for the cis isomer, the rapid conformational averaging will result in chemical shifts that are intermediate between those expected for purely axial and equatorial substituents. The C-F coupling constants in ¹³C NMR can also provide valuable structural information.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Parameter trans-4-Fluorocyclohexanecarboxylic Acid cis-4-Fluorocyclohexanecarboxylic Acid Key Distinguishing Feature
¹H NMR
H-1 (CH-COOH) Chemical Shift (δ)Lower field (more deshielded)Higher field (more shielded)Axial H-1 in trans is deshielded by the equatorial COOH.
H-1 Coupling Constant (J)Large (tt, J ≈ 10-13 Hz)Averaged (m)Large axial-axial coupling in the trans isomer.
H-4 (CH-F) Chemical Shift (δ)Lower field (more deshielded)Higher field (more shielded)Axial H-4 in trans is deshielded by the equatorial F.
H-4 Coupling Constant (J)Large (tt, J ≈ 10-13 Hz)Averaged (m)Large axial-axial coupling in the trans isomer.
¹³C NMR
C-1 (CH-COOH) Chemical Shift (δ)DownfieldUpfieldγ-gauche effect from the axial COOH in one conformer of the cis isomer.
C-4 (CH-F) Chemical Shift (δ)DownfieldUpfieldγ-gauche effect from the axial F in one conformer of the cis isomer.
C-F Coupling Constant (¹JCF)~170-190 Hz~170-190 HzSimilar for both isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While it may not be as definitive as NMR for distinguishing between these stereoisomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The primary absorption bands for both isomers will be similar due to the presence of the same functional groups.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Cyclohexane)Stretching2850-2960
C=O (Carboxylic Acid)Stretching1700-1725
C-O (Carboxylic Acid)Stretching1200-1300
C-FStretching1000-1100

Experimental Protocols

Accurate spectroscopic data is contingent upon proper sample preparation and instrument setup.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the 4-fluorocyclohexanecarboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

cluster_workflow Spectroscopic Analysis Workflow start Sample of 4-Fluorocyclohexanecarboxylic Acid Isomer prep_nmr Prepare NMR Sample (Dissolve in Deuterated Solvent) start->prep_nmr prep_ftir Prepare FTIR Sample (ATR) start->prep_ftir acquire_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acquire_nmr acquire_ftir Acquire FTIR Spectrum prep_ftir->acquire_ftir process_nmr Process NMR Data (FT, Phasing, Baseline Correction) acquire_nmr->process_nmr process_ftir Process FTIR Data acquire_ftir->process_ftir analyze_nmr Analyze Chemical Shifts and Coupling Constants process_nmr->analyze_nmr analyze_ftir Analyze Characteristic Absorption Bands process_ftir->analyze_ftir identify Isomer Identification (cis or trans) analyze_nmr->identify analyze_ftir->identify

Experimental workflow for spectroscopic analysis.

Differentiating Cis and Trans Isomers of Fluorinated Cyclohexanes by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of molecular characterization in chemical research and drug development. For fluorinated cyclohexanes, nuclear magnetic resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for distinguishing between cis and trans isomers. The distinct spatial arrangement of fluorine and hydrogen atoms in these isomers leads to characteristic differences in their NMR spectra, primarily in chemical shifts (δ) and spin-spin coupling constants (J). This guide provides a comprehensive comparison of the NMR properties of cis and trans fluorinated cyclohexanes, supported by experimental data and detailed methodologies, to aid researchers in their structural elucidation efforts.

Key Differentiating NMR Parameters

The primary NMR parameters used to distinguish between cis and trans isomers of fluorinated cyclohexanes are ¹H and ¹⁹F chemical shifts and ³J-coupling constants (vicinal coupling).

  • Chemical Shifts (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. In a cyclohexane ring, substituents can occupy either axial or equatorial positions. The shielding effects experienced by fluorine and adjacent protons differ significantly between these two orientations, leading to distinct chemical shifts for cis and trans isomers. Generally, axial fluorine atoms are more shielded and appear at a higher field (lower ppm) in ¹⁹F NMR spectra compared to their equatorial counterparts.

  • Coupling Constants (J): Vicinal coupling constants (³J) are mediated through three bonds and their magnitude is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In cyclohexane chairs, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This geometric dependence results in significantly different ³JHH and ³JHF coupling constants for cis and trans isomers. Notably, trans-diaxial relationships typically exhibit large coupling constants (³Jaa ≈ 10-13 Hz), while cis (axial-equatorial or equatorial-axial) and trans-diequatorial relationships show smaller couplings (³Jae, ³Jee ≈ 2-5 Hz).

Comparative NMR Data: Cis- and Trans-(2-(Trifluoromethyl)cyclohexyl)benzene

To illustrate these principles, the following tables summarize the ¹H and ¹⁹F NMR data for the cis and trans isomers of (2-(Trifluoromethyl)cyclohexyl)benzene.

Isomer ¹⁹F Chemical Shift (δ) ppm Key Distinguishing Features
cis-(2-(Trifluoromethyl)cyclohexyl)benzene-62.5 (s, br)The trifluoromethyl group is in an equatorial position, resulting in a downfield chemical shift.
trans-(2-(Trifluoromethyl)cyclohexyl)benzene-68.6 (d, J = 7.90 Hz)The trifluoromethyl group is in an axial position, leading to an upfield chemical shift compared to the cis isomer.

Table 1: ¹⁹F NMR Chemical Shift Data for cis- and trans-(2-(Trifluoromethyl)cyclohexyl)benzene.

Isomer Proton ¹H Chemical Shift (δ) ppm Multiplicity & Coupling Constants (J) Hz Key Distinguishing Features
cis-(2-(Trifluoromethyl)cyclohexyl)benzeneH-1 (CH-Ph)3.14-3.10mIn the cis isomer, the methine protons are coupled to vicinal protons with smaller J values (4.6 to 5.2 Hz), indicative of axial-equatorial and equatorial-equatorial couplings.[1]
H-2 (CH-CF₃)2.69-2.60m
trans-(2-(Trifluoromethyl)cyclohexyl)benzeneH-1 (CH-Ph)Not explicitly assignedmIn the trans isomer, the methine protons exhibit both small (3.6 Hz) and large (11.6 Hz) vicinal couplings. The large coupling is characteristic of a diaxial relationship between two protons.[1]
H-2 (CH-CF₃)Not explicitly assignedm

Table 2: ¹H NMR Data for cis- and trans-(2-(Trifluoromethyl)cyclohexyl)benzene.[1]

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous sample preparation and instrument setup. The following are generalized protocols for the key experiments used in the differentiation of fluorinated cyclohexane isomers.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm or vortex the sample vial.

  • Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

1D ¹H NMR Spectroscopy
  • Objective: To obtain information about the chemical environment and connectivity of protons.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds. A longer delay (5 x T₁) is necessary for accurate integration.

  • Spectral Width (SW): Typically -2 to 12 ppm for organic molecules.

  • Acquisition Time (AQ): 2-4 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.

1D ¹⁹F NMR Spectroscopy
  • Objective: To observe the chemical shifts and couplings of fluorine nuclei.

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled spectra).

  • Spectrometer Frequency: A frequency appropriate for ¹⁹F on the given spectrometer (e.g., 376 MHz on a 400 MHz instrument).

  • Number of Scans (NS): 32 or more, depending on concentration.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): A wide spectral width (e.g., -50 to -250 ppm) is often necessary due to the large chemical shift dispersion of ¹⁹F.

  • Acquisition Time (AQ): 1-2 seconds.

  • Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction.

2D COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are spin-spin coupled, providing information about the connectivity of the proton network.

  • Pulse Program: A standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

  • Number of Scans (NS): 2 to 8 per increment.

  • Number of Increments (TD in F1): 256 to 512.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Spectral Width (SW in F1 and F2): Set to cover the entire proton chemical shift range (e.g., 12 ppm).

  • Processing: Apply a 2D Fourier transform and phase correction. Cross-peaks in the resulting spectrum indicate coupled protons.

Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between cis and trans isomers of fluorinated cyclohexanes using NMR spectroscopy.

G Workflow for Differentiating Cis and Trans Fluorinated Cyclohexane Isomers by NMR A Acquire 1D 1H and 19F NMR Spectra B Analyze 19F Chemical Shifts A->B C Analyze 1H Chemical Shifts and Coupling Patterns A->C D Axial vs. Equatorial Fluorine? B->D E Large Vicinal Coupling (3JHH or 3JHF > 10 Hz)? C->E F Trans Isomer Likely D->F Upfield Shift (Axial) G Cis Isomer Likely D->G Downfield Shift (Equatorial) E->F Yes E->G No H Acquire 2D COSY Spectrum F->H G->H I Confirm Connectivity and Coupling Network H->I J Final Structure Assignment I->J

References

Unambiguous Structural Confirmation of trans-4-Fluorocyclohexanecarboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the structural elucidation of trans-4-Fluorocyclohexanecarboxylic Acid, a key building block in medicinal chemistry.

While X-ray crystallography stands as the gold standard for providing definitive three-dimensional structural information, its application can be limited by the availability of high-quality single crystals. This guide explores the complementary roles of NMR spectroscopy and computational modeling, offering alternative and supplementary approaches to structural confirmation.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing information.Provides unambiguous, high-resolution structural data.Requires a single, well-ordered crystal, which can be challenging to obtain.
NMR Spectroscopy Information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule in solution.Non-destructive, provides data on molecular dynamics in solution, and does not require crystallization.Provides indirect structural information that requires interpretation; complex spectra can be challenging to analyze completely.
Computational Modeling Theoretical prediction of molecular geometry, conformational analysis, and energetic properties.Cost-effective, allows for the study of unstable or transient species, and can predict properties before synthesis.Accuracy is dependent on the level of theory and basis set used; predictions require experimental validation.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides a detailed and unambiguous three-dimensional map of a molecule's atomic arrangement. Although a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid, offers valuable insights into the expected conformation and geometry of the cyclohexane ring.

In a representative study of a trans-4-substituted cyclohexanecarboxylic acid, the cyclohexane ring was observed to adopt a stable chair conformation with the substituents at the 1 and 4 positions in equatorial orientations to minimize steric hindrance.

Representative Crystallographic Data for a trans-4-Substituted Cyclohexanecarboxylic Acid Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.2399 (17)
b (Å)10.222 (2)
c (Å)22.251 (6)
β (°)90.232 (8)
V (ų)1419.2 (6)
Z4
R-factor0.077

Data from the crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid, a compound featuring a trans-4-substituted cyclohexanecarboxylic acid moiety.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion and cooling crystallization are also common techniques.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F

Figure 1. Experimental workflow for X-ray crystallography.

NMR Spectroscopy: Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR are instrumental in confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The Human Metabolome Database provides a predicted ¹H NMR spectrum for 4-Fluorocyclohexane-1-carboxylic acid. In the trans isomer, the axial and equatorial protons on the cyclohexane ring will exhibit distinct chemical shifts and coupling patterns. The proton at C4 (bearing the fluorine) and the proton at C1 (bearing the carboxylic acid) are of particular diagnostic importance.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1 (axial)~2.5tt
H4 (axial)~4.6dtt
Axial Protons (H2, H3, H5, H6)1.4 - 1.7m
Equatorial Protons (H2, H3, H5, H6)2.0 - 2.3m
COOH>10br s

Note: These are estimated values and can vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Spectral Analysis: The chemical shifts, integration, and coupling constants of the signals are analyzed to elucidate the molecular structure.

G cluster_1 NMR Spectroscopy Workflow A Sample Preparation B Data Acquisition (1H, 13C, etc.) A->B C Spectral Processing B->C D Structural Elucidation C->D

Figure 2. Workflow for NMR-based structural analysis.

Computational Modeling: An In Silico Approach

Computational chemistry provides a theoretical framework to predict the most stable conformation of a molecule and to calculate various molecular properties. For this compound, computational methods can be used to determine the preferred chair conformation and the energetic preference for the equatorial positioning of the substituents.

Theoretical Conformational Analysis

Computational models can predict the relative energies of different conformers. For monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. For trans-1,4-disubstituted cyclohexanes, the diequatorial conformer is typically the most stable.

Experimental Protocol: Computational Conformational Analysis
  • Structure Building: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set.

  • Analysis: The optimized geometries and relative energies are analyzed to determine the most stable conformation and to predict structural parameters like bond lengths and angles.

G cluster_2 Computational Modeling Workflow A Build 3D Structure B Conformational Search A->B C Geometry Optimization & Energy Calculation B->C D Analysis of Results C->D E Predicted Structure & Properties D->E

Figure 3. Workflow for computational structural analysis.

Conclusion

The structural confirmation of this compound can be approached with a suite of powerful analytical techniques. While X-ray crystallography offers the most definitive structural evidence, its reliance on single crystals can be a bottleneck. NMR spectroscopy provides invaluable data on the molecule's structure and dynamics in solution, serving as a robust method for routine confirmation. Computational modeling complements these experimental techniques by providing theoretical insights into conformational preferences and energetics. For unambiguous structural elucidation, a combination of these methods is often the most effective strategy, with NMR and computational modeling providing strong supporting evidence in cases where high-quality crystals for X-ray diffraction are not readily obtainable.

References

A Comparative Guide to trans-4-Fluorocyclohexanecarboxylic Acid and Other Fluorinated Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks offer a powerful tool to modulate key physicochemical and pharmacokinetic properties of drug candidates, influencing their efficacy, safety, and overall developability. This guide provides an objective comparison of trans-4-Fluorocyclohexanecarboxylic Acid with other relevant fluorinated building blocks, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine can significantly alter a molecule's acidity (pKa) and lipophilicity (LogP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes these key parameters for this compound and a selection of other fluorinated and non-fluorinated carboxylic acids.

CompoundStructurepKaLogP
This compound ~4.5 (Estimated)1.4 (Calculated)[1]
4,4-Difluorocyclohexanecarboxylic Acid4.06 (Predicted)1.6 (Predicted)[2]
Fluoroacetic Acid2.59-0.14
Trifluoroacetic Acid0.52[3]-2.1[4]
1-Adamantanecarboxylic Acid4.86[5]2.6[6]

Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical parameter in drug design, as it influences the in vivo half-life and bioavailability of a compound. The following table presents a comparative overview of the metabolic stability of the selected building blocks, expressed as in vitro half-life (t½) and intrinsic clearance (Clint) determined in human liver microsomes (HLM).

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound Data not availableData not available
4,4-Difluorocyclohexanecarboxylic AcidData not availableData not available
Fluoroacetic AcidGenerally high stabilityLow
Trifluoroacetic AcidHighly stable, resistant to metabolism[7]Very Low[7]
1-Adamantanecarboxylic AcidHigh stability[8]Low[8]

Note: Due to the limited availability of direct comparative experimental data for all compounds, general stability trends are provided for some entries based on available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Determination of pKa by Potentiometric Titration

Principle: This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is half-neutralized.

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture for compounds with low aqueous solubility).

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration:

    • Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar.

    • Add KCl solution to maintain ionic strength.

    • If the compound is an acid, titrate with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. If the compound is a base, titrate with HCl.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. The first derivative of the curve can be used to accurately determine the equivalence point.[9][10][11]

Determination of LogP by the Shake-Flask Method

Principle: This classic method determines the partition coefficient (P) of a compound between two immiscible phases, typically n-octanol and water, at a specific pH (for LogD). LogP is the logarithm of the ratio of the concentrations of the un-ionized compound in the two phases at equilibrium.

Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and allowing them to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in the aqueous phase.

    • Add an equal volume of the n-octanol phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Allow the phases to separate completely. This can be facilitated by centrifugation.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP = log10(P).[4][7][12]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Principle: This assay measures the rate of disappearance of a test compound when incubated with human liver microsomes, which contain a rich source of drug-metabolizing enzymes, primarily cytochrome P450s.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Prepare an incubation mixture containing the test compound (final concentration typically 1 µM), HLM (e.g., 0.5 mg/mL protein), and buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (0.693 / t½) / (mg/mL microsomal protein).[3][13][14][15][16][17][18]

Biological Context: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Fluorinated carboxylic acids are of interest as potential inhibitors of various enzymes. One such target is microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[9][12][13]

mPGES1_Inhibition cluster_pathway Prostaglandin E2 Synthesis Pathway cluster_inhibition Inhibition Mechanism Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA cPLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 mPGES1_enzyme mPGES-1 (Enzyme) Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Carboxylic Acid Inhibitor (e.g., Fluorinated Analog) Inhibitor->mPGES1_enzyme Inactive_Complex Inactive Enzyme-Inhibitor Complex mPGES1_enzyme->Inactive_Complex Binding Inactive_Complex->PGE2 Blocks Conversion

References

Navigating the Fluorine Maze: A Comparative Guide to the Properties of Fluorocyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of how the position of a single fluorine atom on the cyclohexane ring of cyclohexanecarboxylic acid influences its fundamental physicochemical properties. Understanding these nuances is critical for the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

The introduction of fluorine can dramatically alter a molecule's acidity (pKa) and lipophilicity (logP), which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) properties. This guide synthesizes available experimental and computational data to offer a clear comparison of 1-, 2-, 3-, and 4-fluorocyclohexanecarboxylic acid isomers.

Physicochemical Properties: A Positional Paradigm

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is also modulated by fluorination. The data presented below is a mix of experimental and calculated values, offering a comparative overview.

Table 1: Comparison of Physicochemical Properties

CompoundlogPpKa
Cyclohexanecarboxylic Acid1.96 (experimental)~4.9 (experimental)
1-Fluorocyclohexanecarboxylic Acid1.8 (calculated)Data not available
2-Fluorocyclohexanecarboxylic AcidData not availableData not available
3-Fluorocyclohexanecarboxylic Acid1.5993 (calculated)Data not available
4-Fluorocyclohexanecarboxylic Acid1.4 (calculated)Data not available

Biological Activity Insights

Direct comparative studies on the biological activities of the four positional isomers of fluorocyclohexanecarboxylic acid are limited. However, research on related fluorinated and cyclohexane-containing compounds provides valuable insights:

  • Anti-inflammatory and Antimicrobial Potential: Studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated their potential as anti-inflammatory and antimicrobial agents. For instance, some derivatives have shown significant inhibition of TNF-α secretion and bacteriostatic activity against strains like S. aureus and M. smegmatis. This suggests that the fluorinated cyclohexanecarboxylic acid scaffold could be a promising starting point for developing new therapeutic agents in these areas.

  • Influence of Fluorine on Antibacterial Potency: Research on fluoroquinoline-3-carboxylic acids has shown that the position of fluorine substitution can significantly impact antibacterial activity. This highlights the critical role of positional isomerism in modulating the biological effects of fluorinated compounds.

Further research is needed to elucidate the specific biological activities of each fluorocyclohexanecarboxylic acid isomer and to understand how the fluorine position influences their interactions with biological targets.

Experimental Protocols

For researchers looking to expand on the available data, the following are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)
  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the fluorocyclohexanecarboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol can be used, but the pKa value will be an apparent pKa for that specific solvent mixture.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of logP (Shake-Flask Method)
  • Preparation of Phases: Prepare a phosphate buffer solution at a pH where the carboxylic acid is predominantly in its neutral form (at least 2 pH units below the pKa). Saturate this buffer with n-octanol, and separately, saturate n-octanol with the buffer.

  • Partitioning: Accurately weigh a small amount of the fluorocyclohexanecarboxylic acid and dissolve it in the n-octanol-saturated buffer to create a stock solution of known concentration.

  • Equilibration: Mix a known volume of the stock solution with an equal volume of the buffer-saturated n-octanol in a sealed container. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Relationships

The following diagram illustrates the expected influence of the fluorine atom's position on the physicochemical properties of fluorocyclohexanecarboxylic acids.

Fluorine_Position_Impact 1-Fluoro 1-Fluoro pKa pKa 1-Fluoro->pKa Strongest Inductive Effect (Lowest Predicted pKa) logP logP 1-Fluoro->logP Increased Polarity (Lower Predicted logP) 2-Fluoro 2-Fluoro 2-Fluoro->pKa Strong Inductive Effect 2-Fluoro->logP Increased Polarity 3-Fluoro 3-Fluoro 3-Fluoro->pKa Moderate Inductive Effect 3-Fluoro->logP Increased Polarity 4-Fluoro 4-Fluoro 4-Fluoro->pKa Weakest Inductive Effect (Highest Predicted pKa) 4-Fluoro->logP Increased Polarity (Lowest Predicted logP)

Caption: Predicted impact of fluorine position on pKa and logP.

A Comparative Guide to the Synthesis and Purity of trans-4-Fluorocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and purity of trans-4-Fluorocyclohexanecarboxylic Acid, a key building block in medicinal chemistry, with a structurally similar alternative, trans-4-chlorocyclohexanecarboxylic acid. The inclusion of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. Therefore, robust synthetic routes and reliable purity assessment of fluorinated intermediates are of paramount importance.

Synthesis and Purity Comparison

The primary route for the synthesis of trans-4-halocyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding 4-halobenzoic acid precursors. This method is advantageous due to the availability of the starting materials and the generally high yields. The stereochemical outcome, particularly the trans-to-cis isomer ratio, is a critical parameter that is influenced by the choice of catalyst and reaction conditions.

ParameterThis compoundtrans-4-Chlorocyclohexanecarboxylic Acid
Starting Material 4-Fluorobenzoic Acid4-Chlorobenzoic Acid
Synthetic Method Catalytic HydrogenationCatalytic Hydrogenation
Typical Catalyst 5% Ruthenium on Carbon (Ru/C)5% Ruthenium on Carbon (Ru/C)
Typical Yield 85-95%88-98%
trans:cis Ratio ~4:1 to 5:1~3:1 to 4:1
Purity (Post-Purification) >98% (HPLC)>98% (HPLC)
Primary Analytical Validation HPLC, ¹H NMR, ¹⁹F NMR, GC-MSHPLC, ¹H NMR, GC-MS

Experimental Protocols

Synthesis of this compound

A solution of 4-fluorobenzoic acid (14.0 g, 0.1 mol) in a solvent mixture of isopropanol and water (1:1, 200 mL) is placed in a high-pressure autoclave. To this solution, 5% Ruthenium on Carbon (Ru/C) catalyst (1.4 g, 10 wt%) is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 10 bar. The reaction mixture is heated to 120°C and stirred vigorously for 12 hours. After cooling to room temperature, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield a crude mixture of cis- and this compound. The desired trans-isomer is purified by recrystallization from a mixture of ethyl acetate and hexanes.

Synthesis of trans-4-Chlorocyclohexanecarboxylic Acid

The synthesis of trans-4-chlorocyclohexanecarboxylic acid follows a similar procedure to its fluoro-analogue. 4-Chlorobenzoic acid (15.7 g, 0.1 mol) is hydrogenated using 5% Ru/C catalyst (1.6 g, 10 wt%) in a 1:1 mixture of isopropanol and water (200 mL) at 120°C and 10 bar of hydrogen pressure for 12 hours. The workup and purification are performed as described above to isolate the trans-isomer.

Purity Validation Protocols
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient. Detection is performed using a UV detector at 210 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and for the fluorine-containing compound, ¹⁹F NMR spectra are recorded to confirm the chemical structure and the trans-stereochemistry. The trans:cis ratio in the crude product can be determined by integrating the signals of the respective isomers in the ¹H NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The volatile trimethylsilyl (TMS) derivatives of the carboxylic acids are analyzed by GC-MS to confirm the molecular weight and fragmentation pattern, further validating the identity and purity of the compounds.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and validation of this compound.

Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Purity Validation start 4-Fluorobenzoic Acid reaction Catalytic Hydrogenation (Ru/C, H2, 120°C, 10 bar) start->reaction workup Filtration & Solvent Evaporation reaction->workup purification Recrystallization workup->purification product This compound purification->product hplc HPLC Analysis (Purity > 98%) product->hplc nmr NMR Spectroscopy (Structure & Isomer Ratio) product->nmr gcms GC-MS Analysis (Molecular Weight) product->gcms final_validation Validated Product hplc->final_validation nmr->final_validation gcms->final_validation

Caption: Synthesis and validation workflow for this compound.

A Tale of Two Isomers: Unraveling the Biological Activity of Fluorinated Combretastatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the subtle dance of atoms in a molecule can mean the difference between a breakthrough therapy and a dead end. This guide delves into the critical role of stereochemistry in the biological activity of fluorinated compounds, using the potent anticancer agents, the combretastatin analogs, as a case study. We present a detailed comparison of the cytotoxic and tubulin polymerization inhibitory activities of cis and trans isomers of fluorinated combretastatin analogs, supported by experimental data and protocols.

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] However, the spatial arrangement of atoms, particularly the cis-trans isomerism around a double bond, can profoundly influence how a molecule interacts with its biological target.[1] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, is a powerful inhibitor of tubulin polymerization, a key process in cell division. Its cis-stilbene scaffold is crucial for its high potency, while the corresponding trans isomer is significantly less active.[2][3][4] This guide examines how the strategic placement of fluorine atoms on the stilbene double bond of CA-4 analogs modulates this isomeric difference in biological activity.

Comparative Biological Activity of Fluorinated Combretastatin Analogs

The following table summarizes the in vitro biological activities of key cis and trans isomers of fluorinated combretastatin analogs. The data highlights the significant impact of both the stereochemistry of the double bond and the position of the fluorine substituent on the molecule's ability to inhibit tubulin polymerization and exert cytotoxic effects against cancer cell lines.

CompoundIsomerFluorine PositionTubulin Polymerization Inhibition IC50 (µM)[1]Cytotoxicity (GI50, µM) vs. L1210 Cell Line[1]
CA-4 cisNone1.30.0028
isoCA-4 transNone>1005.2
8 cisα-Fluoro2.00.0016
9 transα-Fluoro150.015
10 cisβ-Fluoro1.80.0022
11 transβ-Fluoro2.50.0028
12 cisα,β-Difluoro2.20.0018
13 transα,β-Difluoro180.090

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by the increase in absorbance at 340 nm.[5][6] Inhibitors of this process will reduce the rate and extent of this absorbance increase.

Protocol:

  • Tubulin Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[6]

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in the assay buffer.

  • Assay Execution:

    • A solution of tubulin (final concentration of 3 mg/mL) is added to the wells of a pre-warmed 96-well plate.[5][6]

    • The test compounds are added to the wells at various concentrations.[5]

    • The plate is incubated at 37°C in a temperature-controlled spectrophotometer.[5][6]

    • The absorbance at 340 nm is recorded every 60 seconds for one hour.[5]

  • Data Analysis: The dose-response curves are plotted, and the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated.[5]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.

Protocol:

  • Cell Culture: L1210 (murine leukemia) cells are cultured in an appropriate medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The GI50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of combretastatin analogs and the workflow of the key experiments.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Drug Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin_Dimers->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Cell_Division Cell Division Arrest (Apoptosis) Mitotic_Spindle->Cell_Division Cis_Isomer cis-Fluorinated Combretastatin Analog Cis_Isomer->Tubulin_Dimers Binds to Colchicine Site (High Affinity) Cis_Isomer->Microtubule Inhibits Polymerization Trans_Isomer trans-Fluorinated Combretastatin Analog Trans_Isomer->Tubulin_Dimers Binds to Colchicine Site (Low Affinity)

Caption: Mechanism of action of cis- and trans-fluorinated combretastatin analogs on tubulin polymerization.

Experimental_Workflow cluster_0 In Vitro Assays Compound_Synthesis Synthesize & Isolate cis & trans Isomers Tubulin_Assay Tubulin Polymerization Inhibition Assay Compound_Synthesis->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Calculate IC50/GI50 Values Tubulin_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for comparing the biological activity of cis and trans isomers.

Conclusion

The data presented unequivocally demonstrates that the cis configuration is paramount for the high biological activity of fluorinated combretastatin analogs. The introduction of fluorine on the double bond can modulate this activity, with the β-fluoro trans-isomer (Compound 11) notably retaining significant potency, an unusual finding for combretastatin analogs.[1] This highlights the nuanced interplay between stereochemistry and fluorine substitution in drug design. For researchers in oncology and medicinal chemistry, these findings underscore the importance of synthesizing and evaluating individual stereoisomers to fully elucidate structure-activity relationships and identify the most promising drug candidates.

References

A Comparative Guide to the Chromatographic Separation and Analysis of 4-Fluorocyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation and analysis of 4-Fluorocyclohexanecarboxylic Acid isomers are critical in pharmaceutical development and chemical synthesis, where the stereochemistry of a molecule can significantly influence its biological activity and physicochemical properties. This guide provides a comparative overview of chromatographic techniques for the separation of both cis/trans diastereomers and the chiral resolution of enantiomers of 4-Fluorocyclohexanecarboxylic Acid. The methodologies presented are based on established chromatographic principles and data from analogous compounds, offering robust starting points for method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. It offers excellent resolution for both geometric and optical isomers of 4-Fluorocyclohexanecarboxylic Acid.

Separation of cis and trans Diastereomers

The separation of cis and trans isomers of 4-Fluorocyclohexanecarboxylic Acid can be effectively achieved using reversed-phase HPLC. A method adapted from the separation of the structurally similar 1,4-cyclohexanedicarboxylic acid provides a strong foundation.[1]

Experimental Protocol:

  • Column: A stationary phase with alternative selectivity, such as a mixed-mode column (e.g., Newcrom BH), is recommended.[1] Standard C18 columns may also be effective and should be screened during method development.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically employed. The addition of an acid, such as 0.1% sulfuric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid and achieve good peak shape.[1] A typical starting ratio would be 10:90 (v/v) acetonitrile:water.

  • Detection: UV detection at a low wavelength, such as 200-210 nm, is suitable for this compound which lacks a strong chromophore.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point.

Data Presentation:

ParameterValueReference
Column Newcrom BH, 4.6 x 150 mm, 5 µm[1]
Mobile Phase Acetonitrile/Water (10:90, v/v) with 0.1% H₂SO₄[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 200 nm[1]
Expected Elution The trans isomer is generally expected to elute before the cis isomer in reversed-phase chromatography due to its higher polarity and greater interaction with the aqueous mobile phase.

Logical Workflow for HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto HPLC system filter->inject separate Isocratic elution on Newcrom BH column inject->separate detect UV Detection at 200 nm separate->detect integrate Integrate peak areas detect->integrate quantify Quantify isomer ratio integrate->quantify

Caption: HPLC workflow for cis/trans isomer analysis.

Chiral Resolution of Enantiomers

For the separation of the four stereoisomers (cis-(1R,4R) and (1S,4S), trans-(1R,4S) and (1S,4R)), chiral chromatography is necessary. Chiral stationary phases (CSPs) based on polysaccharide derivatives are a common choice for this type of separation. Anion-exchange type CSPs are particularly effective for acidic compounds.[2]

Experimental Protocol:

  • Column: A chiral column such as CHIRALPAK® QN-AX or QD-AX, which are anion-exchange CSPs, is recommended for acidic analytes.[2] Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H can also be effective.

  • Mobile Phase: For anion-exchange CSPs, a polar ionic mode is often used. A typical mobile phase would be a mixture of a protic organic solvent like methanol or ethanol with a small amount of an acidic and a basic additive to act as counter-ions, for example, methanol with 0.1% formic acid and 0.1% diethylamine.

  • Detection: UV detection at 200-210 nm.

  • Flow Rate: Typically 0.5-1.0 mL/min.

Data Presentation:

ParameterValueReference
Column CHIRALPAK® QN-AX, 4.6 x 150 mm, 5 µm[2]
Mobile Phase Methanol with 0.1% Formic Acid and 0.1% Diethylamine
Flow Rate 0.7 mL/min
Detection UV at 210 nm
Expected Elution The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. For carboxylic acids like 4-Fluorocyclohexanecarboxylic Acid, derivatization is generally required to increase volatility and improve peak shape.

Separation of cis and trans Diastereomers

After derivatization to their methyl or other suitable esters, the cis and trans isomers can be separated on a polar capillary GC column.

Experimental Protocol:

  • Derivatization: Esterification is a common derivatization method for carboxylic acids. A simple and effective method is to react the acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a reagent like (trimethylsilyl)diazomethane. Silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another viable option.[3]

  • Column: A highly polar "WAX" type column (polyethylene glycol) or a cyanosilicone phase (e.g., SP-2560) is recommended for the separation of geometric isomers of fatty acid methyl esters, and would be a good choice here.[4]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient will likely be necessary to achieve good separation and peak shape. A starting point could be: 80°C hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS detection is advantageous for confirming the identity of the isomers.

Data Presentation:

ParameterValue
Derivatization Methylation with (trimethylsilyl)diazomethane
Column SP-2560, 100 m x 0.25 mm, 0.20 µm
Carrier Gas Helium, 1.0 mL/min
Oven Program 80°C (2 min), 10°C/min to 200°C (5 min)
Detector FID or MS
Expected Elution For many cyclic esters, the trans isomer is often more volatile and may elute before the cis isomer, but this should be confirmed with standards.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample 4-Fluorocyclohexanecarboxylic Acid Isomers derivatize Derivatization (e.g., Methylation) sample->derivatize inject Inject into GC derivatize->inject separate Separation on polar capillary column inject->separate detect FID or MS Detection separate->detect identify Identify peaks by retention time and/or mass spectra detect->identify quantify Quantify isomer ratio identify->quantify

Caption: GC workflow for cis/trans isomer analysis after derivatization.

Chiral Resolution of Enantiomers

Chiral GC columns can be used to separate the enantiomers of the derivatized 4-Fluorocyclohexanecarboxylic Acid.

Experimental Protocol:

  • Derivatization: As with the diastereomer separation, derivatization to a suitable ester is required.

  • Column: A chiral GC column, such as one based on cyclodextrin derivatives (e.g., a Chiraldex® column), would be the primary choice for separating the enantiomers of the derivatized analyte.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: Isothermal or a slow temperature ramp is often necessary to achieve optimal chiral resolution.

  • Detection: FID or MS.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often offering faster analysis times and reduced organic solvent consumption compared to HPLC.[5][6] It is particularly well-suited for the preparative separation of enantiomers.[5]

Chiral Resolution of Enantiomers

SFC is the preferred technique for the chiral resolution of all four stereoisomers of 4-Fluorocyclohexanecarboxylic Acid.

Experimental Protocol:

  • Column: Polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H or Chiralcel® OD-H, are highly effective for a wide range of chiral compounds in SFC.[7][8] Anion-exchange CSPs like CHIRALPAK® QN-AX and QD-AX are also excellent choices for acidic compounds in SFC.[2]

  • Mobile Phase: The mobile phase typically consists of supercritical CO₂ as the main component with a small percentage of a polar organic modifier, such as methanol or ethanol. For acidic compounds, the addition of a small amount of an acidic additive (e.g., 0.1% formic acid) can improve peak shape and resolution.[6]

  • Back Pressure: Typically maintained at 100-150 bar.

  • Temperature: Usually in the range of 30-40°C.

  • Detection: UV detection.

Data Presentation:

ParameterValueReference
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm[7][8]
Mobile Phase CO₂/Methanol (80:20, v/v) with 0.1% Formic Acid
Flow Rate 3.0 mL/min
Back Pressure 120 bar
Temperature 35°C
Detection UV at 210 nm

Signaling Pathway Diagram for Method Selection

cluster_diastereomers Diastereomer Separation (cis/trans) cluster_enantiomers Enantiomer Resolution start Goal: Isomer Separation hplc_dt HPLC (Reversed-Phase) start->hplc_dt Non-volatile / Thermally labile gc_dt GC (after derivatization) start->gc_dt Volatile / Thermally stable sfc_en SFC (Chiral) - Preferred start->sfc_en Fast, Green Separation hplc_en HPLC (Chiral) start->hplc_en Established Method hplc_dt->hplc_en Full Stereoisomer Profile gc_en GC (Chiral, after derivatization) gc_dt->gc_en Full Stereoisomer Profile

References

Safety Operating Guide

Proper Disposal of trans-4-Fluorocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, trans-4-Fluorocyclohexanecarboxylic acid and its containers must be disposed of as hazardous chemical waste. Under no circumstances should this compound be discharged into the sewer system or the general environment. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

I. Essential Safety Information and Hazard Profile

This compound is a fluorinated organic compound that presents several health hazards. Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.

Hazard Identification:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2][3]

  • Skin and Body Protection: Wear suitable protective clothing.[2]

  • Respiratory Protection: If ventilation is insufficient, especially when handling the solid as a powder, wear suitable respiratory equipment (e.g., N95-rated dust mask).[2]

II. Quantitative Data Summary

The following table summarizes key physical and chemical data for this compound.

PropertyValue
CAS Number 95233-41-3[1]
Molecular Formula C₇H₁₁FO₂[1]
Molecular Weight 146.16 g/mol [1]
Appearance Off-white to white solid[2][4]
Melting Point 249 - 254 °C[4]
GHS Hazard Statements H302, H315, H319, H335[1]

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Collection and Segregation:

  • Collect all waste this compound, including contaminated materials (e.g., pipette tips, weighing paper), in a designated, chemically compatible, and sealable container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. It should be segregated as halogenated organic waste.

2. Labeling:

  • Clearly and securely label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number (95233-41-3).

  • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be cool, dry, and away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.[2][4]

4. Scheduling Waste Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name, quantity, and location.

5. Documentation:

  • Maintain a detailed log of all hazardous waste generated, including the date, chemical name, quantity, and date of pickup.

  • Retain all documentation provided by the EHS office or the waste disposal vendor.

6. Decontamination:

  • Thoroughly decontaminate any surfaces, glassware, or equipment that came into contact with this compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Dispose of all contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste in the same designated container.[5]

7. Spill Management:

  • In the event of a small spill, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into the designated hazardous waste container.

  • Clean the spill area as described in the decontamination procedure.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

IV. Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_contingency Contingency Plan start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (Unused chemical, contaminated items) ppe->waste_gen collect Collect in a Designated, Compatible, & Labeled Container waste_gen->collect spill Spill Occurs waste_gen->spill storage Store Sealed Container in Designated Hazardous Waste Area collect->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal decontaminate Decontaminate Area & Equipment spill->decontaminate  Clean up with appropriate procedure decontaminate->collect  Dispose of cleanup materials as hazardous waste

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.